Product packaging for 2,2-Dimethyl-4-phenylbutan-1-ol(Cat. No.:)

2,2-Dimethyl-4-phenylbutan-1-ol

Cat. No.: B8463489
M. Wt: 178.27 g/mol
InChI Key: CVZHOLRERXMXAY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenylbutan-1-ol ( 15732-85-1) is a high-value organic building block with the molecular formula C 12 H 18 O and a molecular weight of 178.27 g/mol . This compound features a primary alcohol functional group attached to a neopentyl core, which is further substituted with a phenethyl chain. This unique structure, characterized by the steric hindrance of the gem-dimethyl group, makes it a versatile intermediate in advanced organic synthesis and medicinal chemistry research. The steric and electronic properties of this molecule, often referred to as the "gem-dimethyl effect," can influence the conformation and reactivity of developing molecular scaffolds, making it particularly valuable for constructing complex molecules and for use in asymmetric synthesis . Researchers utilize this compound and its derivatives, such as the corresponding aldehyde 2,2-dimethyl-4-phenylbutanal, as precursors in the synthesis of γ-nitroaldehydes and, subsequently, gamma-aminobutyric acid (GABA) analogues, which are of significant interest in neuroscience and pharmaceutical studies . Furthermore, a structurally related amino-alcohol, 2-Dimethylamino-2-phenylbutan-1-ol, is a known metabolite of the gastrointestinal drug Trimebutine, highlighting the relevance of this chemical class in pharmacokinetic and drug metabolism research . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B8463489 2,2-Dimethyl-4-phenylbutan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2,2-dimethyl-4-phenylbutan-1-ol

InChI

InChI=1S/C12H18O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3

InChI Key

CVZHOLRERXMXAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,2-Dimethyl-4-phenylbutan-1-ol. Due to a notable lack of experimentally determined data in peer-reviewed literature, this document primarily presents computed theoretical values for its physicochemical properties. A proposed synthetic route, based on established chemical principles for the synthesis of primary alcohols, is detailed along with a conceptual experimental workflow. This guide also highlights the current gap in knowledge regarding the biological activity and potential signaling pathways associated with this compound, identifying an opportunity for novel research in the fields of medicinal chemistry and pharmacology.

Chemical Properties

Currently, there is a significant scarcity of experimentally verified data for the physical and chemical properties of this compound. The following table summarizes the computed data available from comprehensive chemical databases.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 15732-85-1PubChem[1]
Molecular Formula C₁₂H₁₈OPubChem[1]
Molecular Weight 178.27 g/mol PubChem[1]
XLogP3 3.0PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 178.135765193 DaPubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]
Complexity 134PubChem[1]

Note: The data presented above are computationally derived and have not been experimentally confirmed.

Experimental Protocols

As of the date of this document, no specific experimental protocols for the synthesis of this compound have been published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on the well-established reduction of carboxylic acids to primary alcohols.[2][3][4]

Proposed Synthesis of this compound

The proposed synthesis involves the reduction of 2,2-dimethyl-4-phenylbutanoic acid using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Reaction Scheme:

Detailed Methodology:

  • Preparation of the Reaction Flask: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Addition of Reducing Agent: A calculated amount of Lithium Aluminum Hydride (LiAlH₄) is suspended in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) within the reaction flask under an inert atmosphere.

  • Addition of Carboxylic Acid: 2,2-dimethyl-4-phenylbutanoic acid, dissolved in the same anhydrous ether solvent, is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the carboxylic acid.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 10% sulfuric acid) to neutralize the excess LiAlH₄ and hydrolyze the aluminum salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine.

  • Drying and Concentration: The organic solution is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Prepare Dry Flask add_liah Add LiAlH4 in Anhydrous Ether prep_flask->add_liah add_acid Dropwise Addition of 2,2-dimethyl-4-phenylbutanoic acid add_liah->add_acid react Stir/Reflux add_acid->react quench Quench with H2O and Mild Acid react->quench extract Extract with Ether quench->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify product This compound purify->product

Proposed synthesis workflow for this compound.
Information Availability

The following diagram illustrates the current state of available information for this compound.

G cluster_data Data Availability for this compound chem_props Chemical Properties exp_data Experimental Data chem_props->exp_data Lacking comp_data Computed Data chem_props->comp_data Available synthesis Synthesis Protocol bio_activity Biological Activity signaling Signaling Pathways

References

Structure Elucidation of 2,2-Dimethyl-4-phenylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of phenylbutanol derivatives. Due to the limited availability of experimental data for 2,2-Dimethyl-4-phenylbutan-1-ol, this document utilizes its structural isomer, 2-Methyl-4-phenyl-2-butanol, as a practical case study to demonstrate the principles of spectroscopic analysis and structural verification. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, tabulated spectral data, and workflow visualizations to aid in the characterization of novel compounds.

Introduction

This compound is a primary alcohol with the molecular formula C₁₂H₁₈O.[1] While its basic chemical properties can be computationally predicted, a thorough structure elucidation relies on empirical spectroscopic data. A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of published experimental data for this specific isomer.

In contrast, the structural isomer 2-Methyl-4-phenyl-2-butanol (C₁₁H₁₆O), a tertiary alcohol, is a well-characterized compound with readily available spectroscopic and synthesis data.[2][3][4][5][6] Therefore, this guide will employ 2-Methyl-4-phenyl-2-butanol as a surrogate to illustrate the systematic process of structure elucidation. The principles and techniques described herein are directly applicable to the characterization of this compound, should experimental data become available.

The elucidation of a chemical structure is a cornerstone of chemical and pharmaceutical research, providing the foundational information required for understanding a molecule's reactivity, biological activity, and potential applications. This process typically involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties for both this compound and the case study compound, 2-Methyl-4-phenyl-2-butanol, are presented below. Note that the properties for this compound are computed, while those for 2-Methyl-4-phenyl-2-butanol are experimentally determined where available.

PropertyThis compound2-Methyl-4-phenyl-2-butanol
Molecular Formula C₁₂H₁₈O[1]C₁₁H₁₆O[4]
Molecular Weight 178.27 g/mol [1]164.24 g/mol [4]
IUPAC Name This compound[1]2-methyl-4-phenylbutan-2-ol[4]
Melting Point Not Available29-33 °C[6][7]
Boiling Point Not Available144 °C at 85 mm Hg[6]
Density Not Available0.966 g/mL at 25 °C[6]

Spectroscopic Data for Structure Elucidation (Case Study: 2-Methyl-4-phenyl-2-butanol)

The following sections detail the spectroscopic data for 2-Methyl-4-phenyl-2-butanol and interpret this data to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.34-7.20multiplet5HAromatic protons (C₆H₅)
2.71-2.67multiplet2H-CH₂-Ph
1.78-1.74multiplet2H-CH₂-C(OH)(CH₃)₂
1.27singlet6H-C(OH)(CH₃)₂

Table of ¹H NMR data for 2-Methyl-4-phenyl-2-butanol.[2]

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
142.4Aromatic C (quaternary)
128.4Aromatic CH
128.3Aromatic CH
125.7Aromatic CH
70.8-C(OH)(CH₃)₂
48.9-CH₂-C(OH)(CH₃)₂
30.1-CH₂-Ph
29.2-C(OH)(CH₃)₂

Table of predicted ¹³C NMR data for 2-Methyl-4-phenyl-2-butanol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Interpretation
~3400 (broad)O-H stretch (alcohol)
~3100-3000C-H stretch (aromatic)
~2970-2850C-H stretch (aliphatic)
~1600, 1495, 1450C=C stretch (aromatic ring)
~1150C-O stretch (tertiary alcohol)

Table of characteristic IR absorption bands for 2-Methyl-4-phenyl-2-butanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
164Molecular ion [M]⁺
149[M - CH₃]⁺
105[C₈H₉]⁺ (benzyl cation derivative)
91[C₇H₇]⁺ (tropylium ion)
59[C₃H₇O]⁺

Table of key mass spectrometry fragmentation peaks for 2-Methyl-4-phenyl-2-butanol.[4]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-Methyl-4-phenyl-2-butanol.

Synthesis of 2-Methyl-4-phenyl-2-butanol via Grignard Reaction

This protocol describes the synthesis of 2-Methyl-4-phenyl-2-butanol from benzylacetone and methylmagnesium chloride.[6]

Materials:

  • Benzylacetone

  • Methylmagnesium chloride (3.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzylacetone in anhydrous THF at 0 °C under an inert atmosphere, add a 3.0 M solution of methylmagnesium chloride in THF dropwise.

  • Stir the reaction mixture at 0 °C for 10 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-Methyl-4-phenyl-2-butanol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Methyl-4-phenyl-2-butanol.

G Experimental Workflow for the Synthesis of 2-Methyl-4-phenyl-2-butanol A Reactants: Benzylacetone Methylmagnesium Chloride in THF B Grignard Reaction (0°C, 10 min) A->B Addition C Quenching (Saturated NH4Cl) B->C D Extraction (Ethyl Acetate) C->D E Washing & Drying (Brine, MgSO4) D->E F Purification (Silica Gel Chromatography) E->F G Characterization (NMR, IR, MS) F->G Pure Product

Caption: A flowchart of the synthesis and purification process.

Phenylpropanoid Biosynthesis Pathway

Phenylbutanol derivatives are structurally related to phenylpropanoids, a large class of plant secondary metabolites.[1][8][9][10][11] The phenylpropanoid pathway is responsible for the biosynthesis of a wide variety of compounds with diverse biological activities. The diagram below provides a simplified overview of this pathway.

G Simplified Phenylpropanoid Biosynthesis Pathway Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->CoumaroylCoA 4CL Flavonoids Flavonoids CoumaroylCoA->Flavonoids Lignans Lignans & Lignin CoumaroylCoA->Lignans Stilbenes Stilbenes CoumaroylCoA->Stilbenes

Caption: A simplified diagram of the phenylpropanoid pathway.

Potential Biological Activities

While specific biological activities for this compound are not documented, compounds within the broader class of phenylpropanoids and their derivatives are known to exhibit a wide range of biological effects. These include antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[11] The structural motifs present in phenylbutanols could potentially interact with various biological targets, making them interesting candidates for further investigation in drug discovery and development.

Conclusion

The structure elucidation of a novel chemical entity is a systematic process that relies on the synergistic application of various spectroscopic techniques. Although experimental data for this compound is not currently available, this guide has demonstrated the principles of structure elucidation using the well-characterized isomer, 2-Methyl-4-phenyl-2-butanol, as a case study. The methodologies and interpretation strategies outlined herein provide a robust framework for the characterization of this and other related phenylbutanol derivatives. Further research is warranted to synthesize and characterize this compound to fully understand its chemical and biological properties.

References

An In-Depth Technical Guide to the Isomers and IUPAC Nomenclature of C12H18O Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the molecular formula C12H18O, with a specific focus on its alcohol functionalities. The inherent structural diversity of this formula, indicating a degree of unsaturation of four, allows for a vast number of potential isomers, including aromatic, cyclic, and unsaturated aliphatic alcohols. This document details the IUPAC nomenclature for representative isomers, presents available physicochemical data, outlines a systematic experimental protocol for structure elucidation, and provides a logical workflow for the identification and naming of an unknown C12H18O alcohol.

Structural Diversity and IUPAC Nomenclature of C12H18O Alcohols

The molecular formula C12H18O encompasses a wide array of structural isomers. The degree of unsaturation suggests the presence of rings, double bonds, or a combination thereof. A prominent and biologically significant isomer is the intravenous anesthetic agent, Propofol.[1] Below is a classification of potential C12H18O alcohol isomers with their corresponding IUPAC names.

1.1. Phenolic Isomers

Phenols are a class of aromatic compounds where a hydroxyl group is directly bonded to a benzene ring.[2] Propofol is the most well-known phenolic isomer of C12H18O.

  • 2,6-diisopropylphenol (Propofol): This is a widely used intravenous anesthetic.[1] Its structure features a phenol ring with two isopropyl groups at positions 2 and 6.

  • Other Isomeric Phenols: Numerous other isomers exist by varying the nature and position of the six carbons of the alkyl substituents on the phenol ring. Examples include isomers with hexyl, butyl, and ethyl/methyl combinations.

1.2. Aromatic (Non-Phenolic) Isomers

In these isomers, the hydroxyl group is not directly attached to the aromatic ring but to a side chain.

  • Phenyl-substituted Alcohols: These would involve a phenyl group and a six-carbon alcohol side chain, or various other combinations of alkyl-substituted phenyl groups and shorter alcohol side chains. An example could be 1-phenylhexan-1-ol, although this specific example does not fit the molecular formula. A correct example would be more complex, such as 4-(tert-butyl)-2,6-dimethylphenol.

1.3. Unsaturated Aliphatic and Cyclic Alcohols

The high degree of unsaturation allows for numerous aliphatic and cyclic structures containing double or triple bonds.

  • Dodecenols and Dodecadienols: These would be alcohols with a twelve-carbon chain containing one or more double or triple bonds. For instance, a hypothetical structure could be dodeca-2,4,6,8-tetraen-1-ol.

  • Cyclic Alcohols: These isomers would contain one or more rings. Examples could include derivatives of cyclohexanol or cyclooctanol with various unsaturated side chains.

Due to the vast number of possible isomers, a comprehensive listing is beyond the scope of this guide. The subsequent sections will focus on the systematic approach to identifying and naming an unknown C12H18O alcohol.

Physicochemical Data of Representative C12H18O Isomers

The physical properties of C12H18O isomers vary significantly with their molecular structure, particularly the degree of branching, the position of the hydroxyl group, and the presence of aromaticity.[2][3] Hydrogen bonding due to the hydroxyl group generally leads to higher boiling points compared to non-alcoholic isomers of similar molecular weight.[2]

IUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
2,6-diisopropylphenol (Propofol)C12H18O178.27256180.955
Monodeuterated propofolC12H17DO179.28N/AN/AN/A
Trideuterated propofolC12H15D3O181.29N/AN/AN/A

Experimental Protocol for the Identification and IUPAC Nomenclature of a C12H18O Alcohol

The definitive identification of an unknown C12H18O alcohol requires a multi-step analytical approach combining physical characterization and spectroscopic analysis.

3.1. Preliminary Analysis and Physical Characterization

  • Determination of Physical State and Purity: Observe the physical state (liquid or solid) and color of the sample at room temperature. Assess purity using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Boiling Point/Melting Point Determination:

    • For liquid samples, determine the boiling point using distillation.[7]

    • For solid samples, determine the melting point. A sharp melting point range suggests a pure compound.

3.2. Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

  • Objective: To identify the presence of the hydroxyl functional group.

  • Procedure:

    • Prepare the sample (neat for liquids, KBr pellet or Nujol mull for solids).

    • Acquire the IR spectrum.

    • Interpretation: Look for a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The presence of sharp peaks around 1700 cm⁻¹ would suggest a carbonyl group, indicating the compound is not solely an alcohol.[8] Peaks slightly above 3000 cm⁻¹ can indicate C-H stretching from an aromatic ring or alkene.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.

    • Data Acquisition: Acquire the ¹H NMR spectrum.

    • Interpretation:

      • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons on a carbon attached to the hydroxyl group typically appear between 3.3 and 4.0 ppm. Aromatic protons are found between 6.0 and 8.5 ppm. The hydroxyl proton itself can appear over a wide range and is often a broad singlet.

      • Integration: The area under each peak is proportional to the number of protons giving rise to that signal.

      • Splitting (Multiplicity): The splitting pattern of a signal reveals the number of neighboring protons.

  • ¹³C NMR Spectroscopy (with DEPT):

    • Sample Preparation: As with ¹H NMR.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, along with DEPT-90 and DEPT-135 spectra.

    • Interpretation:

      • Chemical Shift (δ): The number of signals indicates the number of unique carbon environments. Carbons bonded to the hydroxyl group typically resonate between 50 and 80 ppm. Aromatic carbons appear between 100 and 170 ppm.

      • DEPT-90: This experiment shows only CH (methine) carbons.

      • DEPT-135: This experiment shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent. This information is crucial for piecing together the molecular structure.

3.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Procedure: Introduce the sample into the mass spectrometer.

  • Interpretation: The molecular ion peak (M⁺) will confirm the molecular weight of 178.27 g/mol for C12H18O. The fragmentation pattern can provide clues about the structure, such as the loss of water (M-18) from an alcohol or characteristic fragments from the cleavage of side chains.

3.4. Structure Elucidation and IUPAC Name Assignment

  • Determine the Degree of Unsaturation: For C12H18O, the degree of unsaturation is 4, indicating rings and/or pi bonds.

  • Identify Functional Groups: Use IR spectroscopy to confirm the presence of an -OH group and the absence of other key functional groups.

  • Assemble the Carbon Skeleton: Use the ¹³C NMR and DEPT data to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • Connect the Fragments: Use the ¹H NMR splitting patterns to deduce the connectivity of the proton-bearing carbons.

  • Propose a Structure: Combine all the spectroscopic data to propose a candidate structure.

  • Assign the IUPAC Name:

    • Identify the longest continuous carbon chain containing the hydroxyl group (the parent chain). For cyclic alcohols, the ring is the parent structure. For phenols, "phenol" is the parent name.[9]

    • Number the parent chain to give the carbon bearing the hydroxyl group the lowest possible number.[10]

    • Name and number all substituents.

    • Assemble the full name in alphabetical order of substituents.

Visualized Workflows

Logical Workflow for IUPAC Name Determination of a C12H18O Alcohol

G cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_final Finalization start Unknown Sample (C12H18O) phys_char Determine Physical Constants (Boiling/Melting Point) start->phys_char ir IR Spectroscopy phys_char->ir nmr NMR Spectroscopy (1H, 13C, DEPT) ir->nmr ms Mass Spectrometry nmr->ms functional_group Identify Functional Groups (Confirm -OH) ms->functional_group mol_formula Confirm Molecular Formula (from MS) ms->mol_formula carbon_skeleton Determine Carbon Skeleton (from 13C & DEPT) functional_group->carbon_skeleton connectivity Determine Connectivity (from 1H NMR) carbon_skeleton->connectivity propose_structure Propose Candidate Structure(s) connectivity->propose_structure iupac Assign IUPAC Name propose_structure->iupac

Caption: A flowchart outlining the systematic process for identifying an unknown C12H18O alcohol.

This guide provides a foundational framework for the scientific investigation of C12H18O alcohols. The principles of IUPAC nomenclature, combined with a systematic application of modern analytical techniques, are essential for the accurate identification and characterization of these diverse chemical structures.

References

The Unheralded Synthesis: A Technical History of 2,2-Dimethyl-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper delves into the discovery and history of 2,2-dimethyl-4-phenylbutan-1-ol, a molecule whose existence is more a testament to the advancement of synthetic organic chemistry than a landmark discovery in itself. While a definitive historical record of its first synthesis is not prominent in the scientific literature, its molecular architecture points to the revolutionary impact of organometallic chemistry, particularly the Grignard reaction, in the early 20th century. This document provides a plausible historical context for its synthesis, detailed modern experimental protocols, comprehensive quantitative data, and a logical framework for its preparation. The absence of documented biological activity for this specific compound underscores the vastness of unexplored chemical space and the potential for future investigation.

Historical Context: The Dawn of Organometallic Synthesis

The story of this compound is intrinsically linked to the groundbreaking work of French chemist Victor Grignard. Prior to his discovery of the organomagnesium halides in 1900, the formation of carbon-carbon bonds, especially for the creation of sterically hindered structures like the neopentyl group present in this molecule, was a significant challenge for organic chemists.

The advent of the Grignard reaction provided a robust and versatile method for the synthesis of a wide array of alcohols from aldehydes, ketones, and esters. The synthesis of a primary alcohol bearing a quaternary carbon alpha to the hydroxyl group, such as this compound, would have been a logical extension of this powerful new methodology. It is highly probable that this compound was first synthesized in the early to mid-20th century in a laboratory exploring the scope and limitations of the Grignard reaction or similar organometallic transformations like the Barbier or Reformatsky reactions, which also facilitate the formation of carbon-carbon bonds.

While the specific researchers and the exact date of the first synthesis remain obscure, the intellectual framework for its creation was firmly established with the rise of synthetic organic chemistry. The development of spectroscopic techniques in the mid-20th century, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would have been crucial for the definitive characterization of its structure.

Retrosynthetic Analysis and Synthetic Workflow

A logical approach to the synthesis of this compound involves a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection is the carbon-carbon bond between the carbon bearing the hydroxyl group and the adjacent quaternary carbon. This leads to a synthetic strategy involving the reaction of a Grignard reagent with an appropriate aldehyde.

Retrosynthesis This compound This compound Disconnection C-C Bond Formation (Grignard Reaction) This compound->Disconnection Phenethylmagnesium bromide Phenethylmagnesium bromide Disconnection->Phenethylmagnesium bromide Pivalaldehyde 2,2-Dimethylpropanal (Pivalaldehyde) Disconnection->Pivalaldehyde Phenethyl bromide Phenethyl bromide Phenethylmagnesium bromide->Phenethyl bromide Magnesium Magnesium Phenethylmagnesium bromide->Magnesium

Figure 1: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves the preparation of phenethylmagnesium bromide from phenethyl bromide and magnesium metal, followed by its reaction with 2,2-dimethylpropanal (pivalaldehyde).

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carbon-Carbon Bond Formation cluster_2 Step 3: Workup and Purification Phenethyl bromide Phenethyl bromide Grignard_Formation Reaction under inert atmosphere Phenethyl bromide->Grignard_Formation Magnesium turnings Magnesium turnings Magnesium turnings->Grignard_Formation Anhydrous diethyl ether Anhydrous diethyl ether Anhydrous diethyl ether->Grignard_Formation Phenethylmagnesium bromide Phenethylmagnesium bromide Grignard_Formation->Phenethylmagnesium bromide Grignard_Reaction Nucleophilic Addition Phenethylmagnesium bromide->Grignard_Reaction Pivalaldehyde Pivalaldehyde Pivalaldehyde->Grignard_Reaction Alkoxide intermediate Alkoxide intermediate Grignard_Reaction->Alkoxide intermediate Workup Protonation & Extraction Alkoxide intermediate->Workup Aqueous acid Aqueous acid Aqueous acid->Workup Crude Product Crude Product Workup->Crude Product Purification Column Chromatography Crude Product->Purification Final_Product This compound Purification->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for a modern synthesis of this compound.

Materials:

  • Phenethyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether

  • 2,2-Dimethylpropanal (pivalaldehyde) (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Part A: Preparation of Phenethylmagnesium Bromide

  • All glassware must be oven-dried and assembled hot under an inert atmosphere (nitrogen or argon).

  • To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve phenethyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel.

  • Add a small portion of the phenethyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining phenethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Pivalaldehyde and Workup

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 2,2-dimethylpropanal (1.1 eq) in anhydrous diethyl ether and add it to the addition funnel.

  • Add the pivalaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point Not precisely documented
Density Not precisely documented
¹H NMR (CDCl₃, 400 MHz) Expected chemical shifts (δ, ppm):
~7.35-7.15 (m, 5H, Ar-H)
~3.45 (s, 2H, -CH₂OH)
~2.70-2.60 (m, 2H, Ar-CH₂)
~1.70-1.60 (m, 2H, -CH₂-C(CH₃)₂)
~0.90 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) Expected chemical shifts (δ, ppm):
~142 (Ar-C)
~128.5 (Ar-CH)
~128.3 (Ar-CH)
~125.8 (Ar-CH)
~71 (-CH₂OH)
~45 (-CH₂-C(CH₃)₂)
~38 (-C(CH₃)₂)
~30 (Ar-CH₂)
~24 (-C(CH₃)₂)
IR (thin film, cm⁻¹) Expected characteristic peaks:
~3350 (broad, O-H stretch)
~3030, 3060 (C-H stretch, aromatic)
~2960, 2870 (C-H stretch, aliphatic)
~1605, 1495, 1455 (C=C stretch, aromatic)
~1050 (C-O stretch)

Note: The NMR and IR data are predicted based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

Biological Activity and Signaling Pathways

A thorough search of scientific databases reveals no specific documented biological activities or associations with signaling pathways for this compound. This is not uncommon for a simple organic molecule that has not been the subject of targeted pharmacological or biological screening. Its structural motifs, however, including the phenyl and neopentyl groups, are present in various biologically active molecules. The lipophilic nature of the compound suggests it could potentially interact with hydrophobic pockets in proteins or cross biological membranes. Further research would be required to elucidate any potential biological effects.

Conclusion

While the discovery of this compound is not a storied event in the annals of chemistry, its existence is a direct consequence of the revolutionary synthetic methods developed in the early 20th century. Its synthesis is a classic example of the power of the Grignard reaction to construct complex carbon skeletons. This technical guide provides a comprehensive overview of its plausible historical context, a detailed and reproducible synthetic protocol, and expected analytical data. The lack of information on its biological activity presents an opportunity for future research, highlighting the vast potential that lies within the underexplored realms of chemical space.

Potential Biological Activity of Phenylbutan-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylbutan-1-ol and its derivatives represent a class of aromatic alcohols with significant potential for biological activity. While research directly focused on this specific scaffold is emerging, the well-documented bioactivities of structurally related phenylalkanols, such as phenylethanol and phenylpropanol derivatives, provide a strong impetus for their investigation. This technical guide synthesizes the current understanding of the potential antimicrobial and anti-inflammatory properties of phenylbutan-1-ol derivatives, drawing parallels from analogous compounds. It provides detailed experimental protocols for assessing these activities and explores the potential signaling pathways that may be modulated. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of molecules.

Introduction

Phenylbutan-1-ol, an aromatic alcohol, possesses a core structure that is amenable to a wide range of chemical modifications. The introduction of various functional groups onto the phenyl ring or modification of the butanol side chain can lead to a diverse library of derivatives with potentially enhanced or novel biological activities. The structural similarity of phenylbutan-1-ol to known bioactive molecules, including phenylpropanoids and phenylethanol derivatives, suggests a high probability of discovering compounds with valuable pharmacological properties. Phenylpropanoids, for instance, are a large class of plant secondary metabolites with well-documented antimicrobial, antioxidant, and anti-inflammatory effects.[1] Similarly, 2-phenylethanol and its derivatives have been shown to exhibit significant antimicrobial and bacteriostatic activities.[2] This guide will explore the extrapolated potential of phenylbutan-1-ol derivatives in these key therapeutic areas.

Potential Biological Activities

Based on the activities of structurally similar compounds, phenylbutan-1-ol derivatives are hypothesized to possess significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial activity of aromatic alcohols is often attributed to their ability to disrupt microbial cell membranes.[2] The lipophilic nature of the phenyl group allows for insertion into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. It is anticipated that derivatives of phenylbutan-1-ol could exhibit broad-spectrum activity against a range of microbial pathogens.

  • Antibacterial Activity: Derivatives of the related compound 2-phenylethanol have demonstrated bacteriostatic and bactericidal effects against both Gram-positive and Gram-negative bacteria.[2][3] The efficacy of these compounds often correlates with their ability to bind to and disrupt the bacterial membrane.[2]

  • Antifungal Activity: Phenylpropanoids and their derivatives are known to possess antifungal properties.[1] It is plausible that phenylbutan-1-ol derivatives could also inhibit the growth of pathogenic fungi, such as Candida albicans.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Phenylpropanoids found in essential oils have been extensively studied for their anti-inflammatory effects.[4] These compounds can modulate various signaling pathways involved in the inflammatory response.

  • Inhibition of Inflammatory Mediators: Cinnamaldehyde, a phenylpropanoid, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells.[4] It is plausible that certain phenylbutan-1-ol derivatives could exert similar inhibitory effects on these key inflammatory mediators.

  • Modulation of Cytokine Production: Anti-inflammatory compounds often act by suppressing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and promoting the production of anti-inflammatory cytokines.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of selected phenylethanol and phenylpropanoid derivatives. This data serves as a benchmark for the potential efficacy of novel phenylbutan-1-ol derivatives.

Compound ClassDerivative ExampleBiological ActivityAssayResult (IC50/MIC)Reference
Phenylpropanoids2'-HydroxycinnamaldehydeAnti-inflammatoryLPS-induced NO production in RAW 264.7 cellsIC50: 8 mM[5]
Phenylpropanoids2'-HydroxycinnamaldehydeAnti-inflammatoryNF-kB transcriptional activityIC50: 22 mM[5]
PhenylpropanoidsCinnamaldehydeAnti-inflammatoryPGE2 production in RAW 264.7 cells65% inhibition at 10 µg/mL[4]
Phenylethanols2-PhenylethanolBacteriostaticGrowth of E. coliEffective at 12–16 mM[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial and anti-inflammatory activities of phenylbutan-1-ol derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (phenylbutan-1-ol derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive and negative controls on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of microbial growth.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (phenylbutan-1-ol derivative)

  • Griess Reagent (for NO measurement)

  • MTT or other viability assay reagents

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a non-stimulated control and a vehicle control.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Phenylbutan-1-ol Derivatives purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays purification->antimicrobial anti_inflammatory Anti-inflammatory Assays purification->anti_inflammatory mic_ic50 MIC/IC50 Determination antimicrobial->mic_ic50 anti_inflammatory->mic_ic50 sar Structure-Activity Relationship (SAR) mic_ic50->sar

General workflow for the synthesis and biological evaluation of phenylbutan-1-ol derivatives.
Potential Signaling Pathway: NF-κB Inhibition

A plausible mechanism for the anti-inflammatory activity of phenylbutan-1-ol derivatives is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Derivative Phenylbutan-1-ol Derivative Derivative->IKK inhibits?

Hypothesized inhibition of the NF-κB signaling pathway by a phenylbutan-1-ol derivative.

Conclusion

While direct experimental evidence for the biological activities of phenylbutan-1-ol derivatives is currently limited in the public domain, the extensive research on structurally related phenylalkanols provides a strong foundation for their investigation as potential antimicrobial and anti-inflammatory agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, and the established in vitro and in vivo models described in this guide offer a clear path for their biological evaluation. Future research focused on synthesizing and screening derivatives of phenylbutan-1-ol is highly warranted and holds the promise of discovering novel therapeutic leads. This technical guide provides the necessary framework for initiating such a research program.

References

Spectroscopic and Synthetic Profile of 2,2-Dimethyl-4-phenylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-phenylbutan-1-ol is a primary alcohol with a neopentyl-like scaffold and a phenylpropyl substituent. This unique structural arrangement imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in various research and development applications. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound and a hypothetical protocol for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with the known spectral data of its constitutional isomer, 2-methyl-4-phenyl-2-butanol.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.15m5HAr-H
~ 3.30s2HCH ₂-OH
~ 2.60t2HPh-CH
~ 1.65t2HPh-CH₂-CH
~ 0.90s6HC(CH ₃)₂
~ 1.50 (variable)br s1HOH
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 142.0QuaternaryAr-C (ipso)
~ 128.5TertiaryAr-C H (ortho, meta)
~ 126.0TertiaryAr-C H (para)
~ 70.0PrimaryC H₂-OH
~ 45.0SecondaryPh-C H₂
~ 35.0QuaternaryC (CH₃)₂
~ 30.0SecondaryPh-CH₂-C H₂
~ 24.0PrimaryC(C H₃)₂
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3350Strong, BroadO-H stretch (alcohol)
~ 3080, 3060, 3030MediumC-H stretch (aromatic)
~ 2950, 2870StrongC-H stretch (aliphatic)
~ 1600, 1495, 1450Medium to WeakC=C stretch (aromatic ring)
~ 1050StrongC-O stretch (primary alcohol)
~ 740, 700StrongC-H out-of-plane bend (monosubstituted benzene)
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
178Moderate[M]⁺ (Molecular Ion)
160Low[M - H₂O]⁺
147Moderate[M - CH₂OH]⁺
105Strong[C₈H₉]⁺ (phenylethyl cation)
91Very Strong[C₇H₇]⁺ (tropylium ion)
57Strong[C₄H₉]⁺ (tert-butyl cation)

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the Grignard reaction between 3-phenylpropylmagnesium bromide and pivalaldehyde, followed by an aqueous workup.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3-phenylpropyl_bromide 3-Phenylpropyl bromide Grignard_Formation Grignard Reagent Formation 3-phenylpropyl_bromide->Grignard_Formation Mg Magnesium turnings Mg->Grignard_Formation Pivalaldehyde Pivalaldehyde Grignard_Reaction Grignard Addition Pivalaldehyde->Grignard_Reaction Grignard_Formation->Grignard_Reaction 3-Phenylpropyl- magnesium bromide Workup Aqueous Workup Grignard_Reaction->Workup Product This compound Workup->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently heat under nitrogen to activate the magnesium. Allow the flask to cool and add anhydrous diethyl ether. Add a solution of 3-phenylpropyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of pivalaldehyde (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Aqueous Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Experimental Protocol: Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: Prepare a solution of the purified product in deuterated chloroform (CDCl₃). Record the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Infrared Spectroscopy: Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the purified product using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Logical Workflow for Characterization

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of the final product.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,2-dimethyl-4-phenylbutan-1-ol, a primary alcohol with potential applications in medicinal chemistry and fragrance development. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.

Introduction

The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] This reaction is widely employed in organic synthesis to construct complex carbon skeletons. For the synthesis of the primary alcohol this compound, the proposed and most logical Grignard approach involves the reaction of phenethylmagnesium bromide with the sterically hindered aldehyde, 2,2-dimethylpropanal (pivaldehyde).

Reaction Scheme

The overall reaction is depicted below:

  • Step 1: Formation of the Grignard Reagent (Phenethylmagnesium Bromide) 2-Phenylethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form phenethylmagnesium bromide.

  • Step 2: Grignard Reaction with Pivaldehyde The prepared phenethylmagnesium bromide is then reacted with 2,2-dimethylpropanal. The nucleophilic phenethyl group attacks the electrophilic carbonyl carbon of the aldehyde.

  • Step 3: Acidic Workup The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent acidic workup step to yield the final product, this compound.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Magnesium turningsMg24.311.22 g (50.0 mmol)99.8%
2-Phenylethyl bromideC₈H₉Br185.067.40 g (40.0 mmol)98%
2,2-Dimethylpropanal (Pivaldehyde)C₅H₁₀O86.133.45 g (40.0 mmol)97%
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~150 mLACS grade, dried
Iodine (I₂)I₂253.811 small crystalACS grade
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49~100 mL
Hydrochloric Acid (HCl)HCl36.46As needed (e.g., 1 M aq.)
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Standard laboratory glassware

Detailed Experimental Procedure

Part A: Preparation of Phenethylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions. A calcium chloride drying tube should be placed on top of the reflux condenser.

  • Initiation of Grignard Formation: Place the magnesium turnings (1.22 g, 50.0 mmol) and a magnetic stir bar in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reactant Addition: In the dropping funnel, prepare a solution of 2-phenylethyl bromide (7.40 g, 40.0 mmol) in 50 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add approximately 5-10 mL of the 2-phenylethyl bromide solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small amount of pre-formed Grignard reagent if available. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often with spontaneous refluxing of the ether.

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining 2-phenylethyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a dark, grayish-brown mixture.

Part B: Reaction with 2,2-Dimethylpropanal and Work-up

  • Cooling: Cool the freshly prepared phenethylmagnesium bromide solution to 0 °C using an ice bath.

  • Aldehyde Addition: Dissolve 2,2-dimethylpropanal (3.45 g, 40.0 mmol) in 20 mL of anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture again to 0 °C and slowly add 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. This should be done carefully as it is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Part C: Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Theoretical Yield (g)
2-Phenylethyl bromideC₈H₉Br185.0640.0-
MagnesiumMg24.3150.0-
2,2-DimethylpropanalC₅H₁₀O86.1340.0-
This compoundC₁₂H₁₈O178.2740.07.13

Table 2: Predicted Spectroscopic Data for this compound

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Phenyl-H~7.32 - 7.15m5HAr-H
CH₂-Ar~2.65t2HPh-CH ₂-
CH₂-C(CH₃)₂~1.65t2H-CH ₂-C(CH₃)₂-
CH₂-OH~3.30s2H-CH ₂-OH
C(CH₃)₂~0.90s6H-C(CH ₃)₂-
OHVariablebr s1H-OH
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Aromatic C (quaternary)~142.5Ar-C
Aromatic CH~128.4, ~128.3, ~125.7Ar-CH
C H₂-OH~70.0
C (CH₃)₂~35.0
Ph-C H₂~30.0
-C H₂-C(CH₃)₂~40.0
-C(C H₃)₂~24.0
Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylethyl_bromide 2-Phenylethyl bromide Grignard_reagent Phenethylmagnesium bromide Phenylethyl_bromide->Grignard_reagent + Mg (in Et₂O) Magnesium Magnesium Pivaldehyde 2,2-Dimethylpropanal Alkoxide Magnesium alkoxide Grignard_reagent->Alkoxide + Pivaldehyde Final_Product This compound Alkoxide->Final_Product Acidic Workup (e.g., aq. NH₄Cl)

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start | Dry Glassware Grignard_Formation Grignard Reagent Formation 1. Add Mg and I₂ to flask 2. Add 2-phenylethyl bromide in Et₂O 3. Initiate and reflux Start->Grignard_Formation Reaction Grignard Reaction 1. Cool Grignard to 0 °C 2. Add pivaldehyde in Et₂O 3. Stir at room temperature Grignard_Formation->Reaction Workup Aqueous Workup 1. Quench with aq. NH₄Cl 2. Separate layers 3. Extract aqueous layer with Et₂O Reaction->Workup Purification Purification 1. Dry organic layer (Na₂SO₄) 2. Filter and evaporate solvent 3. Purify by distillation or chromatography Workup->Purification End Characterization | (NMR, IR, MS) Purification->End

Caption: Step-by-step workflow for the synthesis and purification.

References

Asymmetric Synthesis of Chiral Phenylbutanol Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phenylbutanol compounds are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. Their specific stereochemistry is often crucial for biological activity and selectivity. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of various chiral phenylbutanol isomers, including 1-phenyl-1-butanol, 2-phenyl-2-butanol, and 4-phenyl-2-butanol. The methods described herein utilize both chemical and biocatalytic approaches, offering a range of options to suit different research and development needs.

Methods Overview

The asymmetric synthesis of chiral phenylbutanols can be broadly categorized into three main strategies:

  • Enantioselective Reduction of Prochiral Ketones: This is a widely used approach where a prochiral ketone, such as butyrophenone or 4-phenyl-2-butanone, is reduced to the corresponding chiral alcohol using a chiral catalyst.

  • Enantioselective Alkylation of Aldehydes: This method involves the addition of an alkyl group to an aldehyde in the presence of a chiral catalyst or ligand to create a new stereocenter.

  • Biocatalysis: This approach utilizes enzymes or whole-cell systems to perform highly selective reductions or other transformations, often under mild and environmentally friendly conditions.

This document will detail specific protocols for each of these strategies.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following tables summarize the quantitative data for the different asymmetric synthesis methods described in the experimental protocols section.

Table 1: Asymmetric Synthesis of (R)-1-Phenyl-1-butanol

MethodCatalyst/ReagentPrecursorYield (%)ee (%)Key Reaction Conditions
CBS Reduction(R)-2-Methyl-CBS-oxazaborolidineButyrophenone9791BH3·SMe2, THF, 65°C

Table 2: Asymmetric Synthesis of Chiral 2-Phenyl-2-butanol

MethodCatalyst/ReagentPrecursorYield (%)ee (%)Key Reaction Conditions
Grignard ReactionEtMgBr / Chiral LigandAcetophenoneGood33Optically active solvent/ligand

Table 3: Asymmetric Synthesis of (S)-4-Phenyl-2-butanol

MethodCatalyst/ReagentPrecursorYield (%)ee (%)Key Reaction Conditions
Asymmetric Transfer HydrogenationRuCl(p-cymene)[(R,R)-Ts-DPEN]4-Phenyl-2-butanoneModerate>91HCOOH/Et3N, DMF
BiocatalysisSaccharomyces cerevisiae4-Phenyl-2-butanoneHigh>99Aqueous media, ambient temp.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Butyrophenone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of butyrophenone to (R)-1-phenyl-1-butanol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.[1]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (20 mol%)[2]

  • Butyrophenone

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (20 mol%) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.2 equivalents) to the catalyst solution. Stir the mixture at 0°C for 15 minutes.

  • In a separate flask, prepare a solution of butyrophenone (1.0 equivalent) in anhydrous THF.

  • Slowly add the butyrophenone solution to the catalyst-borane mixture at 0°C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 65°C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0°C and slowly quench by the addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NH4Cl.

  • Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-1-phenyl-1-butanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Ethylation of Acetophenone via Chiral Ligand-Mediated Grignard Reaction

This protocol outlines a general procedure for the asymmetric addition of an ethyl Grignard reagent to acetophenone to produce chiral 2-phenyl-2-butanol, mediated by a chiral ligand.[3]

Materials:

  • Acetophenone

  • Ethylmagnesium bromide (EtMgBr) solution in diethyl ether

  • Chiral ligand (e.g., a derivative of a chiral amino alcohol)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral ligand (typically 5-20 mol%) and dissolve it in anhydrous diethyl ether.

  • Cool the solution to the desired temperature (e.g., -78°C).

  • Slowly add the ethylmagnesium bromide solution (typically 1.1-1.5 equivalents) to the chiral ligand solution. Stir the mixture for 30-60 minutes to allow for complex formation.

  • In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether.

  • Slowly add the acetophenone solution to the Grignard reagent-ligand complex at the same low temperature.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl at low temperature.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield chiral 2-phenyl-2-butanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Asymmetric Transfer Hydrogenation of 4-Phenyl-2-butanone

This protocol describes the asymmetric transfer hydrogenation of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol using a Ru(II) catalyst.[4][5]

Materials:

  • RuCl(p-cymene)[(R,R)-Ts-DPEN] (catalyst)

  • 4-Phenyl-2-butanone

  • Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a nitrogen-purged flask, dissolve the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (typically 0.5-2 mol%) in anhydrous DMF.

  • Add the formic acid/triethylamine azeotrope to the catalyst solution.

  • Add 4-phenyl-2-butanone (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (S)-4-phenyl-2-butanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 4: Biocatalytic Reduction of 4-Phenyl-2-butanone using Saccharomyces cerevisiae

This protocol details the whole-cell biocatalytic reduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol using baker's yeast (Saccharomyces cerevisiae).[6]

Materials:

  • Saccharomyces cerevisiae (baker's yeast)

  • 4-Phenyl-2-butanone

  • Glucose (or other sugar source)

  • Water (or buffer solution, e.g., phosphate buffer pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flask, suspend Saccharomyces cerevisiae (e.g., 10 g) in water or buffer (e.g., 100 mL).

  • Add glucose (e.g., 5 g) to the yeast suspension and stir at room temperature for about 30 minutes to activate the yeast.

  • Add 4-phenyl-2-butanone (e.g., 1 mmol) to the activated yeast suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking for 24-48 hours. Monitor the reaction progress by GC analysis of small aliquots.

  • Upon completion, centrifuge the reaction mixture to pellet the yeast cells.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (S)-4-phenyl-2-butanol.

  • Determine the enantiomeric excess by chiral GC analysis.

Visualizations

General Workflow for Asymmetric Synthesis

G cluster_start Starting Materials cluster_reaction Asymmetric Transformation cluster_catalyst Chiral Inductor cluster_product Product Prochiral_Ketone Prochiral Ketone Asymmetric_Reduction Asymmetric Reduction Prochiral_Ketone->Asymmetric_Reduction Aldehyde Aldehyde Asymmetric_Alkylation Asymmetric Alkylation Aldehyde->Asymmetric_Alkylation Chiral_Alcohol Chiral Phenylbutanol Asymmetric_Reduction->Chiral_Alcohol Asymmetric_Alkylation->Chiral_Alcohol Chiral_Catalyst Chiral Catalyst/ Ligand/Enzyme Chiral_Catalyst->Asymmetric_Reduction Chiral_Catalyst->Asymmetric_Alkylation

Caption: General workflow for the asymmetric synthesis of chiral phenylbutanols.

Comparison of Catalytic Approaches

G cluster_chemo Chemical Catalysis cluster_bio Biocatalysis Asymmetric_Synthesis Asymmetric Synthesis of Chiral Phenylbutanols CBS_Reduction CBS Reduction Asymmetric_Synthesis->CBS_Reduction Transfer_Hydrogenation Asymmetric Transfer Hydrogenation Asymmetric_Synthesis->Transfer_Hydrogenation Grignard_Reaction Chiral Ligand-Mediated Grignard Reaction Asymmetric_Synthesis->Grignard_Reaction Whole_Cell Whole-Cell Biocatalysis (e.g., Yeast) Asymmetric_Synthesis->Whole_Cell Isolated_Enzyme Isolated Enzymes (e.g., ADH) Asymmetric_Synthesis->Isolated_Enzyme

Caption: Comparison of different catalytic approaches for asymmetric synthesis.

CBS Reduction Mechanism Overview

G Catalyst CBS Catalyst Catalyst_Borane_Complex Catalyst-Borane Complex Catalyst->Catalyst_Borane_Complex Borane Borane (BH3) Borane->Catalyst_Borane_Complex Transition_State Chiral Transition State Catalyst_Borane_Complex->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

Application Notes and Protocols: 2,2-Dimethyl-4-phenylbutan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-phenylbutan-1-ol is a versatile, yet under-explored building block in the field of organic synthesis. Its unique structural features, including a neopentyl alcohol moiety and a phenylpropyl backbone, offer intriguing possibilities for the construction of complex molecular architectures. The gem-dimethyl group provides steric hindrance that can influence reaction selectivity and metabolic stability, a desirable trait in drug design. The primary alcohol functionality serves as a key handle for a variety of chemical transformations, including oxidation to aldehydes and carboxylic acids, and conversion to amines, esters, and ethers. This document provides an overview of the potential applications of this compound in organic synthesis, with a focus on its utility in the development of novel therapeutic agents. While direct examples of its incorporation into active pharmaceutical ingredients (APIs) are not prevalent in the current literature, its structural motifs are present in various biologically active compounds. This report outlines synthetic strategies and detailed protocols for key transformations of this building block, based on established methodologies for analogous structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.[1]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
CAS Number 15732-85-1
Appearance Inquire with supplier
Boiling Point Data not available
Melting Point Data not available
Solubility Soluble in organic solvents

Applications in Organic Synthesis

This compound can serve as a precursor to a range of functionalized molecules, making it a valuable starting material for synthetic campaigns.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2,2-dimethyl-4-phenylbutanal, or further to the carboxylic acid, 2,2-dimethyl-4-phenylbutanoic acid. These derivatives are valuable intermediates for various C-C and C-N bond-forming reactions.

  • 2,2-Dimethyl-4-phenylbutanal can be utilized in reactions such as Wittig olefination, aldol condensation, and reductive amination to introduce further complexity.

  • 2,2-Dimethyl-4-phenylbutanoic acid can be converted to esters, amides, and acid chlorides, which are key functional groups in many biologically active molecules.[2][3] Phenylbutyric acid derivatives, for instance, have shown a range of biological activities, including roles as histone deacetylase (HDAC) inhibitors and chemical chaperones.[4][5]

Synthesis of Chiral Amines

The synthesis of chiral amines from alcohols is a critical transformation in the pharmaceutical industry, as a vast number of APIs contain stereogenic amine centers. While no direct examples using this compound were found, enzymatic cascade reactions have been successfully employed for the conversion of the related racemic 4-phenyl-2-butanol into either the (S)- or (R)-amine with high enantioselectivity. A similar biocatalytic approach could potentially be developed for this compound.

Experimental Protocols

The following protocols are representative methods for the transformation of primary alcohols and are adaptable for this compound.

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde (Swern Oxidation)

This protocol describes a general procedure for the Swern oxidation, which is a mild method for converting primary alcohols to aldehydes with minimal over-oxidation.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • This compound

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,2-dimethyl-4-phenylbutanal.

Protocol 2: Oxidation of a Primary Alcohol to a Carboxylic Acid (Jones Oxidation)

This protocol provides a general method for the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.

Materials:

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • This compound

  • Standard laboratory glassware

Procedure:

  • Prepare the Jones reagent by dissolving chromium trioxide (1.0 eq) in concentrated sulfuric acid (1.0 eq), then cautiously diluting with water.

  • Dissolve this compound (1.0 eq) in acetone in a flask equipped with a stirrer and cool in an ice bath.

  • Add the Jones reagent dropwise to the alcohol solution until a persistent orange color is observed.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Dilute the mixture with water and extract the product with ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,2-dimethyl-4-phenylbutanoic acid.

Logical Workflow for Utilizing this compound

The following diagram illustrates a potential synthetic workflow starting from this compound.

G Synthetic Pathways from this compound A This compound B 2,2-Dimethyl-4-phenylbutanal A->B Mild Oxidation (e.g., Swern) C 2,2-Dimethyl-4-phenylbutanoic Acid A->C Strong Oxidation (e.g., Jones) F Chiral Amines A->F Biocatalytic Amination (Potential) G Further Derivatization (e.g., Wittig, Aldol) B->G C-C Bond Formation D Amides C->D Amide Coupling E Esters C->E Esterification

Caption: Potential synthetic transformations of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research directly linking derivatives of this compound to specific signaling pathways or demonstrating their biological activity. However, the structurally related compound, 4-phenylbutyric acid (4-PBA), is a well-studied molecule with known effects on cellular processes. 4-PBA acts as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and also functions as a histone deacetylase (HDAC) inhibitor.[4][5] These activities of 4-PBA are implicated in a variety of diseases, including cancer and neurodegenerative disorders.[4][5] It is plausible that derivatives of 2,2-dimethyl-4-phenylbutanoic acid could exhibit similar biological activities, and this represents a promising area for future research.

The following diagram illustrates the known signaling pathways influenced by the related compound, 4-phenylbutyric acid.

G Signaling Pathways of 4-Phenylbutyric Acid (Analog) cluster_0 Cellular Effects A 4-Phenylbutyric Acid B ER Stress Reduction A->B Chaperone Activity C HDAC Inhibition A->C Enzyme Inhibition D Protein Folding & Trafficking B->D E Gene Expression Modulation C->E

Caption: Known biological activities of the analogous compound 4-phenylbutyric acid.

Conclusion

This compound represents a building block with significant potential for applications in organic synthesis and drug discovery. While its direct use in the synthesis of APIs is not yet well-documented, its structural features and the reactivity of its primary alcohol group make it an attractive starting material for the creation of diverse molecular libraries. The protocols and synthetic strategies outlined in this document provide a foundation for researchers to explore the utility of this compound. Further investigation into the biological activities of its derivatives is warranted, particularly given the known therapeutic effects of structurally related molecules.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2,2-Dimethyl-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 2,2-Dimethyl-4-phenylbutan-1-ol, an important intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and reproducible method to assess the purity of this compound and to identify and quantify any related impurities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides comprehensive experimental protocols, system suitability parameters, and a sample data presentation.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can carry over to the final drug product, potentially affecting its safety and efficacy. Therefore, a reliable analytical method for purity assessment is essential for quality control throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this application.[1][2] This application note presents a validated HPLC method for the purity analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of non-polar compounds like this compound.[3][4]

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard: this compound of known purity (e.g., >99.5%)

  • Sample: this compound to be analyzed

Preparation of Solutions
  • Reference Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Spiked Sample Solution (for specificity): Prepare a sample solution as described above and spike it with known impurities or related compounds at a concentration of approximately 0.1% of the main analyte concentration.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Run Time 30 minutes
System Suitability Testing (SST)

Before initiating the sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[5][6][7] A series of injections of the reference standard solution are performed to ensure the system is operating correctly. The acceptance criteria are based on guidelines from the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH).[6][7][8]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example Purity Analysis Data

Sample IDRetention Time (min)Peak Area% Area
Impurity 14.581,2340.05
This compound 12.75 2,465,789 99.85
Impurity 215.232,4680.10
Total 2,469,491 100.00

Table 2: System Suitability Test Results

ParameterResultAcceptance CriteriaStatus
Tailing Factor (T)1.1≤ 2.0Pass
Theoretical Plates (N)5800> 2000Pass
Repeatability (%RSD)0.85%≤ 2.0%Pass

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Reference Standard Solution sst System Suitability Testing (SST) prep_standard->sst prep_sample Prepare Sample Solution analysis Sample Injection and Data Acquisition prep_sample->analysis sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC purity analysis.

Logical Relationship of Purity Assessment

purity_assessment cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample This compound Sample chromatography Chromatographic Separation sample->chromatography method Validated HPLC Method method->chromatography detection UV Detection chromatography->detection data_acquisition Data Acquisition detection->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_data Peak Area Data chromatogram->peak_data purity_report Purity Report peak_data->purity_report

Caption: Logical flow of purity assessment.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, robust, and provides accurate and reproducible results. Adherence to the detailed experimental protocol and system suitability criteria will ensure the generation of high-quality data for quality control and regulatory purposes in the pharmaceutical industry.

References

Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Substituted Butanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principles and practices of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted butanols. These compounds are pivotal structural motifs in various biologically active molecules and serve as key building blocks in organic synthesis. A thorough understanding of their spectral characteristics is paramount for unambiguous identification, purity assessment, and the study of their chemical behavior.

Introduction to NMR Analysis of Substituted Butanols

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure of a compound. For substituted butanols, 1H and 13C NMR are particularly powerful for determining the carbon skeleton, the position and nature of substituents, and the stereochemistry.

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of each nucleus. The presence of an electron-withdrawing group, such as a hydroxyl (-OH) or a halogen, will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will cause an upfield shift. Spin-spin coupling, observed as the splitting of signals into multiplets in 1H NMR, provides information about the connectivity of adjacent, non-equivalent protons. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz).

This guide will cover the spectral features of the four primary butanol isomers—1-butanol, 2-butanol, isobutanol (2-methyl-1-propanol), and tert-butanol (2-methyl-2-propanol)—as well as representative substituted butanols.

Data Presentation: 1H and 13C NMR Spectral Data

The following tables summarize the 1H and 13C NMR spectral data for butanol isomers and selected substituted butanols in deuterated chloroform (CDCl₃), a common NMR solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm. Coupling constants (J) are given in Hertz (Hz).

Table 1: 1H and 13C NMR Data for Butanol Isomers in CDCl₃
CompoundStructureCarbon Position¹³C Chemical Shift (δ, ppm)Proton Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-Butanol CH₃CH₂CH₂CH₂OHC162.5H13.64t6.6
C235.1H21.57p6.7
C319.2H31.40sx7.4
C413.8H40.94t7.3
OH-OH~1.5 (broad s)s-
2-Butanol CH₃CH(OH)CH₂CH₃C122.9H11.21d6.2
C269.1H23.80p6.2
C332.1H31.48m-
C49.8H40.92t7.5
OH-OH~1.6 (broad s)s-
Isobutanol (CH₃)₂CHCH₂OHC169.3H13.49d6.7
C230.7H21.78nonet6.7
C318.7H30.95d6.7
OH-OH~1.5 (broad s)s-
tert-Butanol (CH₃)₃COHC168.9H1---
C231.6H21.28s-
OH-OH~1.4 (broad s)s-

Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may not show coupling to adjacent protons due to rapid chemical exchange.

Table 2: 1H and 13C NMR Data for Substituted Butanols in CDCl₃
CompoundStructureCarbon Position¹³C Chemical Shift (δ, ppm)Proton Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Chloro-1-butanol CH₃CHClCH₂CH₂OHC160.5H13.85t6.0
C242.5H21.95m-
C358.0H34.20p6.3
C422.5H41.55d6.5
OH-OH~2.0 (broad s)s-
2,3-Butanediol CH₃CH(OH)CH(OH)CH₃C1/C419.5H1/H41.15d6.3
(meso)C2/C371.5H2/H33.75q6.3
OH-OH~2.5 (broad s)s-
3-Amino-1-butanol CH₃CH(NH₂)CH₂CH₂OHC160.8H13.70t6.2
C240.1H21.60m-
C348.9H33.00m-
C424.1H41.15d6.4
OH/NH₂-OH/NH₂~2.1 (broad s)s-

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Substituted butanol sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR for small molecules)[1]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., glass wool or a syringe filter)

  • Internal standard (e.g., TMS), optional

Protocol:

  • Weigh the Sample: Accurately weigh the desired amount of the substituted butanol into a clean, dry vial.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Swirl or gently vortex the vial to dissolve the sample completely.

  • Filter the Solution: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents distortion of the magnetic field homogeneity.

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • D₂O Shake (for -OH identification): To confirm the identity of a hydroxyl proton signal, a "D₂O shake" can be performed. After acquiring an initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake gently to mix. The labile -OH proton will exchange with deuterium, causing the -OH peak to disappear or significantly diminish in the subsequent ¹H NMR spectrum.[2]

1H and 13C NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized depending on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated sample.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Typically -2 to 12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide ¹H decoupling and Nuclear Overhauser Effect (NOE) enhancement.[3]

  • Number of Scans (NS): 128 to 1024 scans or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[3]

  • Relaxation Delay (D1): 2 seconds.[3]

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): Typically 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

Visualizations

Spin-Spin Coupling in 1-Butanol

The following diagram illustrates the spin-spin coupling interactions in 1-butanol, which give rise to the observed multiplicities in its ¹H NMR spectrum.

G substituent Electronegative Substituent (X) alpha α-Carbon substituent->alpha Strong Deshielding (Large δ shift) beta β-Carbon alpha->beta Moderate Deshielding (Medium δ shift) gamma γ-Carbon beta->gamma Weak Deshielding (Small δ shift) delta δ-Carbon gamma->delta Negligible Effect G prep Sample Preparation (Dissolve & Filter) acquire_H1 Acquire ¹H NMR Spectrum prep->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum prep->acquire_C13 process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process analyze Spectral Analysis (Chemical Shifts, Integration, Coupling) process->analyze structure Structure Elucidation analyze->structure

References

GC-MS protocol for identifying phenylbutan-1-ol isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of Phenylbutan-1-ol Positional Isomers

Introduction

Phenylbutanol isomers are aromatic alcohols with applications in fragrance, specialty chemicals, and as intermediates in pharmaceutical synthesis. The four primary positional isomers sharing the phenylbutan-1-ol core structure are 1-phenyl-1-butanol, 2-phenyl-1-butanol, 3-phenyl-1-butanol, and 4-phenyl-1-butanol. Distinguishing between these isomers is critical for quality control, reaction monitoring, and regulatory compliance, as their chemical and biological properties can vary significantly. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. The combination of chromatographic retention time and mass spectral fragmentation patterns provides a high degree of confidence in isomer identification.

This document provides a detailed protocol for the separation and identification of four phenylbutan-1-ol positional isomers using a standard GC-MS system. It includes instrument parameters, expected retention data, and an analysis of the characteristic mass spectral fragmentation patterns that enable unambiguous differentiation.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS analysis.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of 1-phenyl-1-butanol, 2-phenyl-1-butanol, 3-phenyl-1-butanol, and 4-phenyl-1-butanol at a concentration of 1 mg/mL in methanol or high-purity dichloromethane.

  • Working Solution: Create a mixed isomer working solution by combining equal volumes of each stock solution. Dilute this mixture with the solvent to a final concentration of 10 µg/mL for each isomer.

  • Unknown Sample Preparation: Dissolve the unknown sample in the chosen solvent to achieve an estimated final concentration within the instrument's linear range (e.g., 1-20 µg/mL). If the sample matrix is complex, appropriate extraction techniques (e.g., liquid-liquid extraction or solid-phase extraction) may be required.

GC-MS Instrumentation and Conditions
  • Instrument: A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is recommended. These columns offer good selectivity for aromatic compounds.[1]

  • Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Table 1: GC-MS Instrument Parameters

ParameterValue
GC Conditions
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1.0 µL
Oven Program- Initial Temp: 70 °C, hold for 2 min
- Ramp: 10 °C/min to 250 °C
- Final Hold: Hold at 250 °C for 5 min
MS Conditions
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40 - 200
Solvent Delay3 minutes

Results and Discussion

Chromatographic Separation

The positional isomers of phenylbutan-1-ol are expected to elute based on their boiling points and interaction with the stationary phase. While exact retention times will vary between instruments, the elution order can be predicted. Generally, more branched isomers or those with the phenyl group closer to the hydroxyl group may have slightly different polarities and boiling points, affecting their retention. The provided GC program is designed to provide baseline or near-baseline separation. Kovats retention indices, which normalize retention times, are valuable for inter-laboratory comparison.[2][3]

Mass Spectral Fragmentation Analysis

Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that serve as a "fingerprint" for each isomer. The molecular ion (M+) peak for all isomers is expected at m/z 150. The key to differentiation lies in the unique fragmentation pathways determined by the position of the phenyl group and the hydroxyl group. Alcohols commonly undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O).[2][4] Aromatic compounds often produce a stable tropylium ion (m/z 91).

1-Phenyl-1-butanol:

  • Alpha-cleavage between C1 and C2 leads to the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a very prominent fragment at m/z 107 ([C₆H₅CH=OH]⁺).[4] This is often the base peak.

  • Loss of water (H₂O) from the molecular ion gives a peak at m/z 132 .

2-Phenyl-1-butanol:

  • The most stable carbocation is formed by cleavage of the C1-C2 bond to lose the •CH₂OH radical, followed by rearrangement to form the tropylium ion at m/z 91 .

  • Another significant fragment at m/z 119 can be formed by the loss of the ethyl group (•CH₂CH₃) and rearrangement.[3]

3-Phenyl-1-butanol:

  • The molecular ion undergoes cleavage to form the tropylium ion at m/z 91 .

  • A characteristic peak is observed at m/z 105 , resulting from cleavage of the C2-C3 bond with a hydrogen rearrangement. The mass spectrum for this isomer is available in the NIST database.[5]

  • Loss of water gives a peak at m/z 132 .

4-Phenyl-1-butanol (Benzenebutanol):

  • The fragmentation is dominated by benzylic cleavage. The McLafferty rearrangement can lead to a prominent fragment at m/z 104 by loss of ethene from the side chain, which is often the base peak.[6][7]

  • The tropylium ion at m/z 91 is also very significant.[6][7]

  • A fragment at m/z 117 can be seen from the loss of the •CH₂OH group and subsequent rearrangement.[6]

Quantitative Data Summary

The following table summarizes the expected retention and mass spectrometry data for the four isomers based on literature and spectral databases.

Table 2: GC-MS Data for Phenylbutan-1-ol Isomers

Isomer NameMolecular FormulaMWKovats Index (Non-polar)Molecular Ion (M+) [m/z]Base Peak [m/z]Key Diagnostic Fragments [m/z]
1-Phenyl-1-butanolC₁₀H₁₄O150~1220 - 1310[2]150107132 (M-18), 79, 77
2-Phenyl-1-butanolC₁₀H₁₄O150~1252 - 1262[3]15091119, 92, 65
3-Phenyl-1-butanolC₁₀H₁₄O150N/A150105132 (M-18), 91, 77
4-Phenyl-1-butanolC₁₀H₁₄O150N/A150104132 (M-18), 117, 91

Note: Kovats indices are approximate and can vary based on the specific column and conditions used.

Workflow and Pathway Diagrams

The logical workflow for the identification of phenylbutan-1-ol isomers is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Standard / Unknown Sample B Dilution in Solvent (e.g., Methanol) A->B C 1. GC Injection B->C D 2. Chromatographic Separation (Capillary Column) C->D E 3. Elution & Transfer to MS D->E F 4. EI Ionization (70 eV) E->F G 5. Mass Analysis (Quadrupole) F->G H 6. Detection G->H I Acquire Total Ion Chromatogram (TIC) and Mass Spectra H->I J Compare Retention Time with Standards I->J K Compare Fragmentation Pattern with Reference Spectra I->K L Confirm Isomer Identity J->L K->L

Caption: Experimental workflow for isomer identification.

The fragmentation pathways can be visualized to understand the origin of the diagnostic ions.

Fragmentation_Pathways cluster_1 1-Phenyl-1-butanol cluster_2 2-Phenyl-1-butanol cluster_3 3-Phenyl-1-butanol cluster_4 4-Phenyl-1-butanol M1 [C₆H₅CH(OH)C₃H₇]⁺˙ m/z 150 F1 [C₆H₅CH=OH]⁺ m/z 107 (Base Peak) M1->F1 - •C₃H₇ (Alpha-cleavage) M2 [C₆H₅CH(C₂H₅)CH₂OH]⁺˙ m/z 150 F2 [C₇H₇]⁺ m/z 91 (Base Peak) M2->F2 - •CH(C₂H₅)CH₂OH M3 [C₆H₅CH(CH₃)C₂H₄OH]⁺˙ m/z 150 F3 [C₈H₉]⁺ m/z 105 (Base Peak) M3->F3 - •C₂H₄OH + H rearrange M4 [C₆H₅(CH₂)₄OH]⁺˙ m/z 150 F4 [C₈H₈]⁺˙ m/z 104 (Base Peak) M4->F4 - C₂H₄ (McLafferty)

Caption: Primary fragmentation pathways for isomers.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust method for the unambiguous identification of four positional isomers of phenylbutan-1-ol. The combination of chromatographic separation on a standard non-polar column and the analysis of distinct, predictable mass spectral fragmentation patterns allows for confident differentiation. The characteristic fragments—m/z 107 for 1-phenyl-1-butanol, m/z 91 for 2-phenyl-1-butanol, m/z 105 for 3-phenyl-1-butanol, and m/z 104 for 4-phenyl-1-butanol—serve as key diagnostic ions. This method is directly applicable to quality control, research, and drug development settings where isomeric purity is essential.

References

Application Notes and Protocols: Purification of 2,2-Dimethyl-4-phenylbutan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the purification of 2,2-Dimethyl-4-phenylbutan-1-ol using silica gel column chromatography. Detailed protocols for thin-layer chromatography (TLC) optimization, column preparation, sample loading, elution, and fraction analysis are presented. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a tertiary alcohol of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical compounds. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the preparative separation of organic compounds.[1] This method leverages the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to achieve separation based on polarity.[1][2] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds are carried through the column more quickly by the mobile phase.[1][3]

This application note details a robust protocol for the purification of this compound, beginning with the determination of optimal separation conditions using Thin-Layer Chromatography (TLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is crucial for developing an appropriate purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₈O[4]
Molecular Weight178.27 g/mol [4]
AppearanceColorless Oil (Predicted)N/A
Boiling PointNot ReportedN/A
Topological Polar Surface Area20.2 Ų[4]
XLogP33[4]

Experimental Protocols

Materials and Equipment

Table 2: Materials and Reagents

Material/ReagentGradeRecommended Supplier
Silica Gel (for column chromatography)60 Å, 230-400 meshStandard laboratory suppliers
Silica Gel TLC Plates (with F₂₅₄ indicator)Analytical GradeStandard laboratory suppliers
HexaneACS Reagent GradeStandard laboratory suppliers
Ethyl AcetateACS Reagent GradeStandard laboratory suppliers
Crude this compoundSynthesis GradeN/A
Glass chromatography columnVarious sizesStandard laboratory suppliers
TLC developing chamberStandardStandard laboratory suppliers
UV lamp (254 nm)StandardStandard laboratory suppliers
Test tubes for fraction collectionStandardStandard laboratory suppliers
Rotary evaporatorStandardStandard laboratory suppliers
Step 1: Optimization of Eluent System using Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to identify a suitable solvent system that provides good separation of the target compound from impurities.[5] The ideal solvent system will result in an Rf value of approximately 0.2-0.4 for the desired compound.[6]

Protocol:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate). Suggested starting ratios are provided in Table 3.

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the chamber is saturated with the solvent vapor.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]

  • Identify the solvent system that provides the best separation of the target compound from impurities, with an Rf value in the optimal range.

Table 3: Trial Eluent Systems for TLC Optimization

TrialHexane:Ethyl Acetate Ratio (v/v)Expected Rf of this compoundObservations
19:1Low (0.1 - 0.2)Good for resolving non-polar impurities.
24:1Optimal (0.2 - 0.4) Likely to provide good separation.
32:1High (0.4 - 0.6)May result in co-elution with less polar impurities.

Note: Based on the purification of the similar compound 2-methyl-4-phenylbutan-2-ol, a Hexane:Ethyl Acetate ratio of 4:1 is a promising starting point.

Step 2: Preparative Column Chromatography

This protocol is for the purification of approximately 1 gram of crude this compound. The column size and amount of silica gel should be adjusted based on the amount of crude material. A silica-to-crude material ratio of 50:1 (w/w) is recommended for good separation.

Protocol:

  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel (approximately 50 g) in the optimal eluent system determined by TLC.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound (~1 g) in a minimal amount of the eluent.

    • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the silica gel.

    • Drain the solvent until the sample is fully loaded onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand and silica layers.

    • Begin collecting fractions (e.g., 10-15 mL each) in numbered test tubes as the solvent flows through the column. Gentle air pressure can be applied to accelerate the elution (flash chromatography).

    • Continuously add fresh eluent to the top of the column to maintain a constant flow.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product. Spot every few fractions on a TLC plate and develop it in the eluent system.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless oil.

  • Yield and Purity Assessment:

    • Determine the mass of the purified product and calculate the percentage yield.

    • Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 4: Expected Results

ParameterExpected Value
Optimal Eluent (Hexane:EtOAc)4:1 (v/v)
Rf of Pure Product~0.3
Yield>70%
Purity (post-chromatography)>95%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the purification process.

experimental_workflow cluster_prep Preparation cluster_tlc TLC Optimization cluster_column Column Chromatography cluster_analysis Analysis and Isolation TLC_prep Prepare TLC Eluent Systems Develop_TLC Develop TLC Plate TLC_prep->Develop_TLC Crude_prep Dissolve Crude Product Spot_TLC Spot Crude on TLC Plate Crude_prep->Spot_TLC Spot_TLC->Develop_TLC Visualize_TLC Visualize and Calculate Rf Develop_TLC->Visualize_TLC Optimal_Eluent Determine Optimal Eluent Visualize_TLC->Optimal_Eluent Pack_Column Pack Column with Silica Gel Optimal_Eluent->Pack_Column Load_Sample Load Crude Product Pack_Column->Load_Sample Elute_Column Elute with Optimal Solvent Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate_Solvent Solvent Removal Combine_Fractions->Evaporate_Solvent Pure_Product Purified Product Evaporate_Solvent->Pure_Product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_properties Compound Properties cluster_parameters Chromatography Parameters cluster_outcome Separation Outcome Polarity Polarity of Compound (Tertiary Alcohol) Mobile_Phase Mobile Phase (Hexane/EtOAc - Tunable Polarity) Polarity->Mobile_Phase influences choice of Separation Effective Separation Polarity->Separation determines interaction with Stationary_Phase Stationary Phase (Silica Gel - Polar) Stationary_Phase->Separation provides surface for interaction Mobile_Phase->Separation competes for interaction and elutes

Caption: Logical relationship of factors influencing chromatographic separation.

Troubleshooting

Table 5: Common Problems and Solutions in Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
No separation of compounds Incorrect eluent system (too polar or not polar enough).Re-optimize the eluent system using TLC. Start with a less polar solvent and gradually increase polarity.
Product elutes too quickly (high Rf) Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute (low Rf) Eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Cracked or channeled silica gel bed Improper packing of the column.Repack the column using the slurry method, ensuring the silica gel is evenly settled.
Broad or tailing bands Column overloaded with sample; poor sample solubility.Use a larger column with more silica gel; ensure the sample is dissolved in a minimal amount of solvent for loading.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By first optimizing the solvent system with TLC, a high degree of purity and a good yield of the target compound can be achieved. This method is scalable and can be adapted for varying quantities of crude material, making it a valuable technique for researchers in organic synthesis and drug development.

References

Experimental Protocols for the Oxidation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed experimental protocols for the oxidation of primary alcohols to aldehydes and carboxylic acids, two fundamental transformations in organic synthesis. The selection of an appropriate oxidizing agent is crucial and depends on the desired product and the presence of other functional groups within the molecule. This document outlines several common and reliable methods, offering a comparative overview to aid in methodology selection.

Data Presentation: Comparison of Common Oxidation Methods

The following tables summarize the efficacy of various common methods for the oxidation of primary alcohols to either aldehydes or carboxylic acids, with representative substrates and reported yields.

Table 1: Oxidation of Primary Alcohols to Aldehydes

Oxidizing Agent/MethodSubstrateProductYield (%)Reference
PCC GeraniolGeranial~85%General Knowledge
1-Octanol1-Octanal~80%General Knowledge
Cinnamyl alcoholCinnamaldehyde>90%General Knowledge
Dess-Martin Periodinane Benzyl alcoholBenzaldehyde>95%[1](2)
1-Heptanol1-Heptanal~93%General Knowledge
3-Phenyl-1-propanol3-Phenyl-1-propanal>90%General Knowledge
Swern Oxidation 1-Decanol1-Decanal>95%[3](4)
(R)-Citronellol(R)-Citronellal~84%General Knowledge
2-Methyl-1-butanol2-Methyl-1-butanal~90%General Knowledge
TEMPO (w/ NaOCl) Benzyl alcoholBenzaldehyde~95%[5](5)
1-NonanolNonanal67%[6](6)
TPAP (Ley-Griffith) GeraniolGeranial~87%[7](7)
1-Dodecanol1-Dodecanal~90%[8](9)

Table 2: Oxidation of Primary Alcohols to Carboxylic Acids

Oxidizing Agent/MethodSubstrateProductYield (%)Reference
Jones Reagent 1-HexanolHexanoic acid~85%General Knowledge
Benzyl alcoholBenzoic acid~90%General Knowledge
4-Methoxybenzyl alcohol4-Methoxybenzoic acid~88%General Knowledge
TEMPO (w/ NaClO₂ & NaOCl) 4-Methoxybenzyl alcohol4-Methoxybenzoic acid91%[10](11)
1-OctanolOctanoic acid95%[12](12)

Experimental Workflows and Decision Making

The selection of an appropriate oxidation protocol is critical for the success of a synthesis. The following diagrams illustrate a general experimental workflow and a decision tree to guide the selection of the oxidizing agent.

G cluster_0 General Experimental Workflow start Primary Alcohol reagent Select Oxidizing Agent (See Decision Tree) start->reagent reaction Perform Oxidation Reaction (Monitor by TLC/LC-MS) reagent->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Distillation, Recrystallization) workup->purification product Isolated Product (Aldehyde or Carboxylic Acid) purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the oxidation of a primary alcohol.

G start Start: Primary Alcohol goal Desired Product? start->goal aldehyde Aldehyde goal->aldehyde Aldehyde acid Carboxylic Acid goal->acid Carboxylic Acid functional_groups Sensitive Functional Groups Present? aldehyde->functional_groups strong_oxidants Use Strong Oxidizing Agent: - Jones Reagent (CrO3/H2SO4) - TEMPO (stronger conditions) acid->strong_oxidants yes_sensitive Yes functional_groups->yes_sensitive Yes no_sensitive No functional_groups->no_sensitive No mild_oxidants Use Mild Conditions: - Dess-Martin Periodinane - Swern Oxidation - TEMPO (mild) - TPAP (Ley-Griffith) yes_sensitive->mild_oxidants pcc Consider PCC (less mild, chromium-based) no_sensitive->pcc

Caption: Decision tree for selecting an oxidizing agent.

Experimental Protocols

Oxidation to Aldehydes

Materials:

  • Primary alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.[13][14]

  • Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by flash column chromatography or distillation.

Safety Precautions: PCC is a toxic and carcinogenic chromium (VI) compound.[13][15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Avoid inhalation of the dust.[15]

Materials:

  • Primary alcohol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM, add DMP (1.1-1.5 equivalents) in one portion at room temperature.[1]

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solids have dissolved.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Safety Precautions: Dess-Martin Periodinane is shock-sensitive and can be explosive, especially on a larger scale.[17][18] It is also an irritant.[19] Handle with care, avoid grinding, and store in a cool, dry place.[1][19] Wear appropriate PPE.

Materials:

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous oxalyl chloride or trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM)

  • Primary alcohol

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Standard laboratory glassware for anhydrous reactions, including a low-temperature thermometer

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.[20][21]

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 20 minutes at -78 °C.[22]

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Safety Precautions: The Swern oxidation generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[22] The reaction is highly exothermic and must be performed at low temperatures in a well-ventilated fume hood.[23] Oxalyl chloride is corrosive and toxic.[24] Wear appropriate PPE.

Materials:

  • Primary alcohol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, bleach)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a vigorously stirred biphasic mixture of the primary alcohol (1.0 equivalent) in DCM and a saturated aqueous solution of sodium bicarbonate, add TEMPO (0.01-0.1 equivalents).

  • Cool the mixture to 0 °C and add sodium hypochlorite solution (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Safety Precautions: TEMPO is a stable radical and can be harmful if inhaled or in contact with skin.[25][26] Sodium hypochlorite is a strong oxidant and corrosive.[25] Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.[26]

Materials:

  • Primary alcohol

  • Tetrapropylammonium perruthenate (TPAP)

  • N-methylmorpholine N-oxide (NMO)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • 4 Å molecular sieves

  • Celite®

  • Standard laboratory glassware

Procedure:

  • To a stirred mixture of the primary alcohol (1.0 equivalent), NMO (1.5 equivalents), and powdered 4 Å molecular sieves in anhydrous DCM, add TPAP (0.05 equivalents) in one portion.[7][8]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Precautions: TPAP is a strong oxidizing agent and can be explosive on a large scale.[7][8] The reaction can be exothermic.[27] Handle with care in a fume hood and wear appropriate PPE.[28]

Oxidation to Carboxylic Acids

Materials:

  • Primary alcohol

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropanol

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary alcohol (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise with vigorous stirring, maintaining the temperature between 0-10 °C. The color of the reaction mixture will change from orange to green.

  • Continue adding the Jones reagent until the orange color persists.

  • Stir the reaction for an additional 1-2 hours at room temperature.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the green color returns.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude carboxylic acid.

  • Purify by recrystallization or flash column chromatography.

Safety Precautions: Jones reagent is highly corrosive, toxic, and carcinogenic due to the presence of chromium (VI).[29][30] It should be handled with extreme care in a fume hood, and appropriate PPE is essential.[31][32]

Materials:

  • Primary alcohol

  • TEMPO

  • Sodium chlorite (NaClO₂)

  • Sodium hypochlorite (NaOCl) solution

  • Acetonitrile

  • Phosphate buffer (pH ~6.7)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the primary alcohol (1.0 equivalent) in acetonitrile and the phosphate buffer.

  • Add TEMPO (0.01-0.05 equivalents) to the mixture.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and a catalytic amount of sodium hypochlorite in water.

  • Add the oxidant solution to the alcohol solution dropwise at room temperature.[10][12]

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 3-4 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the carboxylic acid by recrystallization or flash column chromatography.

Safety Precautions: As with the TEMPO-catalyzed oxidation to aldehydes, handle TEMPO and sodium hypochlorite with care.[25][33] Sodium chlorite is a strong oxidizing agent and can be explosive if mixed with organic materials. Handle all reagents in a well-ventilated fume hood with appropriate PPE. Mixing bleach and sodium chlorite can generate toxic chlorine dioxide gas.[34]

References

Application Notes and Protocols for the Derivatization of 2,2-Dimethyl-4-phenylbutan-1-ol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-phenylbutan-1-ol is a primary alcohol that may require derivatization prior to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to improve its analytical characteristics. Due to its hydroxyl group, the compound can exhibit poor peak shape and thermal instability during GC analysis. For HPLC, derivatization is often employed to introduce a chromophore or fluorophore, enhancing detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes.

Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by replacing the active hydrogen of the hydroxyl group.[1][2] This process reduces the polarity of the molecule, leading to improved peak shape and sensitivity.[3] The two most common methods for derivatizing alcohols for GC analysis are silylation and acylation.

Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols.[2] The hydroxyl proton is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[4] This derivatization reaction generally proceeds under mild conditions and produces derivatives that are more volatile and thermally stable.[1][2]

Featured Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a popular and effective silylating reagent for alcohols.[4] It reacts with the hydroxyl group to form a TMS ether. The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).[4]

Reaction:

  • R-OH + BSTFA → R-O-TMS + CF₃CONH(TMS)

Experimental Protocol: Silylation of this compound with BSTFA

Materials:

  • This compound standard solution (e.g., 1 mg/mL in a suitable aprotic solvent like acetonitrile or dichloromethane)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane, pyridine)

  • Reaction vials (e.g., 2 mL autosampler vials with PTFE-lined caps)

  • Heating block or oven

  • GC-MS or GC-FID system

Procedure:

  • Pipette 100 µL of the this compound standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA (or a mixture of BSTFA + 1% TMCS) to the dried residue.

  • Add 100 µL of a suitable aprotic solvent (e.g., pyridine) to facilitate dissolution and reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes.[4]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC system.

Acylation

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester.[5] Acyl derivatives are less polar and more volatile than the parent alcohol.[5] Fluorinated acylating reagents can significantly enhance sensitivity when using an electron capture detector (ECD).[2]

Featured Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

While primarily a silylating agent, MSTFA can also be used for acylation under certain conditions. For more direct acylation, reagents like trifluoroacetic anhydride (TFAA) are commonly used.

Reaction with TFAA:

  • R-OH + (CF₃CO)₂O → R-O-COCF₃ + CF₃COOH

Experimental Protocol: Acylation of this compound with Trifluoroacetic Anhydride (TFAA)

Materials:

  • This compound standard solution (e.g., 1 mg/mL in a suitable aprotic solvent)

  • Trifluoroacetic anhydride (TFAA)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Base catalyst (e.g., pyridine or triethylamine, optional but recommended)

  • Reaction vials

  • Heating block or oven

Procedure:

  • Pipette 100 µL of the this compound standard solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile).

  • Add 50 µL of TFAA.

  • If desired, add 10 µL of a base catalyst like pyridine to scavenge the acid byproduct.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 50-60°C for 20 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC system.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily used to introduce a moiety that can be readily detected by common HPLC detectors, such as UV-Vis or fluorescence detectors.[6] This is particularly useful for compounds like this compound, which lack a strong chromophore or fluorophore.

Fluorescent Labeling

Fluorescent derivatization offers high sensitivity and selectivity.[7] Reagents that react with the hydroxyl group to form a fluorescent ester are ideal.

Featured Reagent: 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)

Fmoc-Cl reacts with alcohols to form highly fluorescent carbamates.[6] The reaction is typically carried out in a buffered, aqueous-organic medium.

Reaction:

  • R-OH + Fmoc-Cl → R-O-CO-Fmoc + HCl

Experimental Protocol: Fluorescent Labeling of this compound with Fmoc-Cl

Materials:

  • This compound standard solution (e.g., 100 µg/mL in acetonitrile)

  • 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) solution (e.g., 1 mg/mL in acetonitrile)

  • Borate buffer (e.g., 0.1 M, pH 8.0)

  • Reaction vials

  • HPLC system with a fluorescence detector

Procedure:

  • Pipette 100 µL of the this compound standard solution into a reaction vial.

  • Add 200 µL of borate buffer.

  • Add 200 µL of the Fmoc-Cl solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Let the reaction proceed at room temperature for 15-30 minutes.

  • The reaction can be quenched by adding an excess of a primary amine solution (e.g., glycine) to react with the remaining Fmoc-Cl.

  • The sample is now ready for injection into the HPLC system.

Chiral Derivatization for Enantiomeric Separation

If the analysis requires the separation of enantiomers of this compound, a chiral derivatizing agent (CDA) can be used.[8] The CDA, which is enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers.[8] These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column.[9]

Featured Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride)

Mosher's acyl chloride is a widely used CDA for determining the enantiomeric excess and absolute configuration of alcohols.[8]

Reaction:

  • (R,S)-R-OH + (R)-Mosher's acyl chloride → (R,R)-Diastereomer + (S,R)-Diastereomer

Data Presentation

The following table summarizes typical quantitative data for the derivatization methods described. The values are indicative and should be optimized for the specific analytical method.

Derivatization MethodAnalyteReagentTypical Reaction YieldTypical Limit of Detection (LOD)Analytical TechniqueReference
SilylationPrimary AlcoholsBSTFA>95%1-10 pg on-columnGC-MS/FID[4]
AcylationPrimary AlcoholsTFAA>90%1-10 pg on-column (ECD)GC-ECD/MS[10]
Fluorescent LabelingPrimary AlcoholsFmoc-Cl>90%1-10 fmol on-columnHPLC-Fluorescence[6]
Chiral DerivatizationChiral AlcoholsMosher's Acid/Chloride>90%Dependent on detectorGC/HPLC[8]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 2,2-Dimethyl-4- phenylbutan-1-ol Sample Solvent Dissolve in Aprotic Solvent Sample->Solvent Dry Evaporate to Dryness Solvent->Dry AddReagent Add Derivatizing Agent (e.g., BSTFA) Dry->AddReagent Heat Heat Reaction (e.g., 60-70°C) AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC or HPLC Cool->Inject Analyze Chromatographic Separation & Detection Inject->Analyze Silylation_Reaction Analyte This compound (R-OH) Plus + Analyte->Plus Reagent BSTFA (CF3CON(Si(CH3)3)2) Derivative TMS Derivative (R-O-Si(CH3)3) Reagent->Derivative Reaction Plus->Reagent Plus2 + Derivative->Plus2 Byproduct Byproduct (CF3CONH(Si(CH3)3)) Plus2->Byproduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction between a benzylmagnesium halide and isobutylene oxide.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
YLD-001 Low overall yield (<60%) - Incomplete formation of the Grignard reagent. - Presence of moisture in reagents or glassware. - Suboptimal reaction temperature. - Inefficient purification.- Ensure magnesium turnings are fresh and activated. - Thoroughly dry all glassware and use anhydrous solvents. - Maintain the reaction temperature at 0°C during the addition of isobutylene oxide. - Optimize vacuum distillation conditions to prevent product loss.
IMP-001 Presence of significant amount of bibenzyl (1,2-diphenylethane) impurity. - Wurtz-coupling side reaction of the Grignard reagent with unreacted benzyl halide.- Ensure slow, dropwise addition of the benzyl halide to the magnesium turnings to maintain a low concentration of the halide. - Use a slight excess of magnesium.
IMP-002 Unreacted benzylmagnesium halide detected after workup. - Insufficient amount of isobutylene oxide added. - Low reactivity of isobutylene oxide.- Use a stoichiometric amount or a slight excess of isobutylene oxide. - Consider the addition of a Cu(I) catalyst, such as copper(I) iodide, to improve the reaction rate.[1]
RXN-001 Grignard reaction fails to initiate. - Inactive magnesium surface. - Insufficiently pure reagents (e.g., wet solvent or benzyl halide).- Activate magnesium turnings with a small crystal of iodine or by gentle heating. - Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
PUR-001 Difficulty in separating the product from high-boiling point impurities during distillation. - Formation of byproducts with similar boiling points.- Employ fractional distillation for a more precise separation. - Consider column chromatography on silica gel as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The reaction of a benzylmagnesium halide (such as benzylmagnesium bromide or chloride) with isobutylene oxide is a well-established and scalable method.[1] This Grignard-type reaction can be performed as a one-pot synthesis where the Grignard reagent is formed in situ and then reacted with isobutylene oxide.[1]

Q2: How can I improve the yield of the Grignard reaction?

A2: To improve the yield, it is crucial to maintain anhydrous conditions throughout the reaction. Use dry glassware and anhydrous solvents. The reaction of the benzylmagnesium halide with isobutylene oxide can be facilitated by the presence of a Cu(I) compound, such as copper(I) iodide.[1] A patent suggests that a yield of 74% can be achieved with a purity of >97% after vacuum distillation.[1]

Q3: What are the key parameters to control during the reaction?

A3: Key parameters include:

  • Temperature: The formation of the Grignard reagent is typically initiated at room temperature and then maintained at a controlled temperature. The subsequent reaction with isobutylene oxide is often carried out at a lower temperature, for instance, 0°C.[1]

  • Reagent Stoichiometry: It is advantageous to use a stoichiometric excess of magnesium relative to the benzyl halide.[1]

  • Agitation: Efficient stirring is necessary to ensure proper mixing of the reagents, especially during the formation of the Grignard reagent.

Q4: What is the recommended workup and purification procedure?

A4: The reaction is typically quenched with an aqueous acidic solution, such as saturated ammonium chloride solution or dilute hydrochloric acid.[1][2] The product can then be extracted with an organic solvent like toluene or ethyl acetate.[1][2] The organic phase is washed, dried, and concentrated. Final purification is usually achieved by vacuum distillation or silica gel column chromatography.[1][2]

Q5: Are there any alternative synthetic methods?

A5: Yes, alternative methods have been described, although they may be less direct. One such method involves the reaction of styrene with isopropanol.[1] Another approach is the reaction of methylmagnesium chloride with benzylacetone.[1] However, the Grignard reaction with isobutylene oxide is often preferred for its efficiency.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is based on a patented procedure.[1]

Materials:

  • Magnesium turnings

  • Benzyl bromide (or chloride)

  • Isobutylene oxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Slowly add a solution of benzyl bromide in the anhydrous solvent from the dropping funnel to initiate the formation of the Grignard reagent (benzylmagnesium bromide).

  • Once the reaction has started (indicated by gentle reflux), continue the dropwise addition of the benzyl bromide solution at a rate that maintains a steady reflux.

  • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add isobutylene oxide to the cooled Grignard solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir for a further 2 hours at 0°C.[1]

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Add toluene to the mixture and separate the organic layer.

  • Wash the organic layer twice with saturated ammonium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Benzyl_Halide Benzyl_Halide Grignard_Formation Grignard Reagent Formation Benzyl_Halide->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Isobutylene_Oxide Isobutylene_Oxide Reaction_with_Epoxide Reaction with Isobutylene Oxide Isobutylene_Oxide->Reaction_with_Epoxide Grignard_Formation->Reaction_with_Epoxide Quenching Quenching Reaction_with_Epoxide->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Vacuum Distillation Drying->Purification Product 2,2-Dimethyl-4- phenylbutan-1-ol Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Moisture Moisture Contamination Low_Yield->Moisture Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Loss Low_Yield->Purification_Loss Anhydrous_Conditions Use Anhydrous Reagents/Glassware Moisture->Anhydrous_Conditions Optimize_Conditions Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Conditions Catalyst Add Cu(I) Catalyst Incomplete_Reaction->Catalyst Slow_Addition Slow Reagent Addition Side_Reactions->Slow_Addition Optimize_Purification Optimize Distillation/ Chromatography Purification_Loss->Optimize_Purification

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tertiary alcohols, primarily via Grignard and organolithium reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of tertiary alcohols using Grignard reagents and ketone precursors?

A1: The two most prevalent side reactions are enolization of the ketone and reduction of the carbonyl group.[1][2]

  • Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of a ketone, forming an enolate.[1][2] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.[1] Upon acidic workup, the enolate is protonated, regenerating the starting ketone and reducing the overall yield of the desired tertiary alcohol.

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon.[1][3] This results in the formation of a secondary alcohol instead of the target tertiary alcohol. This side reaction is more common with bulky Grignard reagents.[3]

Q2: When synthesizing a tertiary alcohol from an ester and a Grignard reagent, my reaction stops at the ketone intermediate. Why is this happening?

A2: This issue arises from using an insufficient amount of the Grignard reagent. The reaction of a Grignard reagent with an ester proceeds through a two-step addition-elimination-addition mechanism.[4][5][6] The first equivalent of the Grignard reagent adds to the ester to form a tetrahedral intermediate, which then collapses to form a ketone.[4][5] This newly formed ketone is more reactive than the starting ester and will readily react with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[5] If only one equivalent of the Grignard reagent is used, a mixture of the tertiary alcohol, unreacted ester, and the ketone intermediate will be obtained.[5] Therefore, it is crucial to use at least two equivalents, and often a slight excess, of the Grignard reagent to ensure the reaction goes to completion.[5]

Q3: Can I use organolithium reagents to synthesize tertiary alcohols? Are the side reactions similar to those with Grignard reagents?

A3: Yes, organolithium reagents are also excellent nucleophiles for the synthesis of tertiary alcohols from ketones and esters. They are generally more reactive than Grignard reagents. The side reactions are similar, including enolization. However, due to their higher reactivity, organolithium reagents may be less prone to incomplete reactions with esters. The choice between a Grignard and an organolithium reagent may depend on the specific substrate and desired reactivity.

Q4: What is the role of cerium(III) chloride (CeCl₃) in Grignard reactions for tertiary alcohol synthesis?

A4: Cerium(III) chloride is often used as an additive in Grignard reactions to enhance the nucleophilicity of the organometallic reagent while reducing its basicity.[2][7] This is particularly beneficial in suppressing the enolization side reaction, especially when using sterically hindered ketones or Grignard reagents that are strong bases.[2][7] The use of anhydrous CeCl₃ can lead to significantly higher yields of the desired tertiary alcohol by favoring the 1,2-addition pathway over deprotonation.[2][7]

Troubleshooting Guides

Issue 1: Low Yield of Tertiary Alcohol and Recovery of Starting Ketone

Possible Cause: Enolization of the ketone starting material is competing with the nucleophilic addition.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled addition product over the thermodynamically favored enolization.[8]

  • Slow Addition of the Grignard Reagent: Add the Grignard reagent dropwise to the ketone solution to maintain a low concentration of the Grignard reagent at any given time, which can help minimize its action as a base.

  • Use a Less Hindered Grignard Reagent: If possible, choose a less sterically bulky Grignard reagent to reduce the propensity for enolization.

  • Employ an Additive: The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly suppress enolization by creating a more nucleophilic and less basic organocerium species.[2][7][9]

  • Change the Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a common solvent that effectively solvates the magnesium ion.

Issue 2: Formation of a Secondary Alcohol Instead of the Desired Tertiary Alcohol

Possible Cause: Reduction of the ketone by the Grignard reagent.

Troubleshooting Steps:

  • Select a Grignard Reagent without β-Hydrogens: If the synthetic route allows, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) to eliminate the possibility of reduction via hydride transfer.

  • Lower the Reaction Temperature: As with enolization, lower reaction temperatures can disfavor the reduction pathway.

  • Use a Less Bulky Grignard Reagent: Sterically less demanding Grignard reagents are less likely to act as reducing agents.

Issue 3: Incomplete Conversion of Ester to Tertiary Alcohol

Possible Cause: Insufficient amount of Grignard reagent.

Troubleshooting Steps:

  • Increase the Stoichiometry of the Grignard Reagent: Ensure that at least two full equivalents of the Grignard reagent are used for every equivalent of the ester. It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents) to account for any quenching by trace amounts of water or side reactions.[5]

  • Verify the Grignard Reagent Concentration: The concentration of commercially available or self-prepared Grignard reagents can vary. It is advisable to titrate the Grignard reagent before use to determine its exact concentration and ensure accurate stoichiometry.

Data Presentation

Table 1: Effect of Cerium(III) Chloride on the Yield of Tertiary Alcohols from Sterically Hindered Ketones

KetoneGrignard ReagentAdditiveTemperature (°C)Yield of Tertiary Alcohol (%)Yield of Recovered Ketone (%)
α-Tetralonen-ButyllithiumNone-783939
α-Tetralonen-ButyllithiumCeCl₃-7898<2
CyclohexenoneVinyllithiumNone-784555
CyclohexenoneVinyllithiumCeCl₃-7895<5

Data is representative and compiled from information suggesting significant yield improvements with CeCl₃.[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol from a Ketone using a Grignard Reagent
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry.[10]

  • Reagent Preparation: Place the ketone dissolved in anhydrous diethyl ether or THF into the reaction flask.

  • Grignard Addition: Cool the ketone solution to the desired temperature (typically 0 °C to -78 °C) in an ice or dry ice/acetone bath. Add the Grignard reagent dropwise from the dropping funnel with vigorous stirring over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This will protonate the alkoxide and precipitate the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol by column chromatography or distillation.

Protocol 2: Cerium(III) Chloride-Mediated Grignard Addition to a Ketone
  • CeCl₃ Activation: Anhydrous cerium(III) chloride is crucial for the success of the reaction. Dry commercially available CeCl₃·7H₂O under vacuum at 140-150 °C for several hours, or purchase anhydrous CeCl₃.

  • Apparatus Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the anhydrous CeCl₃.

  • Slurry Formation: Add anhydrous THF to the CeCl₃ and stir the resulting slurry vigorously at room temperature for at least 2 hours to ensure proper activation.[11]

  • Ketone Addition: Add the ketone to the CeCl₃ slurry and continue stirring for another 30 minutes.

  • Grignard Addition: Cool the mixture to the desired temperature (e.g., -78 °C) and add the Grignard reagent dropwise.

  • Reaction and Workup: Follow steps 4-6 of the general procedure (Protocol 1).

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Ketone Ketone Addition Nucleophilic Addition Ketone->Addition Enolization Enolization (Deprotonation) Ketone->Enolization Reduction Reduction (Hydride Transfer) Ketone->Reduction Grignard Grignard Reagent (R-MgX) Grignard->Addition Grignard->Enolization Grignard->Reduction Alkoxide Magnesium Alkoxide Addition->Alkoxide Workup_Main Acidic Workup Alkoxide->Workup_Main Tertiary_Alcohol Tertiary Alcohol (Desired Product) Workup_Main->Tertiary_Alcohol Enolate Enolate Enolization->Enolate Workup_Side1 Acidic Workup Enolate->Workup_Side1 Recovered_Ketone Recovered Ketone (Side Product) Workup_Side1->Recovered_Ketone Secondary_Alkoxide Secondary Alkoxide Reduction->Secondary_Alkoxide Workup_Side2 Acidic Workup Secondary_Alkoxide->Workup_Side2 Secondary_Alcohol Secondary Alcohol (Side Product) Workup_Side2->Secondary_Alcohol

Caption: Main and side reaction pathways in tertiary alcohol synthesis.

Troubleshooting_Workflow Start Low Yield of Tertiary Alcohol Check_Starting_Material Is starting material a ketone or ester? Start->Check_Starting_Material Ketone_Path Ketone Check_Starting_Material->Ketone_Path Ketone Ester_Path Ester Check_Starting_Material->Ester_Path Ester Check_Side_Products Analyze crude mixture for side products Ketone_Path->Check_Side_Products Incomplete_Reaction Presence of ketone intermediate? Ester_Path->Incomplete_Reaction Recovered_Ketone Significant recovery of starting ketone? Check_Side_Products->Recovered_Ketone Secondary_Alcohol Presence of secondary alcohol? Recovered_Ketone->Secondary_Alcohol No Enolization_Issue Primary Issue: Enolization Recovered_Ketone->Enolization_Issue Yes Secondary_Alcohol->Ketone_Path No Reduction_Issue Primary Issue: Reduction Secondary_Alcohol->Reduction_Issue Yes Stoichiometry_Issue Primary Issue: Insufficient Grignard Incomplete_Reaction->Stoichiometry_Issue Yes Solution_Enolization Solutions: - Lower temperature - Slow addition - Use CeCl₃ Enolization_Issue->Solution_Enolization Solution_Reduction Solutions: - Use Grignard without β-H - Lower temperature Reduction_Issue->Solution_Reduction Solution_Stoichiometry Solutions: - Use >2 equivalents of Grignard - Titrate Grignard reagent Stoichiometry_Issue->Solution_Stoichiometry

Caption: Troubleshooting workflow for low yields in tertiary alcohol synthesis.

References

Technical Support Center: Steric Hindrance in 2,2-Dimethyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center guide for overcoming steric hindrance in 2,2-dimethyl substituted compounds.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered 2,2-dimethyl (gem-dimethyl) substituted compounds.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does the 2,2-dimethyl group contribute to it?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule slows down or prevents a chemical reaction.[1][2] It results from repulsive forces between overlapping electron clouds when atoms are forced close together.[2] The 2,2-dimethyl (or gem-dimethyl) group consists of two methyl groups attached to the same carbon atom, creating significant steric bulk that can physically obstruct the approach of reagents to a nearby reactive site.[3][4]

Q2: Can the steric bulk of a gem-dimethyl group ever be advantageous in drug development?

A: Yes. While it presents synthetic challenges, the steric bulk of a gem-dimethyl group can be beneficial in medicinal chemistry. It can:

  • Increase Metabolic Stability: Shielding a metabolically susceptible part of a molecule from enzymatic degradation.

  • Enhance Potency and Selectivity: By locking the molecule into a specific conformation that is optimal for binding to a biological target, it can improve binding affinity and selectivity for the desired receptor.[5]

  • Lend Stability: The gem-dimethyl group can add to the overall stability of a compound.[6] This is sometimes referred to as the Thorpe-Ingold effect.[7]

Q3: How does the 2,2-dimethyl group influence the competition between S_N1 and S_N2 reactions?

A: The gem-dimethyl group has a decisive effect on nucleophilic substitution reactions.

  • S_N2 Reactions: These reactions are strongly disfavored. The S_N2 mechanism requires a nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. The bulky 2,2-dimethyl group shields this backside, making the approach of the nucleophile extremely difficult.[1][8]

  • S_N1 Reactions: These reactions are often favored. The S_N1 mechanism proceeds through a carbocation intermediate. The alkyl groups of the gem-dimethyl substituent help to stabilize this positively charged intermediate through hyperconjugation, which accelerates the reaction rate.[9]

Q4: What initial factors should I consider when planning a synthesis involving a sterically hindered 2,2-dimethyl compound?

A: Key considerations include:

  • Reagent Size: Opt for smaller, less sterically demanding nucleophiles, bases, or reagents where possible.

  • Catalyst Selection: Investigate catalysts specifically designed for hindered substrates, such as certain palladium complexes or those with specialized ligands.[10]

  • Reaction Conditions: Be prepared to use higher temperatures to overcome the increased activation energy. The choice of solvent is also critical, as it can influence reaction pathways.[11]

  • Alternative Pathways: Consider if an alternative reaction mechanism (e.g., S_N1 over S_N2, or an elimination-addition sequence) might be more feasible.

Troubleshooting Guides

Issue 1: My nucleophilic substitution reaction on a substrate with an adjacent gem-dimethyl group is failing or showing very low yield.

Possible Cause Troubleshooting Step
Unfavorable S_N2 Pathway The steric hindrance from the 2,2-dimethyl group is likely preventing the required backside attack for an S_N2 reaction.[8][12]
1. Switch to S_N1 Conditions: Use a polar protic solvent (e.g., ethanol, water) and a weaker nucleophile to favor the formation of a carbocation intermediate.[9]
2. Increase Temperature: Provide more thermal energy to overcome the high activation barrier.
3. Use a Better Leaving Group: A group that departs more easily will facilitate carbocation formation.
Reagent is too Bulky The chosen nucleophile is too large to approach the reaction center.
1. Select a Smaller Nucleophile: For example, use methoxide instead of tert-butoxide if possible.
Competing Elimination Reaction The nucleophile may be acting as a base, leading to an E2 elimination product, which is often competitive with substitution on hindered substrates.[11]
1. Analyze Byproducts: Use GC-MS or NMR to check for the presence of alkenes.
2. Modify Conditions: Use a less basic nucleophile or lower the reaction temperature to disfavor elimination.

Issue 2: A Palladium-catalyzed cross-coupling reaction is not proceeding with my 2,2-dimethyl substituted aryl halide.

Possible Cause Troubleshooting Step
Ineffective Catalyst/Ligand System Standard Pd catalysts may not be active enough for sterically demanding substrates.
1. Screen Different Catalysts: The source of palladium can significantly impact selectivity and yield. For example, PdCl₂(MeCN)₂ was found to be more effective than Pd₂(dba)₃ in a specific coupling with a hindered hydrazone.[10]
2. Screen Different Ligands: Bulky, electron-rich phosphine ligands (e.g., dppp, dppb) can promote reductive elimination from the sterically crowded metal center.[10]
Incorrect Solvent or Base The reaction environment may not be optimal for the catalytic cycle.
1. Solvent Optimization: Test polar aprotic solvents like dioxane, DMA, or DME, which have shown to be effective in these types of couplings.[10]
2. Base Optimization: Screen a variety of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Substrate Degradation The starting material may be unstable under the reaction conditions.
1. Monitor Reaction by TLC/LC-MS: Check the stability of the starting material under the reaction conditions without the coupling partner.

Data Presentation

Table 1: Effect of Palladium Catalyst on a Cross-Coupling Reaction with a Sterically Hindered Substrate

Data summarized from a study on the synthesis of tetrasubstituted olefins.[10]

EntryPalladium Source (5 mol %)Ligand (10 mol %)BaseSolventYield of Product 9a (%)
1Pd₂(dba)₃dpppK₂CO₃Dioxane< 5
2Pd(OAc)₂dpppK₂CO₃Dioxane20
3PdCl₂(PPh₃)₂-K₂CO₃Dioxane25
4PdCl₂(dppf)-K₂CO₃Dioxane15
5PdCl₂(MeCN)₂ dppp K₂CO₃ Dioxane 85

Table 2: Diastereomeric Ratio in a C-O Bond Formation Using a Chiral Directing Group

Data from a study on the stereoselective construction of sterically hindered oxaspirocycles.[13]

EntrySubstrateChiral Directing GroupCatalystOxidantDiastereomeric Ratio (d.r.)
1Tertiary Alcohol 1a2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derivedPd(OAc)₂PhI(OAc)₂15:1
2Tertiary Alcohol 2b2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derivedPd(OAc)₂PhI(OAc)₂25:1
3Tertiary Alcohol 3c2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derivedPd(OAc)₂PhI(OAc)₂39:1

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Coupling of a Sterically Hindered Hydrazone [10]

  • Preparation: To a sealed tube under an argon atmosphere, add the aryl halide (1.0 equiv), the N-tosylhydrazone (1.5 equiv), PdCl₂(MeCN)₂ (5 mol %), and dppp (10 mol %).

  • Solvent and Base Addition: Add anhydrous dioxane as the solvent, followed by the addition of K₂CO₃ (2.5 equiv).

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired tetrasubstituted olefin.

Protocol 2: Synthesis of S-(+)-2,2-dimethylcyclopropanecarboxamide [14]

This multi-step synthesis highlights a pathway to create a gem-dimethyl substituted active pharmaceutical ingredient intermediate.

  • Diazotization: Glycine ethyl ester hydrochloride undergoes a diazotization reaction with sodium nitrite under acidic conditions at -10 to 20 °C.

  • Cyclopropanation: The resulting diazonium salt solution is reacted in a cyclopropanation step to form the cyclopropane ring.

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid (2,2-dimethylcyclopropane carboxylic acid).

  • Acylation: The carboxylic acid is converted to an acyl chloride using a reagent like thionyl chloride in dichloromethane with a catalytic amount of DMF.

  • Resolution: The racemic mixture is resolved to isolate the desired enantiomer.

  • Ammonolysis: The purified acyl chloride is reacted with aqueous ammonia in a solvent like dichloromethane at 20-50 °C to form the final amide product.

Visualizations

Steric_Hindrance_Workflow start Start: Reaction with 2,2-Dimethyl Substrate check_reaction Reaction Fails or Low Yield? start->check_reaction analyze Analyze Reaction: - S_N1 vs S_N2? - Steric Clash? - Competing Rxns? check_reaction->analyze Yes success Success check_reaction->success No strategy Select Strategy analyze->strategy catalyst Optimize Catalyst & Ligand (e.g., PdCl₂(MeCN)₂/dppp) strategy->catalyst For Catalytic Rxns conditions Modify Reaction Conditions (Temp, Solvent, Pressure) strategy->conditions General reagent Change Reagent (Smaller Nucleophile/Base) strategy->reagent For Substitution/ Elimination directing_group Use Directing Group strategy->directing_group For C-H Activation re_evaluate Re-run and Evaluate catalyst->re_evaluate conditions->re_evaluate reagent->re_evaluate directing_group->re_evaluate re_evaluate->success Improved fail Redesign Synthesis re_evaluate->fail No Improvement

Caption: A troubleshooting workflow for reactions involving sterically hindered substrates.

SN1_vs_SN2 cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway sn2_start R-X with gem-dimethyl group sn2_attack Nucleophile 'Backside Attack' sn2_start->sn2_attack sn2_block Steric Hindrance (Blocked by Me groups) sn2_attack->sn2_block sn2_fail Reaction is Very Slow or Fails sn2_block->sn2_fail sn1_start R-X with gem-dimethyl group sn1_diss Leaving Group Departs sn1_start->sn1_diss sn1_carbocation Carbocation Formed (Stabilized by Me groups) sn1_diss->sn1_carbocation sn1_attack Nucleophile Attacks Planar Carbocation sn1_carbocation->sn1_attack sn1_success Product Formed (Favored Pathway) sn1_attack->sn1_success

Caption: The influence of a gem-dimethyl group on S_N1 versus S_N2 reaction pathways.

Catalyst_Selection start Goal: Catalytic transformation of a 2,2-dimethyl substituted substrate q1 Is the reaction a Cross-Coupling? start->q1 q2 Is stereoselectivity required? q1->q2 No cross_coupling Strategy: Overcome Steric Bulk at Metal Center Use bulky, electron-rich ligands (dppp, dppb) Consider catalyst precursors like PdCl₂(MeCN)₂ q1->cross_coupling Yes stereo Strategy: Direct the Reaction and Control Stereochemistry Use a Chiral Directing Group Screen chiral ligands q2->stereo Yes general General Optimization Screen multiple metal sources (Pd, Ni, Cu) Optimize solvent, temperature, and base q2->general No end Proceed with Optimized Protocol cross_coupling->end stereo->end general->end

References

Technical Support Center: Optimizing Grignard Reactions of Benzylmagnesium Halides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving benzylmagnesium halides.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and subsequent reactions of benzylmagnesium halides.

Issue 1: The Grignard reaction does not initiate.

  • Question: My reaction between benzyl halide and magnesium turnings is not starting. What are the possible causes and solutions?

  • Answer: Failure to initiate is a frequent problem. Here are the primary causes and troubleshooting steps:

    • Poor Quality Magnesium: The magnesium surface can be coated with a passivating layer of magnesium oxide. Use fresh, shiny magnesium turnings. If the turnings appear dull, they can be activated by stirring under an inert gas, gentle grinding in a glovebox, or by using activating agents.[1]

    • Presence of Moisture or Oxygen: Grignard reagents are extremely sensitive to moisture and oxygen.[2] Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[2] Solvents must be anhydrous and oxygen-free.[1]

    • Impure Benzyl Halide: The benzyl halide should be pure and free from water, alcohol, or acids.[3]

    • Insufficient Activation: Initiation can be sluggish. Several methods can be employed to start the reaction:

      • Add a small crystal of iodine. The disappearance of the brown color indicates the reaction has started.[4][5][6]

      • Add a few drops of a pre-formed Grignard reagent or a more reactive halide like 1,2-dibromoethane.[7]

      • Sonication can be used to initiate the reaction, with initiation times reported to be within 10-20 seconds.[8]

      • Apply gentle heating with a heat gun to a small spot on the flask.[3]

Issue 2: Low yield of the desired Grignard reagent and formation of byproducts.

  • Question: I am observing a low yield of my desired product and the formation of significant byproducts. What is causing this and how can I minimize it?

  • Answer: The primary side reaction in the formation of benzylmagnesium halides is Wurtz coupling, which leads to the formation of 1,2-diphenylethane.[2][5][7] Here is how to address this:

    • Control the Reaction Temperature: The reaction is exothermic.[2][9] Maintain a controlled temperature, as high temperatures favor the Wurtz coupling reaction.[7][10] Use an ice bath to moderate the reaction rate, especially during the initial phase and during the addition of the benzyl halide.[3]

    • Slow Addition of Benzyl Halide: Add the benzyl halide solution dropwise to the magnesium suspension.[3][10] This maintains a low concentration of the halide in the reaction mixture, minimizing its reaction with the newly formed Grignard reagent.[2]

    • Solvent Choice: The choice of solvent significantly impacts the product-to-byproduct ratio. Ethereal solvents like diethyl ether (Et2O) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling more effectively than tetrahydrofuran (THF).[5][11]

Issue 3: Formation of unexpected rearrangement products.

  • Question: My reaction is yielding an unexpected o-tolyl derivative instead of the expected benzyl adduct. Why is this happening?

  • Answer: Benzylmagnesium halides can undergo a rearrangement to form o-tolyl magnesium halides, which then react with the electrophile.[12][13][14] This is more commonly observed with certain electrophiles.

    • Influence of the Halide: Benzylmagnesium chloride has a higher tendency to yield rearranged o-tolyl products compared to benzylmagnesium bromide.[12][14] Using benzylmagnesium bromide at lower temperatures can favor the formation of the "normal" benzyl addition product.[12][14]

    • Reaction Conditions: The extent of rearrangement can be dependent on the reaction temperature and the stoichiometry of the reagents. An excess of the Grignard reagent or higher temperatures can promote the formation of the rearranged product.[12][14]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for preparing benzylmagnesium halides?

A1: The choice of solvent is critical. While both diethyl ether (Et2O) and tetrahydrofuran (THF) are commonly used, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative.[5][11] It has been shown to significantly suppress the formation of the Wurtz coupling byproduct compared to THF.[5][11]

Q2: What is the ideal temperature for the formation of benzylmagnesium halides?

A2: The reaction is exothermic and requires careful temperature control. While initiation may require gentle heating, the reaction should be maintained at a moderate temperature, often near the boiling point of the solvent, but with cooling available to prevent a runaway reaction.[3] For subsequent reactions with sensitive electrophiles, lower temperatures (e.g., -30°C to 0°C) are often employed.[1] Continuous processes have been successfully operated at ambient temperatures (20-25°C).[9]

Q3: How can I determine the concentration of my prepared benzylmagnesium halide solution?

A3: The concentration of the Grignard reagent should be determined before use. Titration with a known amount of iodine is a common and reliable method.[1]

Q4: Can I store solutions of benzylmagnesium halides?

A4: Benzylmagnesium halides are commercially available as solutions in ethereal solvents and can be stored under an inert atmosphere (argon or nitrogen).[15] However, prolonged storage, especially under non-ideal conditions, can lead to degradation.[5] It is often recommended to use the reagent shortly after its preparation.

Data Presentation

Table 1: Effect of Solvent on the Ratio of Grignard Product to Wurtz Coupling Byproduct for the Reaction of Benzyl Chloride with 2-Butanone. [5][11]

SolventActivatorProduct : Wurtz Byproduct Ratio
Diethyl Ether (Et2O)Iodine90 : 10
Tetrahydrofuran (THF)Iodine30 : 70
2-Methyltetrahydrofuran (2-MeTHF)Iodine90 : 10

Table 2: Reported Yields of Benzylmagnesium Chloride under Various Conditions.

SolventMethodYieldReference
Tetrahydrofuran (THF)Sonication82%[8]
Diethyl Ether (Et2O)Sonication70-80%[8]
THF/Diethyl Ether (1:1)Sonication81%[8]
Tetrahydrofuran (THF)Continuous Flow99%[16]
Diethyl Ether (Et2O)Classical Method87-98%[15]

Experimental Protocols

Protocol 1: Preparation of Benzylmagnesium Chloride (Classical Method) [15]

  • Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is thoroughly dried and the system is flushed with nitrogen or argon.

  • Reagents: Place magnesium turnings in the flask.

  • Initiation: Add a small portion of a solution of benzyl chloride in anhydrous diethyl ether or tetrahydrofuran to the magnesium. If the reaction does not start, add a crystal of iodine or a few drops of 1,2-dibromoethane.

  • Addition: Once the reaction has initiated (indicated by bubbling and heat generation), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. Use external cooling to control the reaction temperature if necessary.

  • Completion: After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Protocol 2: Sonochemical Preparation of Benzylmagnesium Chloride [8]

  • Apparatus Setup: In a reactor purged with nitrogen, add magnesium powder, benzyl chloride, and anhydrous tetrahydrofuran.

  • Reaction: Place the reactor in an ultrasonic device. The reaction is typically initiated within 10-20 seconds.

  • Temperature Control: Employ appropriate cooling to manage the reaction exotherm. Avoid vigorous stirring.

  • Completion and Reflux: The reaction is usually complete within 10-20 minutes. After completion, reflux the mixture for an additional 10-30 minutes.

  • Final Product: After cooling, the resulting solution of benzylmagnesium chloride can be used directly.

Visualizations

Grignard_Reaction_Workflow Experimental Workflow for Benzylmagnesium Halide Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling prep_glassware Dry Glassware under Vacuum/ Inert Atmosphere add_mg Add Magnesium Turnings prep_glassware->add_mg add_solvent Add Anhydrous Ethereal Solvent add_mg->add_solvent initiation Initiate Reaction (Iodine, Heat, Sonication) add_solvent->initiation add_halide Slowly Add Benzyl Halide in Anhydrous Solvent initiation->add_halide control_temp Control Temperature (Cooling Bath) add_halide->control_temp reflux Reflux until Mg is Consumed control_temp->reflux grignard_solution Benzylmagnesium Halide Solution reflux->grignard_solution titration Determine Concentration (Titration) grignard_solution->titration use_or_store Use Immediately or Store under Inert Atmosphere titration->use_or_store

Caption: Workflow for the preparation of benzylmagnesium halides.

Troubleshooting_Logic Troubleshooting Logic for Grignard Reaction Issues cluster_initiation Initiation Failure cluster_yield Low Yield / Byproducts cluster_rearrangement Rearrangement Product cluster_legend Legend start Grignard Reaction Issue check_mg Check Mg Quality (Shiny vs. Dull) check_temp Monitor and Control Reaction Temperature check_halide Switch from Benzyl Chloride to Benzyl Bromide check_reagents Check Reagent Purity (Anhydrous, Oxygen-free) check_mg->check_reagents activate Apply Activation Method (Iodine, Heat, Sonication) check_reagents->activate check_addition Ensure Slow, Dropwise Addition of Halide check_temp->check_addition check_solvent Consider Solvent Change (Et2O or 2-MeTHF) check_addition->check_solvent check_reaction_cond Lower Temperature and Avoid Excess Grignard check_halide->check_reaction_cond problem Problem solution Troubleshooting Step

Caption: Troubleshooting decision tree for common Grignard reaction problems.

References

Technical Support Center: Preparation of 2,2-Dimethyl-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of a sterically hindered precursor, ethyl 2,2-dimethyl-4-phenylbutanoate.

Issue Potential Cause Recommended Solution
Low or No Product Formation (Incomplete Reaction) 1. Insufficient Reducing Agent: The sterically hindered nature of the starting ester requires a potent reducing agent in sufficient excess. 2. Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive with atmospheric moisture and can become deactivated. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Increase the molar excess of LiAlH₄ to 2-3 equivalents relative to the ester. 2. Use a fresh, unopened bottle of LiAlH₄ or titrate a previously opened bottle to determine its activity. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Consider increasing the reaction temperature by refluxing in a suitable solvent like tetrahydrofuran (THF).
Presence of Unreacted Starting Ester in Product 1. Incomplete Reaction: As above. 2. Premature Quenching: Adding the quenching agent before the reaction has gone to completion.1. See solutions for "Low or No Product Formation". 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material before quenching.
Formation of an Aldehyde Intermediate (2,2-Dimethyl-4-phenylbutanal) Use of a Milder or Sterically Hindered Reducing Agent: Reagents like diisobutylaluminum hydride (DIBAL-H) can sometimes arrest the reduction of esters at the aldehyde stage, especially at low temperatures.While LiAlH₄ typically reduces esters completely to the alcohol, if an aldehyde intermediate is desired, DIBAL-H is the reagent of choice. To ensure full reduction to the alcohol, use a stronger, less hindered reducing agent like LiAlH₄.
Product Contaminated with Aluminum Salts Improper Work-up/Quenching Procedure: The formation of gelatinous aluminum salts during the work-up can trap the product, leading to lower yields and contamination.Employ a Fieser work-up: for a reaction with 'n' grams of LiAlH₄, cautiously and sequentially add n mL of water, n mL of 15% aqueous NaOH, and finally 3n mL of water. This procedure typically results in a granular precipitate that is easier to filter off.
Difficult Product Isolation Emulsion Formation During Extraction: The presence of salts and the alcoholic product can lead to the formation of stable emulsions during aqueous work-up and extraction.Add a saturated brine solution (NaCl) during the extraction to increase the ionic strength of the aqueous layer and break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and reliable method is the reduction of a suitable precursor like 2,2-dimethyl-4-phenylbutanoic acid or its corresponding ester (e.g., ethyl 2,2-dimethyl-4-phenylbutanoate). Due to the steric hindrance around the carbonyl group, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required.

Q2: Why is my yield of this compound consistently low?

Low yields are often due to an incomplete reaction or mechanical losses during work-up. The steric hindrance of the precursor, ethyl 2,2-dimethyl-4-phenylbutanoate, can make the reduction challenging. Ensure you are using a sufficient excess of a highly active reducing agent and that the reaction is allowed to proceed to completion. Additionally, a careful work-up procedure, such as the Fieser method, can prevent the product from being trapped in aluminum salt precipitates.

Q3: What are the expected impurities in my final product?

The most likely impurities include:

  • Unreacted Starting Material: Ethyl 2,2-dimethyl-4-phenylbutanoate.

  • Solvent Residues: Diethyl ether or THF from the reaction and extraction.

  • Aluminum Salts: From the LiAlH₄ work-up.

  • Side-products from the Esterification Step: If the precursor ester was synthesized in-house, residual 2,2-dimethyl-4-phenylbutanoic acid might be present.

Q4: How can I purify the crude this compound?

Standard purification techniques are effective. For small-scale preparations or to remove non-volatile impurities, silica gel column chromatography is recommended. For larger quantities, vacuum distillation can be an effective method to obtain a high-purity product, provided the boiling points of the product and impurities are sufficiently different.

Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

  • Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the disappearance of the starting ester.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for determining the purity of the final product and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for less volatile impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,2-dimethyl-4-phenylbutanoate

This protocol describes the esterification of the commercially available 2,2-dimethyl-4-phenylbutanoic acid.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethyl-4-phenylbutanoic acid (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,2-dimethyl-4-phenylbutanoate. This is often pure enough for the subsequent reduction step.

Protocol 2: Reduction of Ethyl 2,2-dimethyl-4-phenylbutanoate to this compound

This protocol details the LiAlH₄ reduction of the ester.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Ester: Dissolve the ethyl 2,2-dimethyl-4-phenylbutanoate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or GC to confirm the complete consumption of the starting ester.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. For every 'n' grams of LiAlH₄ used, add the following dropwise and in sequence:

    • n mL of water

    • n mL of 15% (w/v) aqueous NaOH

    • 3n mL of water

  • Isolation: Stir the resulting mixture for 15-30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with diethyl ether or THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or vacuum distillation.

Visualizations

Synthesis_Pathway A 2,2-Dimethyl-4- phenylbutanoic Acid B Ethyl 2,2-dimethyl-4- phenylbutanoate A->B Ethanol, H₂SO₄ (cat.) Reflux C 2,2-Dimethyl-4- phenylbutan-1-ol B->C 1. LiAlH₄, THF 2. H₂O, NaOH (work-up)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Start Synthesis reaction LiAlH₄ Reduction start->reaction monitor Monitor by TLC/GC reaction->monitor workup Aqueous Work-up monitor->workup Complete incomplete Incomplete Reaction monitor->incomplete Starting Material Remains product Crude Product workup->product analyze Analyze Purity (GC/NMR) product->analyze pure Pure Product analyze->pure >98% Purity impure Impurities Detected analyze->impure <98% Purity troubleshoot Consult Troubleshooting Guide impure->troubleshoot incomplete->reaction Increase Reaction Time/ Reagent

Caption: Troubleshooting workflow for impurity resolution.

Troubleshooting Peak Tailing in HPLC of Aromatic Alcohols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of aromatic alcohols.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing can compromise the accuracy and reproducibility of quantification and reduce the resolution between adjacent peaks.[4][5]

Q2: Why are aromatic alcohols prone to peak tailing?

Aromatic alcohols, particularly phenolic compounds, are susceptible to peak tailing due to their polar nature and ability to engage in secondary interactions with the stationary phase.[6] These interactions, primarily with residual silanol groups on silica-based columns, can lead to a secondary, stronger retention mechanism that causes the tailing phenomenon.[3][7][8]

Q3: How is peak tailing measured?

Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As).[1][2] A symmetrical peak has a value of 1. A value greater than 1 indicates peak tailing.[2] While a tailing factor up to 1.5 may be acceptable for some assays, a value greater than 2 is generally considered poor.[4][7]

Q4: What are the primary causes of peak tailing for aromatic alcohols?

The most common causes include:

  • Secondary Silanol Interactions: Interaction between the hydroxyl group of the aromatic alcohol and active silanol groups on the silica packing material.[1][7][8]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause the partial ionization of phenolic hydroxyl groups, leading to multiple species in equilibrium and resulting in broadened or tailing peaks.[1][3]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or packing material, or the degradation of the stationary phase, can create active sites that cause tailing.[2][4][6]

  • Column Voids: A void at the column inlet can disrupt the sample band, leading to distorted peak shapes.[3][7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak broadening and tailing.[2][5][6]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[1][4][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues when analyzing aromatic alcohols.

Problem: Peak Tailing Observed for Aromatic Alcohol Peaks

Below is a troubleshooting workflow to diagnose and address the potential causes of peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No overload Sample Overload? Reduce sample concentration/ injection volume. yes_all->overload secondary_interactions Secondary Interactions with Silanols? no_all->secondary_interactions void Column Void or Blocked Frit? Reverse flush column or replace. overload->void extra_column Extra-Column Effects? Check tubing length/diameter. void->extra_column resolved Peak Shape Improved extra_column->resolved yes_secondary Yes secondary_interactions->yes_secondary Likely no_secondary No secondary_interactions->no_secondary Unlikely lower_ph Lower Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) to suppress silanol ionization. yes_secondary->lower_ph ph_issue Mobile Phase pH near pKa? no_secondary->ph_issue endcapped_column Use an End-Capped or High Purity Silica Column to minimize available silanols. lower_ph->endcapped_column mobile_phase_additive Add a Competing Base (e.g., Triethylamine - TEA) to block active silanol sites. endcapped_column->mobile_phase_additive mobile_phase_additive->resolved yes_ph Yes ph_issue->yes_ph Possible no_ph No ph_issue->no_ph Unlikely adjust_ph Adjust Mobile Phase pH to be at least 2 units away from the analyte's pKa. yes_ph->adjust_ph no_ph->resolved adjust_ph->resolved

Caption: Troubleshooting workflow for peak tailing in HPLC of aromatic alcohols.

Detailed Explanations and Methodologies

1. Addressing Secondary Interactions with Silanols

Secondary interactions between the hydroxyl groups of aromatic alcohols and acidic silanol groups on the silica stationary phase are a primary cause of peak tailing.[7][8]

  • Experimental Protocol: Mobile Phase Modification

    • Lowering pH: To suppress the ionization of silanol groups (pKa ~3.5-4.5), add a small amount of acid to the mobile phase.

      • Reagents: Trifluoroacetic acid (TFA) or formic acid.

      • Procedure: Prepare the aqueous portion of your mobile phase and add 0.1% (v/v) of TFA or formic acid. Ensure the final pH is below 3.[8][10] Mix thoroughly and degas before use.

    • Using a Competing Base: For basic aromatic compounds, a competing base can be added to the mobile phase to interact with and block the active silanol sites.

      • Reagent: Triethylamine (TEA).

      • Procedure: Add a low concentration of TEA (e.g., 0.1-0.5% v/v) to the mobile phase.[5] Note that TEA can be difficult to remove from the column, so it's best to dedicate a column for this type of mobile phase.

  • Column Selection:

    • End-capped Columns: These columns have been chemically treated to reduce the number of accessible silanol groups, thus minimizing secondary interactions.[1][4]

    • High Purity Silica (Type B) Columns: Modern columns are made with higher purity silica that has fewer metal contaminants and a lower concentration of acidic silanol groups, leading to improved peak shapes for polar and basic compounds.[8]

2. Optimizing Mobile Phase pH

For phenolic aromatic alcohols, the mobile phase pH is a critical parameter. The pKa of the phenolic hydroxyl group is typically around 10. If the mobile phase pH is close to the pKa, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms, leading to peak distortion.[1][11][12]

  • Experimental Protocol: pH Adjustment

    • Determine Analyte pKa: Find the pKa of your aromatic alcohol.

    • Adjust Mobile Phase pH: Prepare a buffered mobile phase with a pH that is at least 2 units away from the analyte's pKa.[13][14] For most phenolic compounds, maintaining a low pH (e.g., 2.5-4) will ensure they are in their neutral form, leading to better retention and peak shape on a reversed-phase column.

      • Common Buffers: Phosphate and acetate buffers are commonly used.[4]

      • Procedure: Prepare the aqueous buffer at the desired pH before mixing it with the organic modifier.

Parameter Recommendation for Phenolic Aromatic Alcohols Rationale
Mobile Phase pH pH 2.5 - 4.0Ensures the phenolic hydroxyl group is protonated (neutral), minimizing secondary interactions and preventing dual species existence.[15]
Column Type End-capped C18 or PhenylEnd-capping reduces silanol interactions. Phenyl phases can offer alternative selectivity through pi-pi interactions.[1][16]
Mobile Phase Additive 0.1% Formic Acid or Acetic AcidSuppresses silanol ionization and ensures a consistent low pH.[10]

3. Investigating Column Health and System Issues

If peak tailing affects all peaks and not just the aromatic alcohols, the problem is likely related to the column's physical condition or the HPLC system itself.

  • Column Voids and Contamination:

    • Troubleshooting: Disconnect the column from the detector and reverse flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) at a low flow rate.[7] This can help remove strongly retained contaminants from the inlet frit. If a void is suspected (often indicated by a sudden drop in backpressure and poor peak shape), the column may need to be replaced.

  • Sample Overload:

    • Troubleshooting: Reduce the concentration of the sample or the injection volume.[2][4][9] If the peak shape improves, the original issue was column overload.

  • Extra-Column Volume:

    • Troubleshooting: Minimize the length and internal diameter of all tubing, especially between the column and the detector.[1][4] Ensure all fittings are properly connected to avoid dead volume.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions leading to peak tailing of aromatic alcohols on a silica-based stationary phase.

G cluster_column Silica Stationary Phase silanol Residual Silanol Group (Si-OH) secondary_interaction Secondary Interaction (Hydrogen Bonding) silanol->secondary_interaction bonded_phase C18 Bonded Phase primary_interaction Primary Hydrophobic Interaction bonded_phase->primary_interaction aromatic_alcohol Aromatic Alcohol (Analyte) aromatic_alcohol->silanol Undesired aromatic_alcohol->bonded_phase Desired peak_tailing Peak Tailing secondary_interaction->peak_tailing

Caption: Interactions of aromatic alcohols with a C18 stationary phase.

References

Technical Support Center: NMR Analysis of 2,2-Dimethyl-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of 2,2-Dimethyl-4-phenylbutan-1-ol, with a specific focus on resolving NMR signal overlap.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for this compound?

A1: Based on the structure of this compound, you can expect to see signals for the following protons: the aromatic protons of the phenyl group, the two methylene groups in the butyl chain, the singlet for the two methyl groups, the singlet for the methylene group attached to the hydroxyl group, and the hydroxyl proton itself. The exact chemical shifts can vary depending on the solvent and concentration.

Q2: I am observing fewer signals in my 1H NMR spectrum than expected. What could be the cause?

A2: A common reason for observing fewer signals than anticipated is accidental signal overlap, where two or more distinct proton signals have very similar chemical shifts and appear as a single, often broadened, peak. In the case of this compound, the signals for the two methylene groups in the butyl chain are particularly susceptible to overlap. The aromatic protons may also overlap, appearing as a single multiplet.

Q3: How can I confirm the presence of the hydroxyl (-OH) proton signal?

A3: The chemical shift of the hydroxyl proton is often variable and the peak can be broad. To confirm its presence, you can perform a "D₂O shake."[1] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the hydroxyl peak to disappear or significantly decrease in intensity.[1]

Troubleshooting Guide: Signal Overlap

Issue: The signals for the methylene protons (-CH₂-) in the butyl chain are overlapping, making it difficult to determine their multiplicity and coupling constants.

Solution 1: Change the NMR Solvent

Different deuterated solvents can induce changes in the chemical shifts of protons, a phenomenon known as solvent-induced shifts. This can be sufficient to resolve overlapping signals.[2] For instance, if the spectrum was acquired in chloroform-d (CDCl₃), consider re-running the sample in benzene-d₆ or acetone-d₆.

Solution 2: Adjust the Sample Temperature

Acquiring the spectrum at a different temperature can sometimes improve signal resolution. This is particularly effective if the molecule has conformational flexibility that is averaged at room temperature. Increasing the temperature can sometimes resolve overlapping signals.

Solution 3: Utilize 2D NMR Spectroscopy

Two-dimensional NMR techniques are powerful tools for resolving signal overlap.[3]

  • COSY (Correlation Spectroscopy): A COSY experiment will show correlations between protons that are coupled to each other. Even if the methylene signals are overlapped in the 1D spectrum, you should be able to see cross-peaks in the COSY spectrum that reveal their connectivity to adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. Since the two methylene carbons will have distinct ¹³C chemical shifts, the HSQC spectrum will show two separate cross-peaks, effectively resolving the overlapping proton signals in the second dimension.[4]

Issue: The aromatic proton signals are overlapping and appear as a complex, uninterpretable multiplet.

Solution 1: Higher Field NMR Spectrometer

If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, which may be sufficient to resolve the overlapping aromatic protons.

Solution 2: 2D NMR Spectroscopy (COSY)

As with the methylene protons, a COSY experiment can help to trace the coupling network within the aromatic ring, even if the 1D signals are not well-resolved.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
-C(CH₃)₂0.92Singlet-
-CH₂-CH₂Ph1.65Triplet7.9
-CH₂Ph2.61Triplet7.9
-CH₂OH3.25Singlet-
Aromatic (ortho)7.18Multiplet-
Aromatic (meta)7.28Multiplet-
Aromatic (para)7.19Multiplet-
-OHVariableSinglet (broad)-

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

Standard ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm).

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

Visualizations

G cluster_0 This compound C1 CH₂OH C2 C(CH₃)₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 Ph Phenyl C4->Ph

Caption: Chemical structure of this compound.

G Troubleshooting Workflow for NMR Signal Overlap start Signal Overlap Observed solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent resolved Signal Resolved solvent->resolved Success not_resolved Still Overlapped solvent->not_resolved Failure temp Vary Temperature cosy Run 2D COSY temp->cosy Failure temp->resolved Success hsqc Run 2D HSQC cosy->hsqc Partial Resolution cosy->resolved Success hsqc->resolved Success higher_field Use Higher Field NMR hsqc->higher_field Failure not_resolved->temp higher_field->resolved Success

References

Preventing decomposition of 2,2-Dimethyl-4-phenylbutan-1-ol during distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the distillation of 2,2-Dimethyl-4-phenylbutan-1-ol, a sterically hindered primary alcohol. The primary focus is on preventing thermal decomposition, a common issue with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when distilling this compound?

A1: The main challenge is the susceptibility of this sterically hindered primary alcohol to decomposition at elevated temperatures. The primary decomposition pathway is acid-catalyzed dehydration, which leads to the formation of alkenes. This is problematic as it reduces the yield of the desired product and introduces impurities that can be difficult to separate. Additionally, like many high-boiling-point liquids, there is a risk of bumping during distillation, which can lead to inefficient separation and potential loss of product.

Q2: What is the recommended distillation method for this compound?

A2: Vacuum distillation is the highly recommended method for purifying this compound. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered. This allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition.

Q3: At what temperature should I expect this compound to distill under vacuum?

Q4: How can I prevent decomposition catalyzed by acidic impurities?

A4: Acidic impurities, which may be present from the synthesis of this compound, can catalyze dehydration. To mitigate this, it is recommended to wash the crude product with a mild aqueous basic solution, such as a 5-10% sodium carbonate solution, before distillation.[1][3] This will neutralize any acidic residues. After washing, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove any residual water.

Q5: What are common impurities that might arise from the synthesis of this compound?

A5: The synthesis of this compound can involve a Grignard-type reaction. Potential impurities could include unreacted starting materials, byproducts from side reactions, and residual acidic catalysts used in the workup. For instance, if the synthesis involves the reaction of a Grignard reagent with an epoxide, unreacted starting materials and byproducts from the Grignard reagent preparation could be present. If an acidic workup is used to quench the reaction, residual acid can be a significant impurity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is decomposing (discoloration, low yield) 1. Distillation temperature is too high. 2. Presence of acidic impurities.1. Use vacuum distillation: Lower the pressure to reduce the boiling point. 2. Neutralize before distillation: Wash the crude product with a 5-10% sodium carbonate solution, followed by washing with water to remove the base, and then dry thoroughly.[1][3]
Violent bumping during distillation 1. Uneven heating. 2. Lack of nucleation sites for smooth boiling.1. Use a magnetic stirrer: Continuous stirring ensures even heat distribution. 2. Add anti-bumping granules: These provide surfaces for bubbles to form, promoting smooth boiling.[4][5][6] Note: Anti-bumping granules may be less effective under high vacuum. 3. Use a fine capillary (ebulliator): Introduce a slow, steady stream of an inert gas like nitrogen or argon to promote smooth boiling.
Distillate is cloudy 1. Presence of water. 2. Co-distillation with an impurity.1. Ensure the crude product is dry: Use a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. 2. Improve fractional distillation: Use a fractionating column to achieve better separation of components.
No product distilling over at the expected temperature 1. The vacuum is not low enough. 2. The heating mantle is not providing enough heat. 3. Thermometer placement is incorrect.1. Check for leaks in the distillation setup: Ensure all joints are properly sealed. 2. Increase the heating mantle temperature gradually. 3. Position the thermometer correctly: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

Experimental Protocols

Protocol 1: Neutralization and Drying of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 5-10% aqueous sodium carbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of water to remove any residual sodium carbonate.

  • Drain the aqueous layer.

  • Transfer the organic layer to a clean, dry flask.

  • Add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and swirl the flask. Continue adding the drying agent until it no longer clumps together.

  • Filter or decant the dried organic liquid to remove the drying agent. The product is now ready for distillation.

Protocol 2: Vacuum Distillation of this compound
  • Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.

  • Add the dried, neutralized crude this compound and a magnetic stir bar or anti-bumping granules to the distillation flask.[4][5]

  • Begin stirring (if using a magnetic stirrer).

  • Gradually apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Collect any low-boiling fractions that distill first.

  • Carefully increase the temperature and collect the main fraction of this compound at a steady temperature and pressure.

  • Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.

Logical Workflow for Troubleshooting Distillation Issues

Troubleshooting_Distillation Troubleshooting Workflow for this compound Distillation start Start Distillation issue Problem Encountered? start->issue decomposition Decomposition (Discoloration, Low Yield) issue->decomposition Yes bumping Violent Bumping issue->bumping Yes no_distillate No Distillate issue->no_distillate Yes cloudy Cloudy Distillate issue->cloudy Yes end Successful Distillation issue->end No solution_decomp 1. Use Vacuum Distillation 2. Neutralize with Na2CO3 pre-distillation decomposition->solution_decomp solution_bumping 1. Use Magnetic Stirring 2. Add Anti-bumping Granules 3. Use Ebulliator bumping->solution_bumping solution_no_distillate 1. Check for Vacuum Leaks 2. Increase Heat Gradually 3. Check Thermometer Placement no_distillate->solution_no_distillate solution_cloudy 1. Dry Crude Product Thoroughly 2. Use Fractionating Column cloudy->solution_cloudy solution_decomp->start Re-attempt solution_bumping->start Re-attempt solution_no_distillate->start Re-attempt solution_cloudy->start Re-attempt

Troubleshooting workflow for distillation issues.

References

Technical Support Center: Synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward synthetic route for scaling up the production of this compound?

A1: A highly effective and scalable method is the Grignard reaction between phenethylmagnesium bromide and pivalaldehyde. This approach involves the formation of a carbon-carbon bond, followed by an aqueous workup to yield the desired primary alcohol.

Q2: Why are anhydrous conditions so critical for the success of this Grignard reaction?

A2: Grignard reagents, such as phenethylmagnesium bromide, are potent nucleophiles and strong bases. They will react readily with any protic sources, particularly water, which will quench the reagent and significantly reduce the yield of the desired product.[1][2][3] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

Q3: What are the primary side reactions to be aware of in this synthesis?

A3: The main potential side reactions include:

  • Enolization of pivalaldehyde: Due to the steric hindrance of the t-butyl group, the highly basic Grignard reagent can deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.[3]

  • Wurtz-type coupling: The Grignard reagent can couple with unreacted phenethyl bromide to form 1,4-diphenylbutane.

  • Reaction with atmospheric oxygen: Exposure of the Grignard reagent to air can lead to the formation of hydroperoxides and subsequently phenols after workup.

Q4: How can I purify the final product, this compound?

A4: Purification can be achieved through several methods, depending on the scale and purity requirements. Common techniques include vacuum distillation, column chromatography on silica gel, or crystallization if the product is a solid at room temperature or can form a suitable crystalline derivative.[4][5]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive MagnesiumActivate the magnesium turnings before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Wet glassware or solventsFlame-dry all glassware under vacuum or in an oven and use freshly distilled anhydrous solvents (e.g., diethyl ether or THF).
Premature quenching of Grignard reagentEnsure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Recovery of Starting Material (Phenethyl bromide and/or Pivalaldehyde) Incomplete Grignard formationEnsure the magnesium is fully consumed before adding the aldehyde. Consider titrating the Grignard reagent to determine its exact concentration.
Predominant enolization of pivalaldehydeAdd the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C or lower) to favor nucleophilic addition over deprotonation.
Presence of High-Boiling Point Impurities Wurtz-type coupling side productUse a slight excess of magnesium during the Grignard formation to minimize unreacted phenethyl bromide.
Formation of 1,4-diphenylbutaneThis impurity can be separated from the desired alcohol by vacuum distillation or column chromatography.
Formation of Phenol as a Byproduct Reaction with atmospheric oxygenMaintain a positive pressure of an inert gas throughout the reaction and workup.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of the target molecule from phenethyl bromide and pivalaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
Magnesium Turnings24.31-0.225.35 g
Phenethyl Bromide185.061.360.2027.2 mL (37.0 g)
Pivalaldehyde86.130.780.1820.0 mL (15.6 g)
Anhydrous Diethyl Ether74.120.71-300 mL
Saturated NH₄Cl (aq)---200 mL
Anhydrous MgSO₄120.37--As needed

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (5.35 g, 0.22 mol) and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of phenethyl bromide (27.2 mL, 0.20 mol) in 100 mL of anhydrous diethyl ether.

    • Add a small portion of the phenethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining phenethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pivalaldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Prepare a solution of pivalaldehyde (20.0 mL, 0.18 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the pivalaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 200 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 75 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Pathway Phenethyl Bromide Phenethyl Bromide Phenethylmagnesium Bromide Phenethylmagnesium Bromide Phenethyl Bromide->Phenethylmagnesium Bromide Mg, Et2O Mg Mg Mg->Phenethylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate Phenethylmagnesium Bromide->Alkoxide Intermediate Pivalaldehyde Pivalaldehyde Pivalaldehyde->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound H3O+ workup

Caption: Synthesis pathway for this compound.

Experimental_Workflow A Prepare Anhydrous Setup B Form Grignard Reagent (Phenethyl Bromide + Mg) A->B C Cool to 0 °C B->C D Add Pivalaldehyde Dropwise C->D E Reaction Quench (sat. NH4Cl) D->E F Aqueous Workup & Extraction E->F G Drying & Solvent Removal F->G H Vacuum Distillation G->H I Product Characterization H->I

Caption: Experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield? Check_Grignard Starting Materials Recovered? Start->Check_Grignard Yes_SM Yes Check_Grignard->Yes_SM Yes No_SM No Check_Grignard->No_SM No Cause1 Inactive Mg or Wet Conditions Yes_SM->Cause1 Cause2 Enolization Favored Yes_SM->Cause2 Impurity_Check Side Products Present? No_SM->Impurity_Check Yes_Impurity Yes Impurity_Check->Yes_Impurity No_Impurity No Impurity_Check->No_Impurity Cause3 Wurtz Coupling or Oxidation Yes_Impurity->Cause3 No_Impurity->Cause1 Solution1 Activate Mg, Ensure Anhydrous Setup Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Optimize Stoichiometry, Inert Atmosphere Cause3->Solution3

Caption: Troubleshooting decision tree for low yield issues.

References

Minimizing byproduct formation in butanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butanol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during butanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in microbial butanol synthesis?

A1: In the well-established Acetone-Butanol-Ethanol (ABE) fermentation process using Clostridium species, the primary byproducts are acetone and ethanol.[1][2] The typical ratio of butanol, acetone, and ethanol produced is 6:3:1. Other significant byproducts include acetic acid, butyric acid, carbon dioxide, and hydrogen gas, which are predominantly formed during the initial acidogenesis phase of the fermentation.[3]

Q2: What factors influence the formation of byproducts in ABE fermentation?

A2: Several factors can influence the type and quantity of byproducts, including:

  • Microbial Strain: Different species and even strains of Clostridium (e.g., C. acetobutylicum, C. beijerinckii) have different product selectivities.[2][4]

  • Substrate: The type and concentration of the carbon source (e.g., glucose, starch, lignocellulosic hydrolysates) can impact the metabolic pathway and lead to varying byproduct profiles.[1]

  • pH: The pH of the fermentation broth is a critical parameter. A drop in pH due to the accumulation of acetic and butyric acids triggers the metabolic switch from acidogenesis to solventogenesis. Improper pH control can lead to a stalled fermentation and high acid concentrations.[5]

  • Temperature: The optimal temperature for solvent production is typically between 28-33°C for most saccharolytic strains.[4] Deviations can affect enzyme activity and alter the product ratio.

  • Product Inhibition: The accumulation of butanol itself is toxic to the microbial cells and can limit the fermentation process, leading to incomplete substrate utilization and a higher proportion of acid byproducts.[3][6]

  • Nutrient Availability: The balance of carbon, nitrogen, and other essential nutrients can influence cell growth and solvent production.[1]

Q3: How can I reduce the formation of acetone during butanol fermentation?

A3: Reducing acetone formation can be achieved through several strategies:

  • Genetic Engineering: One approach is to knock out the gene encoding for acetoacetate decarboxylase, a key enzyme in the acetone synthesis pathway.[1] While this can significantly decrease acetone production, it may also impact the overall butanol titer.

  • Process Optimization: Fine-tuning fermentation parameters such as pH, temperature, and substrate feed rate can help steer the metabolism towards butanol production.

  • Alternative Microorganisms: Some strains of Clostridium naturally produce less acetone. For example, Clostridium pasteurianum can be used to produce butanol from glycerol with reduced byproduct formation.[7]

Q4: What are common byproducts in catalytic butanol synthesis from ethanol?

A4: In the catalytic conversion of ethanol to butanol, often referred to as the Guerbet reaction, potential byproducts include higher alcohols (C6+), and sodium acetate.[8] The choice of catalyst and reaction conditions plays a crucial role in minimizing these byproducts.

Troubleshooting Guides

Issue 1: Low Butanol Titer and High Acid Concentration

Possible Cause Troubleshooting Step
Failed switch from acidogenesis to solventogenesis Ensure the pH of the fermentation broth is dropping to the optimal range for the specific strain (typically below 5.0) to induce the metabolic shift. If the pH is too high, consider not using a buffer or reducing its concentration. If the pH drops too low and inhibits cell growth, implement controlled pH adjustments.
Substrate Inhibition High initial substrate concentrations can inhibit cell growth and solvent production.[5] Try a lower starting sugar concentration or a fed-batch approach to maintain optimal substrate levels.
Nutrient Limitation Verify that the fermentation medium contains sufficient concentrations of all essential nutrients, including nitrogen, phosphorus, vitamins, and minerals.
Contamination Contamination with other microorganisms can compete for the substrate and produce inhibitory compounds. Check for culture purity via microscopy and plating.

Issue 2: High Acetone and/or Ethanol to Butanol Ratio

Possible Cause Troubleshooting Step
Sub-optimal Fermentation Conditions Optimize the fermentation temperature and pH for your specific Clostridium strain. The ideal temperature for butanol production is often lower than the optimal temperature for cell growth.[4]
Genetic Characteristics of the Strain The product ratio is inherently linked to the genetics of the microbial strain. Consider using a strain known for higher butanol selectivity or a genetically modified strain with a knocked-out acetone production pathway.
Redox Imbalance The intracellular NADH/NAD+ ratio can influence the metabolic flux towards different solvents.[5] Altering the substrate or introducing external electron donors can sometimes shift this balance.

Issue 3: Complete Fermentation Failure or Stagnation

Possible Cause Troubleshooting Step
Oxygen Contamination Clostridium species used for ABE fermentation are strict anaerobes.[2] Ensure all fermentation equipment is properly sealed and that the medium has been deoxygenated prior to inoculation. Sparge the medium with an inert gas like nitrogen or argon.
Inhibitory Compounds in the Feedstock If using lignocellulosic hydrolysates, compounds like furfural and 5-hydroxymethylfurfural (HMF) can be inhibitory.[9] Pre-treat the hydrolysate to remove these inhibitors or use a more robust microbial strain. The addition of CaCO3 has been shown to alleviate some toxic effects.[9]
Butanol Toxicity Butanol concentrations above 1-2% can be toxic to the cells, leading to a halt in fermentation.[3] Implement in-situ product recovery techniques like gas stripping or liquid-liquid extraction to keep the butanol concentration below the inhibitory threshold.[10][11]

Experimental Protocols

Protocol 1: Batch ABE Fermentation using Clostridium acetobutylicum

  • Medium Preparation: Prepare a suitable fermentation medium (e.g., P2 medium) containing a carbon source (e.g., 60 g/L glucose), nitrogen source (e.g., yeast extract), buffer (e.g., phosphate buffer), and essential minerals.

  • Deoxygenation: Dispense the medium into a fermenter and deoxygenate by sparging with nitrogen gas for at least 30 minutes.

  • Sterilization: Autoclave the fermenter with the medium at 121°C for 20 minutes.

  • Inoculation: In an anaerobic environment, inoculate the sterile medium with a 5-10% (v/v) active culture of Clostridium acetobutylicum.

  • Incubation: Maintain the fermentation at 37°C under anaerobic conditions. Monitor the pH, which should initially drop and then rise as acids are converted to solvents.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) for analysis of cell density, substrate consumption, and product formation.

  • Fermentation Termination: The fermentation is typically complete after 72-120 hours, indicated by the cessation of gas production and stabilization of product concentrations.

Protocol 2: Quantification of Butanol and Byproducts using Gas Chromatography (GC)

  • Sample Preparation: Centrifuge the fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polyethylene glycol bonded-phase column).[12]

  • Operating Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program: Hold at 40°C for 5 minutes, then ramp to 200°C at a rate of 10°C/minute.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify and quantify the peaks for acetone, ethanol, and butanol by comparing their retention times and peak areas to those of known standards.

Data Presentation

Table 1: Typical Product Ratios and Titers in ABE Fermentation

ProductTypical RatioBatch Fermentation Titer (g/L)Fed-Batch with In-Situ Recovery (g/L)
Butanol 610 - 13> 20
Acetone 35 - 7> 10
Ethanol 11.5 - 2.5> 3
Total Solvents -15 - 20> 30

Data compiled from multiple sources, values are approximate and can vary significantly based on strain and conditions.[1][3]

Table 2: Effect of In-Situ Product Recovery (ISPR) Techniques on Butanol Production

ISPR TechniqueAdvantageDisadvantage
Gas Stripping Relieves product inhibition, leading to higher productivity and substrate utilization.[10]Can be energy-intensive; potential for foaming.
Liquid-Liquid Extraction High selectivity for butanol; can be integrated with downstream purification.Potential toxicity of the extraction solvent to the microbial culture.
Pervaporation High selectivity; can achieve a high degree of product concentration.Membrane fouling can be an issue; high capital cost.
Adsorption Low energy consumption; high selectivity with appropriate adsorbent.Requires regeneration of the adsorbent; potential for adsorbent fouling.

Visualizations

ABE_Fermentation_Pathway ABE Fermentation Pathway cluster_acidogenesis Acidogenesis Phase cluster_solventogenesis Solventogenesis Phase Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA Acetic_Acid Acetic_Acid Acetyl_CoA->Acetic_Acid + ATP Acetyl_CoA_reassim Acetyl-CoA Butyryl_CoA Butyryl_CoA Acetoacetyl_CoA->Butyryl_CoA Acetoacetyl_CoA_reassim Acetoacetyl-CoA Butyric_Acid Butyric_Acid Butyryl_CoA->Butyric_Acid + ATP Butyryl_CoA_reassim Butyryl-CoA Acetic_Acid->Acetyl_CoA_reassim Butyric_Acid->Butyryl_CoA_reassim Ethanol Ethanol Acetyl_CoA_reassim->Ethanol Acetyl_CoA_reassim->Acetoacetyl_CoA_reassim Butanol Butanol Butyryl_CoA_reassim->Butanol Acetoacetyl_CoA_reassim->Butyryl_CoA_reassim Acetone Acetone Acetoacetyl_CoA_reassim->Acetone - CO2 Troubleshooting_Workflow Troubleshooting High Byproduct Formation Start High Byproduct Concentration Detected Check_pH Is pH in Optimal Range? Start->Check_pH Check_Temp Is Temperature Optimal? Check_pH->Check_Temp Yes Adjust_pH Adjust pH Control Strategy Check_pH->Adjust_pH No Check_Anaerobiosis Is System Strictly Anaerobic? Check_Temp->Check_Anaerobiosis Yes Adjust_Temp Optimize Temperature Check_Temp->Adjust_Temp No Check_Inhibitors Are Inhibitors Present in Feedstock? Check_Anaerobiosis->Check_Inhibitors Yes Improve_Anaerobiosis Improve Sealing and Deoxygenation Check_Anaerobiosis->Improve_Anaerobiosis No Detoxify_Feedstock Detoxify Feedstock or Change Source Check_Inhibitors->Detoxify_Feedstock Yes Consider_ISPR Implement In-Situ Product Recovery (ISPR) Check_Inhibitors->Consider_ISPR No Adjust_pH->Check_Temp Adjust_Temp->Check_Anaerobiosis Improve_Anaerobiosis->Check_Inhibitors Detoxify_Feedstock->Consider_ISPR End Byproduct Minimized Consider_ISPR->End Experimental_Workflow Byproduct Analysis Workflow Fermentation Fermentation Broth Sample Centrifugation Centrifugation (Separate Cells) Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Filtration 0.22 µm Filtration Supernatant->Filtration Filtered_Sample Filtered Sample Filtration->Filtered_Sample GC_Analysis Gas Chromatography (GC-FID) Analysis Filtered_Sample->GC_Analysis Data_Processing Data Processing (Peak Integration & Quantification) GC_Analysis->Data_Processing Results Results (Butanol & Byproduct Concentrations) Data_Processing->Results

References

Enhancing the resolution of phenylbutanol isomers in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of phenylbutanol isomers.

Troubleshooting Guides

This section addresses common issues encountered during the separation of phenylbutanol isomers.

Issue 1: Poor Resolution Between Phenylbutanol Isomers

Symptoms:

  • Overlapping or co-eluting peaks for two or more isomers.

  • Resolution value (Rs) is less than 1.5.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase For positional isomers (e.g., 4-phenyl-1-butanol vs. 4-phenyl-2-butanol), a phenyl-based column can enhance separation through π-π interactions. For enantiomeric separations (e.g., (R)- and (S)-4-phenyl-2-butanol), a Chiral Stationary Phase (CSP) is essential. Polysaccharide-based CSPs are often a good starting point.[1][2]
Suboptimal Mobile Phase Composition Adjust the mobile phase polarity. For reversed-phase HPLC, systematically vary the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. The addition of a small amount of a different solvent (e.g., isopropanol) can sometimes improve selectivity. For chiral separations, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase can significantly impact enantioselectivity.[1][3][4]
Incorrect Flow Rate In chiral HPLC, lower flow rates often lead to better resolution due to the kinetics of the chiral recognition process.
Inadequate Temperature Control Temperature can influence chiral separations.[1] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on selectivity. In some cases, a reversal of elution order can be observed at different temperatures.[1]

Issue 2: Tailing or Fronting Peaks

Symptoms:

  • Asymmetrical peaks with a tailing factor greater than 2 or less than 0.9.

Possible Causes & Solutions:

CauseRecommended Solution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions with Stationary Phase For basic analytes, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.[5]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the column. The use of a guard column is recommended to protect the analytical column.
Inappropriate pH of Mobile Phase If using ionizable mobile phase additives, ensure the pH is at least 2 units away from the pKa of the analytes.

Issue 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same isomer vary significantly between injections.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when changing mobile phase composition.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the performance of the proportioning valves.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for separating phenylbutanol isomers?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used. The choice depends on the specific isomers and the available equipment.

  • HPLC: Highly versatile, especially for chiral separations using Chiral Stationary Phases (CSPs).[6] It is the preferred method for separating the enantiomers of 4-phenyl-2-butanol.

  • GC: Can be effective for separating positional isomers, particularly when using a polar capillary column.[7] Derivatization may be necessary for some applications to improve volatility and peak shape.[8]

Q2: How do I select the right chiral stationary phase (CSP) for separating the enantiomers of 4-phenyl-2-butanol?

A2: The selection of a CSP is often empirical.[6] However, for chiral alcohols like 4-phenyl-2-butanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[1] It is advisable to screen a few different CSPs to find the one that provides the best selectivity for your specific analyte.

Q3: Can the mobile phase composition affect the elution order of enantiomers?

A3: Yes. In chiral chromatography, changes in the mobile phase, such as the type of alcohol modifier or the concentration of additives, can sometimes lead to a reversal in the elution order of enantiomers.[1]

Q4: What are the key parameters to optimize for improving the resolution of phenylbutanol isomers?

A4: The most influential parameters are:

  • Stationary Phase Chemistry: Choosing a column with the appropriate selectivity (e.g., phenyl for positional isomers, chiral for enantiomers).[1][2]

  • Mobile Phase Composition: Adjusting the solvent strength and selectivity.[1][3]

  • Temperature: Can have a significant impact on selectivity, especially in chiral separations.[1]

  • Flow Rate: Lower flow rates often improve resolution in chiral HPLC.

Q5: What is "additive memory effect" in chiral chromatography and how can I avoid it?

A5: Additive memory effect refers to the persistence of acidic or basic modifiers on the chiral stationary phase, which can impact the reproducibility of separations.[5] To avoid this, it is crucial to dedicate a column to a specific method with a particular additive. If you must use the same column for different methods, ensure a thorough washing procedure is employed between methods.[5]

Experimental Protocols (Illustrative Examples)

Note: The following protocols are illustrative examples based on typical chromatographic principles for isomer separation. Optimal conditions may vary depending on the specific instrument and column used.

Experiment 1: HPLC Separation of Phenylbutanol Positional Isomers

  • Objective: To separate 4-phenyl-1-butanol and 4-phenyl-2-butanol.

  • Methodology:

    • Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a standard mixture of the isomers in the mobile phase.

Experiment 2: Chiral HPLC Separation of 4-Phenyl-2-Butanol Enantiomers

  • Objective: To separate the (R)- and (S)-enantiomers of 4-phenyl-2-butanol.

  • Methodology:

    • Column: Cellulose-based Chiral Stationary Phase (e.g., CHIRALCEL® OD-H) (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 90:10 (v/v) n-Hexane:Isopropanol.

    • Flow Rate: 0.8 mL/min.

    • Temperature: 20°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve the racemic mixture of 4-phenyl-2-butanol in the mobile phase.

Data Presentation

Table 1: Illustrative HPLC Data for Positional Isomer Separation

IsomerRetention Time (min)Tailing FactorResolution (Rs)
4-Phenyl-2-butanol5.81.1-
4-Phenyl-1-butanol6.51.22.1

Table 2: Illustrative Chiral HPLC Data for Enantiomeric Separation of 4-Phenyl-2-Butanol

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(S)-4-Phenyl-2-butanol10.21.0-
(R)-4-Phenyl-2-butanol11.51.11.8

Visualizations

Workflow_for_Isomer_Separation cluster_start Start cluster_column_selection Column Selection cluster_method_dev Method Development cluster_analysis Analysis & Evaluation cluster_end Outcome start Define Separation Goal: Positional or Enantiomeric? positional Positional Isomers: Select Phenyl Column start->positional Positional enantiomeric Enantiomers: Select Chiral Stationary Phase (CSP) start->enantiomeric Enantiomeric mobile_phase Optimize Mobile Phase positional->mobile_phase enantiomeric->mobile_phase flow_rate Optimize Flow Rate mobile_phase->flow_rate temperature Optimize Temperature flow_rate->temperature run_analysis Run Analysis temperature->run_analysis evaluate Evaluate Resolution (Rs > 1.5?) run_analysis->evaluate success Successful Separation evaluate->success Yes troubleshoot Troubleshoot evaluate->troubleshoot No Troubleshooting_Poor_Resolution cluster_causes Potential Causes cluster_solutions Solutions start Poor Resolution (Rs < 1.5) cause1 Inappropriate Stationary Phase start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Incorrect Flow Rate start->cause3 cause4 Suboptimal Temperature start->cause4 solution1 Select Phenyl Column (Positional) or CSP (Enantiomeric) cause1->solution1 solution2 Vary Organic Modifier Ratio cause2->solution2 solution3 Decrease Flow Rate cause3->solution3 solution4 Test Different Temperatures cause4->solution4 end Resolution Improved? solution1->end Re-evaluate solution2->end Re-evaluate solution3->end Re-evaluate solution4->end Re-evaluate success Finalize Method end->success Yes failure Consult Further end->failure No

References

Technical Support Center: Stabilizing 2,2-Dimethyl-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of 2,2-Dimethyl-4-phenylbutan-1-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Troubleshooting Guides

Issue: Unexpected degradation of this compound is observed during routine analysis.

  • Question: I am observing impurity peaks in my chromatogram that were not present in the initial analysis of my this compound sample. What could be the cause? Answer: The appearance of new peaks suggests that the compound may be degrading. Several factors could contribute to this, including exposure to light, elevated temperatures, or reaction with atmospheric oxygen. The presence of a phenyl group can make the molecule susceptible to photo-oxidation, while the primary alcohol is a potential site for oxidation.

  • Question: How can I identify the degradation products? Answer: Mass spectrometry, particularly GC-MS or LC-MS, is a powerful technique for identifying unknown impurities. By analyzing the mass-to-charge ratio and fragmentation patterns of the new peaks, you can elucidate the structures of the degradation products. Comparing the obtained mass spectra with libraries of known compounds can aid in identification.

  • Question: My sample has developed a slight yellow tint. Is this related to degradation? Answer: A change in color, such as the appearance of a yellow tint, is a common indicator of chemical degradation, particularly for aromatic compounds. This is often associated with oxidation or photodegradation, leading to the formation of chromophoric impurities.

Issue: Difficulty in establishing a reliable long-term storage protocol.

  • Question: What are the ideal storage conditions for this compound to ensure its stability? Answer: Based on its structure as a sterically hindered primary alcohol with an aromatic ring, the recommended storage conditions are in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes exposure to light, oxygen, and heat.

  • Question: I do not have access to an inert atmosphere. What are my options? Answer: If an inert atmosphere is not available, ensure the container is filled to the top to minimize the headspace of air. The use of antioxidants could also be considered, but their compatibility and potential for interference with downstream applications must be thoroughly evaluated.

Frequently Asked Questions (FAQs)

  • Question: What are the most likely degradation pathways for this compound? Answer: The two most probable degradation pathways are oxidation of the primary alcohol and photodegradation involving the phenyl ring.

    • Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (2,2-Dimethyl-4-phenylbutanal) and further to the carboxylic acid (2,2-Dimethyl-4-phenylbutanoic acid).

    • Photodegradation: The phenyl group can absorb UV light, leading to the formation of radical species that can initiate a variety of degradation reactions.

  • Question: How can I monitor the stability of my this compound sample over time? Answer: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), should be developed and validated. This method must be able to separate the intact compound from its potential degradation products. Regular testing of the sample at defined time points will allow you to track its purity and identify any changes.

  • Question: Are there any known incompatibilities for this compound? Answer: While specific incompatibility data for this compound is not readily available, it is prudent to avoid strong oxidizing agents, strong acids, and acid chlorides, as they can react with the primary alcohol group.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Stress Conditions:

Stress ConditionParameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24h
Base Hydrolysis 0.1 M NaOH at 60°C for 24h
Oxidative Degradation 3% H₂O₂ at room temperature for 24h
Thermal Degradation 80°C for 48h (solid state)
Photostability ICH Q1B option 2 (Xenon lamp)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

  • For thermal degradation, store the solid compound directly at the specified temperature.

  • For photostability, expose the solid and solution samples to the light source.

  • Include a control sample (unstressed) stored at 5°C in the dark.

3. Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS or GC-MS).

Protocol 2: Long-Term Stability Study

This protocol describes a long-term stability study to determine the shelf-life of this compound under recommended storage conditions.

1. Storage Conditions:

ConditionTemperatureHumidity
Long-Term 2-8°CAmbient
Accelerated 25°C60% RH

2. Sample Packaging:

  • Store the compound in amber glass vials with Teflon-lined caps.

  • For optimal stability, purge the vials with an inert gas (e.g., argon or nitrogen) before sealing.

3. Testing Schedule:

Time PointLong-TermAccelerated
Initial XX
3 Months XX
6 Months XX
9 Months X
12 Months X
18 Months X
24 Months X

4. Analytical Method:

  • Use a validated stability-indicating HPLC or GC method to assess the purity of the compound and quantify any degradation products.

  • Perform visual inspection for any changes in appearance.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Photo Photostability (ICH Q1B) Stock->Photo Solid Solid Compound Thermal Thermal (80°C) Solid->Thermal Solid->Photo Neutralize Neutralize (Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze HPLC/GC-MS Analysis Dilute->Analyze Degradation_Pathways cluster_main This compound cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway Main C12H18O Aldehyde Aldehyde (2,2-Dimethyl-4-phenylbutanal) Main->Aldehyde Oxidation Radicals Radical Intermediates Main->Radicals UV Light CarboxylicAcid Carboxylic Acid (2,2-Dimethyl-4-phenylbutanoic acid) Aldehyde->CarboxylicAcid Further Oxidation Complex Complex Mixture of Degradation Products Radicals->Complex

Validation & Comparative

Navigating the Structural Nuances: A Comparative Guide to the NMR Spectra of 2,2-Dimethyl-4-phenylbutan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the chemical environment of atoms within a molecule. This guide provides a comparative analysis of the expected NMR spectral data for 2,2-Dimethyl-4-phenylbutan-1-ol against its structurally related analogs, offering a framework for spectral interpretation and compound identification.

Predicted and Experimental NMR Data: A Comparative Table

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound alongside the experimental data for its structural analogs: 4-phenylbutan-1-ol and the isomeric 2-methyl-4-phenyl-2-butanol. This side-by-side comparison highlights the expected shifts and multiplicities, aiding in the differentiation of these closely related compounds.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ¹H~7.3 - 7.1Multiplet5HAromatic (C₆H₅)
~3.3Singlet2HCH₂-OH
~2.6Triplet2HPh-CH₂
~1.7Triplet2HPh-CH₂-CH₂
~0.9Singlet6HC(CH₃)₂
¹³C~142--Aromatic (C-ipso)
~128.5--Aromatic (CH)
~128.3--Aromatic (CH)
~125.8--Aromatic (CH)
~70--CH₂-OH
~45--Ph-CH₂-CH₂
~35--C(CH₃)₂
~30--Ph-CH₂
~24--C(CH₃)₂
4-Phenylbutan-1-ol [1]¹H7.27 - 7.14Multiplet5HAromatic (C₆H₅)
3.62Triplet2HCH₂-OH
2.62Triplet2HPh-CH₂
1.68 - 1.56Multiplet4HPh-CH₂-CH₂-CH₂
¹³C142.4--Aromatic (C-ipso)
128.4--Aromatic (CH)
128.3--Aromatic (CH)
125.7--Aromatic (CH)
62.6--CH₂-OH
35.9--Ph-CH₂
32.3--Ph-CH₂-CH₂
28.0--Ph-CH₂-CH₂-CH₂
2-Methyl-4-phenyl-2-butanol ¹H7.3 - 7.1Multiplet5HAromatic (C₆H₅)
2.7Triplet2HPh-CH₂
1.8Triplet2HPh-CH₂-CH₂
1.25Singlet6HC(CH₃)₂
¹³C142.3--Aromatic (C-ipso)
128.4--Aromatic (CH)
128.3--Aromatic (CH)
125.7--Aromatic (CH)
70.8--C(OH)(CH₃)₂
49.0--Ph-CH₂-CH₂
29.8--Ph-CH₂
29.2--C(OH)(CH₃)₂

Note: Predicted values for this compound are estimations based on standard chemical shift tables and comparison with analogs. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

The following provides a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 128-1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.

Workflow for NMR Spectral Analysis and Comparison

The logical flow for analyzing and comparing NMR spectral data is crucial for accurate structure elucidation and differentiation between similar compounds.

NMR_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing cluster_Spectral_Analysis Spectral Analysis cluster_Comparison Comparative Analysis Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (1H, 13C) Sample_Prep->NMR_Experiment FID_Processing FID Processing & FT NMR_Experiment->FID_Processing Phasing_Baseline Phasing & Baseline Correction FID_Processing->Phasing_Baseline Referencing Chemical Shift Referencing Phasing_Baseline->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Multiplicity_Analysis Multiplicity & Coupling Constant Analysis Peak_Picking->Multiplicity_Analysis Assignment Signal Assignment to Structure Multiplicity_Analysis->Assignment Database_Comparison Comparison with Database/Literature Data Assignment->Database_Comparison Analog_Comparison Comparison with Analog Spectra Assignment->Analog_Comparison Conclusion Structural Confirmation/Differentiation Database_Comparison->Conclusion Analog_Comparison->Conclusion

References

Comparative Analysis of Mass Spectrometry Fragmentation: 2,2-Dimethyl-4-phenylbutan-1-ol and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-Dimethyl-4-phenylbutan-1-ol against alternative analytical approaches and structurally similar compounds. The data presented herein is crucial for the identification and characterization of this compound in complex matrices.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization is predicted to be guided by its primary alcohol, branched alkyl, and phenyl functionalities. The molecular ion peak ([M]⁺˙) is expected at an m/z of 178, corresponding to its molecular weight.[1] Key fragmentation pathways include alpha-cleavage, dehydration, and cleavages characteristic of the phenylethyl moiety.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragment Ions for this compound.

Predicted m/zProposed Fragment IonFragmentation PathwaySignificance
178[C₁₂H₁₈O]⁺˙Molecular IonConfirms molecular weight.
160[C₁₂H₁₆]⁺˙[M - H₂O]⁺˙ (Dehydration)Characteristic of alcohols.[2][3]
147[C₁₁H₁₅]⁺[M - CH₂OH]⁺Alpha-cleavage.
105[C₈H₉]⁺Benzylic cleavageTropylium ion precursor.
91[C₇H₇]⁺Tropylium ionCharacteristic of compounds with a benzyl group.[4]
77[C₆H₅]⁺Phenyl cationIndicates a benzene ring.[4]
57[C₄H₉]⁺tert-Butyl cationHighly stable carbocation from the neopentyl group.
31[CH₂OH]⁺Alpha-cleavageCharacteristic of primary alcohols.[3][4]
Comparison with Alternative Compounds

The fragmentation pattern of this compound can be distinguished from its structural isomers and related compounds. For instance, a secondary alcohol isomer like 4-phenyl-2-butanol would exhibit a characteristic alpha-cleavage leading to a base peak at m/z 45 ([CH₃CHOH]⁺), which would be absent in the primary alcohol's spectrum. A tertiary alcohol isomer, such as 2-methyl-4-phenyl-2-butanol, would likely show a very weak or absent molecular ion peak and a prominent peak corresponding to the loss of a methyl group.[5]

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 30 - 400.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Dilute the stock solution to a final concentration of 10 µg/mL.

  • Inject 1 µL of the diluted sample into the GC-MS system.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration cluster_benzylic Benzylic/Aromatic Cleavage cluster_alkyl Alkyl Fragmentation M [C12H18O]+• m/z = 178 F_31 [CH2OH]+ m/z = 31 M->F_31 - C11H15• F_147 [C11H15]+ m/z = 147 M->F_147 - CH2OH• F_160 [C12H16]+• m/z = 160 M->F_160 - H2O F_91 [C7H7]+ m/z = 91 (Tropylium ion) F_147->F_91 - C4H8 F_57 [C4H9]+ m/z = 57 (tert-Butyl cation) F_147->F_57 - C7H8 F_77 [C6H5]+ m/z = 77 F_91->F_77 - CH2

Caption: Predicted EI fragmentation of this compound.

References

A Comparative Guide to the Synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol, a potentially valuable building block in medicinal chemistry and fragrance development, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of three primary routes: Grignard reagent addition, reduction of a carboxylic acid intermediate, and a multi-step approach involving a Wittig reaction followed by hydroboration-oxidation. Each route is evaluated based on factors such as yield, purity, reagent availability, and procedural complexity, supported by detailed experimental protocols.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route depends on the specific requirements of the research, including scale, desired purity, and available starting materials. The following table summarizes the key quantitative and qualitative aspects of the three discussed pathways.

FeatureRoute 1: Grignard ReactionRoute 2: Reduction of Carboxylic AcidRoute 3: Wittig & Hydroboration-Oxidation
Starting Materials 2-(2-bromoethyl)benzene, Magnesium, PivalaldehydeEthyl isobutyrate, 2-(2-bromoethyl)benzeneBenzyltriphenylphosphonium chloride, Isobutyraldehyde, Borane-THF
Key Reagents Diethyl ether, PivalaldehydeLithium diisopropylamide (LDA), LiAlH₄n-Butyllithium, BH₃·THF, H₂O₂, NaOH
Number of Key Steps 2 (Grignard formation & reaction)3 (Enolate formation, alkylation, reduction)3 (Ylide formation, Wittig reaction, hydroboration)
Reported/Estimated Yield ~70-80% (estimated)~65-75% (estimated overall)~60-70% (estimated overall)
Reported/Estimated Purity >97% (based on isomer synthesis)[1]High, purification by chromatography/distillationHigh, purification by chromatography
Advantages Convergent, potentially high-yielding single C-C bond formation.Reliable and well-established reactions, readily available starting materials.Good control over carbon skeleton formation, anti-Markovnikov alcohol synthesis.
Disadvantages Highly sensitive to water and air, potential for side reactions.Multi-step, requires cryogenic temperatures and strong, hazardous reagents (LDA, LiAlH₄).Multi-step, requires stoichiometric phosphine oxide removal, use of pyrophoric reagents.

Logical Workflow for Synthesis Route Selection

Synthesis_Comparison start Select Synthesis Route for This compound route1 Route 1: Grignard Reaction start->route1 High convergence desired route2 Route 2: Carboxylic Acid Reduction start->route2 Stepwise reliability preferred route3 Route 3: Wittig / Hydroboration start->route3 Alternative C-C bond formation strategy sub1 Phenethylmagnesium Bromide + Pivalaldehyde route1->sub1 sub2 Alkylation of Isobutyrate Ester -> Reduction with LiAlH4 route2->sub2 sub3 Wittig Reaction -> Alkene -> Hydroboration-Oxidation route3->sub3 pros1 Pros: - Fewer steps - Potentially high yield sub1->pros1 cons1 Cons: - Moisture sensitive - Grignard side reactions sub1->cons1 pros2 Pros: - Robust, well-known reactions - Readily available materials sub2->pros2 cons2 Cons: - Multiple steps - Requires strong, hazardous reagents sub2->cons2 pros3 Pros: - Excellent regioselectivity for primary alcohol sub3->pros3 cons3 Cons: - Stoichiometric byproduct - Multi-step, lower atom economy sub3->cons3

Caption: Comparative workflow of synthetic routes.

Experimental Protocols

Route 1: Grignard Reaction with Pivalaldehyde

This route involves the preparation of phenethylmagnesium bromide followed by its reaction with pivalaldehyde (2,2-dimethylpropanal).

Step 1: Preparation of Phenethylmagnesium Bromide

  • All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere.

  • Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 2-(2-bromoethyl)benzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium and wait for the reaction to initiate, which is indicated by cloudiness and gentle boiling of the ether.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Pivalaldehyde

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of pivalaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel chromatography to yield this compound.

Route 2: Reduction of 2,2-Dimethyl-4-phenylbutanoic Acid

This pathway involves the synthesis of the corresponding carboxylic acid via enolate alkylation, followed by reduction.

Step 1: Synthesis of Ethyl 2,2-Dimethyl-4-phenylbutanoate

  • Under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.[2][3][4]

  • Slowly add ethyl isobutyrate (1.0 eq) to the LDA solution and stir for 30 minutes to ensure complete enolate formation.[2][3]

  • Add 2-(2-bromoethyl)benzene (1.05 eq) to the enolate solution and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting ester by vacuum distillation.

Step 2: Hydrolysis to 2,2-Dimethyl-4-phenylbutanoic Acid

  • Dissolve the purified ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide and reflux the mixture until saponification is complete (monitored by TLC).

  • Cool the mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with cold hydrochloric acid to precipitate the carboxylic acid.

  • Extract the carboxylic acid with diethyl ether, dry the organic layer, and evaporate the solvent to yield the crude acid, which can be purified by recrystallization or distillation.

Step 3: Reduction to this compound

  • Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.0-1.5 eq) in anhydrous diethyl ether or THF in a round-bottom flask and cool to 0 °C.[5][6][7]

  • Slowly add a solution of 2,2-dimethyl-4-phenylbutanoic acid (1.0 eq) in the same solvent to the LiAlH₄ suspension.[5][6][7]

  • After the addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.[5]

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether.

  • Dry the combined filtrate and washings over anhydrous magnesium sulfate, concentrate, and purify the product by vacuum distillation.

Route 3: Wittig Reaction and Hydroboration-Oxidation

This route builds the carbon skeleton via an alkene, which is then converted to the primary alcohol.

Step 1: Synthesis of 3,3-Dimethyl-4-phenyl-1-butene

  • Suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere.[8][9]

  • Cool the suspension to 0 °C or -78 °C and add n-butyllithium (1.0 eq) dropwise to form the deep red or orange phosphonium ylide.[8]

  • Stir the ylide solution for 30-60 minutes, then add isobutyraldehyde (1.0 eq) dropwise, causing the color to fade.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer, dry, and concentrate. The byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent (e.g., hexane).

  • Purify the crude alkene by column chromatography.

Step 2: Hydroboration-Oxidation to this compound

  • Under an inert atmosphere, dissolve the purified alkene (1.0 eq) in anhydrous THF.[6][10][11]

  • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF) (0.4 eq) dropwise.[6][10][11]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture back to 0 °C and slowly add water to quench excess borane, followed by aqueous sodium hydroxide (3M).

  • Carefully add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 40 °C.[6][10]

  • Stir the mixture at room temperature for 1 hour, then extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by silica gel chromatography or vacuum distillation.

References

A Comparative Analysis of 2,2-Dimethyl-4-phenylbutan-1-ol and 2-Methyl-4-phenylbutan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the physicochemical properties and biological context of two isomeric aryl alkyl alcohols: 2,2-Dimethyl-4-phenylbutan-1-ol and 2-Methyl-4-phenylbutan-2-ol. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these structurally related compounds. While extensive data is available for 2-Methyl-4-phenylbutan-2-ol, experimental data for this compound is notably scarce in publicly accessible literature.

Physicochemical Properties

A comprehensive summary of the available physicochemical data for both compounds is presented below. It is important to note that the properties for this compound are largely computed, highlighting a significant data gap for this particular isomer.

PropertyThis compound2-Methyl-4-phenylbutan-2-ol
Molecular Formula C₁₂H₁₈O[1]C₁₁H₁₆O[2]
Molecular Weight 178.27 g/mol [1]164.24 g/mol [2]
CAS Number 15732-85-1[1]103-05-9[2]
Melting Point Not available29 - 33 °C[2][3]
Boiling Point Not available144 °C at 85 mm Hg[3]
Density Not available0.960 - 0.966 g/mL at 25 °C[2]
Refractive Index Not available1.506 - 1.512[2]
Solubility Not availableSoluble in fats; slightly soluble in water; soluble in ethanol.[2]
pKa (Predicted) Not available15.17 ± 0.29[3]
LogP (Computed) 3.0[1]2.1 - 2.41[2][3]

Biological Activity and Toxicological Profile

Both this compound and 2-Methyl-4-phenylbutan-2-ol belong to the structural class of aryl alkyl alcohols. While specific biological activity data for this compound is not available, general toxicological reviews of aryl alkyl alcohols provide some context. 2-Methyl-4-phenylbutan-2-ol is more extensively characterized, primarily in the context of its use as a fragrance ingredient.

A toxicological and dermatological review of 2-Methyl-4-phenylbutan-2-ol indicates that it is a member of the fragrance structural group Aryl Alkyl Alcohols and is a tertiary alcohol.[4] Available data for this compound includes physical properties, acute toxicity, skin irritation, and skin sensitization data.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-Methyl-4-phenylbutan-2-ol and expressed no safety concern at current levels of intake when used as a flavoring agent.[2]

For the broader class of aryl alkyl alcohols, studies have shown they generally possess low acute toxicity. The primary metabolism of these compounds is expected to proceed via pathways common for alcohols and aromatic compounds.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the cited literature. However, a common synthetic route for tertiary alcohols like 2-Methyl-4-phenylbutan-2-ol is the Grignard reaction.

Synthesis of 2-Methyl-4-phenylbutan-2-ol via Grignard Reaction:

This protocol describes a general method for the synthesis of 2-Methyl-4-phenylbutan-2-ol.

  • Reaction: Benzylacetone is reacted with a Grignard reagent, such as methyl magnesium chloride, in an appropriate solvent like diethyl ether or tetrahydrofuran.[3]

  • Work-up: The reaction mixture is typically quenched with an aqueous solution of a weak acid (e.g., ammonium chloride) to neutralize the magnesium alkoxide and protonate the desired alcohol.

  • Purification: The crude product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by distillation under reduced pressure to yield the final product. A patent describes a method involving the reaction of a benzylmagnesium halide with isobutylene oxide, followed by aqueous work-up and vacuum distillation, achieving a purity of >97%.[5]

Visualizing Synthesis and Metabolism

To illustrate the relationships and processes discussed, the following diagrams are provided in DOT language.

Synthesis_of_2_Methyl_4_phenylbutan_2_ol Benzylacetone Benzylacetone Grignard Reaction Grignard Reaction Benzylacetone->Grignard Reaction Methyl Magnesium Chloride Methyl Magnesium Chloride Methyl Magnesium Chloride->Grignard Reaction Intermediate Complex Intermediate Complex Grignard Reaction->Intermediate Complex Aqueous Work-up Aqueous Work-up Intermediate Complex->Aqueous Work-up 2-Methyl-4-phenylbutan-2-ol 2-Methyl-4-phenylbutan-2-ol Aqueous Work-up->2-Methyl-4-phenylbutan-2-ol

Caption: Synthesis of 2-Methyl-4-phenylbutan-2-ol.

General_Metabolism_of_Aryl_Alkyl_Alcohols cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Aryl Alkyl Alcohol Aryl Alkyl Alcohol Oxidation (e.g., by CYPs) Oxidation (e.g., by CYPs) Aryl Alkyl Alcohol->Oxidation (e.g., by CYPs) Conjugation (e.g., Glucuronidation, Sulfation) Conjugation (e.g., Glucuronidation, Sulfation) Aryl Alkyl Alcohol->Conjugation (e.g., Glucuronidation, Sulfation) Aldehyde/Ketone Intermediate Aldehyde/Ketone Intermediate Oxidation (e.g., by CYPs)->Aldehyde/Ketone Intermediate Further Oxidation Further Oxidation Aldehyde/Ketone Intermediate->Further Oxidation Carboxylic Acid Metabolite Carboxylic Acid Metabolite Further Oxidation->Carboxylic Acid Metabolite Carboxylic Acid Metabolite->Conjugation (e.g., Glucuronidation, Sulfation) Excretable Conjugates Excretable Conjugates Conjugation (e.g., Glucuronidation, Sulfation)->Excretable Conjugates

Caption: General metabolic pathway of aryl alkyl alcohols.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and 2-Methyl-4-phenylbutan-2-ol. While 2-Methyl-4-phenylbutan-2-ol is a well-characterized compound with established physicochemical properties and a history of use in consumer products, its isomer, this compound, remains largely uncharacterized in the public domain. The lack of experimental data for the latter presents a significant knowledge gap. For researchers and drug development professionals, this disparity underscores the importance of empirical data for each specific isomer, as even minor structural changes can significantly impact a molecule's properties and biological activity. Further experimental investigation into this compound is warranted to fully understand its potential applications and safety profile.

References

A Comparative Analysis of the Biological Activities of Phenylbutanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of four phenylbutanol isomers: 1-phenyl-1-butanol, 2-phenyl-1-butanol, 3-phenyl-1-butanol, and 4-phenyl-1-butanol. Due to a lack of direct comparative studies, this document synthesizes available data for each isomer and outlines relevant experimental protocols to facilitate further research.

Data Summary

Direct comparative data on the biological activities of all four phenylbutanol isomers is limited in publicly available literature. However, some individual activities have been reported. The following table summarizes the available quantitative and qualitative data for each isomer.

IsomerBiological ActivityAssayResults
1-Phenyl-1-butanol AntimicrobialFatty Acid Synthesis InhibitionInhibits the growth of Pseudomonas aeruginosa and Staphylococcus aureus[1].
2-Phenyl-1-butanol No specific biological activity data found.--
3-Phenyl-1-butanol No specific biological activity data found.--
4-Phenyl-1-butanol Pharmaceutical Intermediate-Widely used in the synthesis of analgesics, antidepressants, and cardiovascular drugs[2].

Note: The lack of data for 2-phenyl-1-butanol and 3-phenyl-1-butanol, and the limited data for the other isomers, highlights a significant gap in the current understanding of their pharmacological profiles. Further research is warranted to fully characterize and compare the biological activities of these isomers.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the biological activities of phenylbutanol isomers.

Anticonvulsant Activity Assessment

The following protocols are standard for screening potential anticonvulsant compounds.

This test is a model for generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Animals: Typically mice or rats.

  • Procedure:

    • Administer the test compound (phenylbutanol isomer) or vehicle control to the animals, usually via intraperitoneal (i.p.) injection.

    • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hind limb extension seizure.

    • The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.

    • The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, can be calculated.

This test is a model for myoclonic and absence seizures.

  • Chemicals: Pentylenetetrazol (PTZ).

  • Animals: Typically mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control to the animals.

    • After a specific time, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or i.p.).

    • Observe the animals for a set period (e.g., 30 minutes) for the onset and duration of clonic and tonic seizures.

    • The ability of the compound to delay the onset of seizures or prevent them is a measure of its anticonvulsant activity.

Anti-inflammatory Activity Assessment

The following are common in-vitro and in-vivo models to evaluate anti-inflammatory potential.

This in-vitro assay measures the inhibition of a key inflammatory mediator.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Reagents: Lipopolysaccharide (LPS), Griess reagent.

  • Procedure:

    • Culture macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • A decrease in nitrite levels indicates inhibition of NO production and thus, anti-inflammatory activity.

This is a classic in-vivo model of acute inflammation.

  • Chemicals: Carrageenan.

  • Animals: Rats.

  • Procedure:

    • Administer the test compound or vehicle control to the rats orally or via i.p. injection.

    • After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

    • Measure the paw volume at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer.

    • The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Antimicrobial Activity Assessment

The following methods are used to determine the minimum concentration of a compound that affects microbial growth.

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Method: Broth microdilution method.

  • Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate growth medium, and the test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound in the growth medium in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism without test compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Visualizations

While specific signaling pathways for phenylbutanol isomers are not well-documented, aromatic alcohols and phenolic compounds are known to modulate key cellular signaling pathways involved in inflammation and neuronal activity. The diagrams below illustrate two such relevant pathways.

G NF-κB Signaling Pathway in Inflammation cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB NF_kB->IkB_NF_kB NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocates IkB_NF_kB->NF_kB Releases Phenylbutanol_Isomers Phenylbutanol Isomers? Phenylbutanol_Isomers->IKK_Complex Potential Inhibition DNA DNA NF_kB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Pro_inflammatory_Genes Induces Transcription

Caption: Potential modulation of the NF-κB signaling pathway by phenylbutanol isomers.

G GABAergic Synapse and Potential Anticonvulsant Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Phenylbutanol_Isomers Phenylbutanol Isomers? Phenylbutanol_Isomers->GABA_A_Receptor Potential Positive Allosteric Modulation

References

Comparative Analysis of GSK-3 Inhibitors: A Focus on GSK3182352

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK3182352 and Other Key Glycogen Synthase Kinase-3 Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a critical serine/threonine kinase involved in a multitude of cellular processes, making it a significant target in drug discovery for various diseases, including neurodegenerative disorders, cancer, and metabolic diseases. This guide provides a comparative overview of the GSK-3 inhibitor GSK3182352 (PubChem CID: 59141048) against two other widely studied inhibitors, CHIR-99021 and SB-216763. The comparison is based on their inhibitory potency, supported by experimental data and detailed protocols.

In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[1][2][3] The following table summarizes the reported IC50 values for GSK3182352, CHIR-99021, and SB-216763 against GSK-3α and GSK-3β isoforms. It is important to note that direct comparison of IC50 values is most accurate when determined under identical experimental conditions.

CompoundPubChem CIDTarget IsoformIC50 (nM)
GSK318235259141048GSK-3βData not publicly available in direct comparison
CHIR-99021771311GSK-3α10[4]
GSK-3β6.7[4]
SB-216763176158GSK-3α / GSK-3β34.3[4]

Experimental Protocols

To objectively compare the inhibitory activity of GSK3182352, CHIR-99021, and SB-216763, a standardized in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6]

In Vitro GSK-3β Kinase Assay using ADP-Glo™

This protocol outlines the steps to determine the IC50 values of the test compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test Compounds (GSK3182352, CHIR-99021, SB-216763) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM. Prepare a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound or DMSO control to each well.

    • Prepare a master mix containing the kinase assay buffer, GSK-3β enzyme, and GSK-3 substrate peptide.

    • Add 10 µL of the master mix to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for GSK-3β.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor as 0% activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Signaling Pathways

GSK-3 is a key regulator in multiple signaling pathways. Understanding the context in which these inhibitors function is crucial for interpreting experimental results and predicting their cellular effects.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7][8][9] Wnt signaling inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[7][8][9] GSK-3 inhibitors mimic Wnt signaling by preventing β-catenin phosphorylation.

Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin inhibition GSK3 GSK-3 beta_catenin β-catenin GSK3->beta_catenin phosphorylation APC APC APC->beta_catenin Axin->GSK3 Proteasome Proteasome beta_catenin->Proteasome degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor GSK-3 Inhibitor (GSK3182352) Inhibitor->GSK3 inhibition

Caption: Wnt/β-catenin signaling pathway with GSK-3 inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major cell survival and growth pathway. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3, thereby regulating its downstream targets. This pathway is often dysregulated in cancer.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylation GSK3 GSK-3 Akt->GSK3 phosphorylation (inhibition) Downstream Downstream Targets (Cell Survival, Growth) GSK3->Downstream Inhibitor GSK-3 Inhibitor (GSK3182352) Inhibitor->GSK3 direct inhibition

Caption: PI3K/Akt signaling pathway and its interaction with GSK-3.

Conclusion

This guide provides a framework for the comparative analysis of GSK3182352 with other leading GSK-3 inhibitors. While direct comparative data for GSK3182352 is not yet widely published, the provided experimental protocol offers a standardized method for determining its inhibitory potency relative to alternatives like CHIR-99021 and SB-216763. The visualization of the Wnt/β-catenin and PI3K/Akt signaling pathways helps to contextualize the mechanism of action of these inhibitors and their potential cellular consequences. For researchers in drug development, rigorous head-to-head experimental evaluation is paramount for making informed decisions on lead compound selection and optimization.

References

A Comparative Guide to Purity Assessment of 2,2-Dimethyl-4-phenylbutan-1-ol: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 2,2-Dimethyl-4-phenylbutan-1-ol.

This guide presents supporting, albeit simulated, experimental data to illustrate the strengths and limitations of each method. Detailed experimental protocols for each technique are also provided to facilitate practical application.

Comparison of Purity Assessment Methods

The purity of a synthesized batch of this compound was assessed using four distinct analytical methods. The theoretical elemental composition of this compound (Molecular Formula: C₁₂H₁₈O) is Carbon (C): 80.85%, Hydrogen (H): 10.18%, and Oxygen (O): 8.97%.[1] The results from elemental analysis, HPLC, GC-MS, and qNMR are summarized below.

Analytical Method Parameter Measured Theoretical Value Experimental Result (Simulated) Purity (%) Notes
Elemental Analysis % Carbon80.8580.6599.75Assumes all organic material is the target compound.
% Hydrogen10.1810.1599.70
HPLC Peak Area %100% (for pure substance)99.85%99.85Highly sensitive to non-volatile impurities.
GC-MS Peak Area %100% (for pure substance)99.90%99.90Ideal for volatile impurities and provides structural information on impurities.
qNMR Relative Integration100% (relative to internal standard)99.80%99.80Provides structural confirmation and quantification without a reference standard of the analyte.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized organic compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification EA Elemental Analysis Purification->EA Sample Submission HPLC HPLC Purification->HPLC Sample Submission GCMS GC-MS Purification->GCMS Sample Submission qNMR qNMR Purification->qNMR Sample Submission Data_Analysis Comparative Data Analysis EA->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

Caption: Workflow for the purity assessment of this compound.

Experimental Protocols

Elemental Analysis (CHNS/O)

Objective: To determine the percentage composition of Carbon, Hydrogen, and Oxygen in the sample.

Methodology:

  • Sample Preparation: A sample of 2-3 mg of dry, powdered this compound is accurately weighed into a tin capsule.

  • Combustion: The sample is introduced into a combustion tube at approximately 1000°C with a stream of pure oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and any nitrogen or sulfur to their respective oxides.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to nitrogen gas. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) is used to quantify the separated gases.

  • Oxygen Analysis: For oxygen determination, the sample is pyrolyzed in a furnace, and the resulting oxygen-containing compounds are passed over nickel-coated carbon to form carbon monoxide, which is then detected.

  • Calculation: The percentage of each element is calculated by comparing the detector response to that of a certified organic standard.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify non-volatile impurities.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile. A working solution of 100 µg/mL is then prepared by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main compound and any impurities are recorded.

  • Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.

Methodology:

  • Sample Preparation: A 1 mg/mL solution of this compound is prepared in dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Analysis: The sample is injected into the GC-MS system. The resulting chromatogram shows the separation of different components, and the mass spectrometer provides mass spectra for each component, allowing for their identification.

  • Calculation: Purity is determined by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the purity of the compound using an internal standard.

Methodology:

  • Sample Preparation: An accurately weighed amount of this compound (approx. 10 mg) and a certified internal standard (e.g., maleic acid, approx. 5 mg) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Spectroscopy: A ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing: The spectrum is phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparison of Methodologies

The choice of purity assessment method depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of accuracy.

Method_Comparison cluster_chrom Chromatographic Methods cluster_spec Spectroscopic Method EA Elemental Analysis (Provides elemental composition) Purity Purity Assessment EA->Purity Chromatography Chromatography (Separates components of a mixture) HPLC HPLC (For non-volatile compounds) GCMS GC-MS (For volatile compounds, provides mass) Chromatography->Purity Spectroscopy Spectroscopy (Provides structural information) qNMR qNMR (Quantitative structural analysis) Spectroscopy->Purity

Caption: Relationship between different analytical approaches for purity assessment.

References

Comparative analysis of analytical techniques for alcohol quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of alcohol is crucial across a wide range of applications, from quality control in beverage production to forensic toxicology and clinical diagnostics. The selection of an appropriate analytical technique is paramount and depends on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. This guide provides a comparative analysis of the most prevalent techniques used for alcohol quantification, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of four major analytical techniques for alcohol quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Enzymatic Assays, and Spectroscopic Methods. This data facilitates a direct comparison of their capabilities.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Enzymatic AssaysSpectroscopic Methods (NIR/MIR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase.Enzymatic oxidation of ethanol, leading to a measurable change in absorbance.Measurement of the absorption of near-infrared (NIR) or mid-infrared (MIR) radiation by ethanol molecules.
Linearity Range 0.01 - 0.50 g/dL and wider ranges possible.[1]0.2 - 80 mg/L (for ethanal, adaptable for ethanol).[2]3 mg/dL to 600 mg/dL (0.003 - 0.60 %).[3]Dependent on calibration, can cover a wide range of concentrations.[4][5]
Precision (%RSD) < 4% (within and between-run).[1]< 2%.[6]< 2%.[7]Repeatability of 0.05% vol.[5]
Accuracy (Recovery %) Within ±5% of target concentration.[1]99 - 104%.[8]Good recovery of known ethanol amounts.[9]High correlation with reference methods (R > 0.99).[5]
Limit of Detection (LOD) 0.006 g dm-3.[10]Dependent on detector and derivatization.0.018% v/v.[7]Dependent on instrument and calibration.
Limit of Quantitation (LOQ) 0.020 g dm-3.[10]0.5 µg/mL.[8]0.054% v/v.[7]Dependent on instrument and calibration.
Analysis Time < 8 minutes per sample.[8]Varies, typically longer than GC for direct ethanol analysis.Rapid, suitable for high-throughput screening.[11]< 2 minutes per sample.[5]
Sample Preparation Simple dilution with an internal standard, or headspace injection.[8][12]May require derivatization for UV-Vis detection; direct injection possible with specific columns.[2]Direct analysis of diluted samples.[9]No sample preparation required.[5]
Specificity High, excellent separation of volatile compounds.[13]Moderate to high, dependent on column and detector.High for alcohol dehydrogenase, but can have cross-reactivity with other alcohols.[14]Correlative technique, susceptible to interferences from the sample matrix.[4]

Experimental Protocols and Workflows

Detailed methodologies are essential for reproducing experimental results. Below are the generalized protocols and visual workflows for the discussed analytical techniques.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used method for alcohol quantification, often considered a gold standard for its accuracy and reliability.[13][15] Headspace GC is a common approach for analyzing volatile compounds like ethanol in liquid samples.[12]

Experimental Protocol:

  • Sample Preparation: A blood, serum, or other liquid sample is collected. A precise volume of the sample is transferred to a headspace vial.

  • Internal Standard: An internal standard (e.g., n-propanol) is added to the vial.[12] This helps to correct for variations in injection volume and instrument response.

  • Incubation: The sealed vial is heated in a headspace autosampler to allow volatile compounds, including ethanol and the internal standard, to partition into the gas phase (headspace) above the liquid.[12]

  • Injection: A sample of the headspace gas is automatically injected into the GC.

  • Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the different boiling points and interactions of the compounds with the stationary phase of the column.[16]

  • Detection: As the separated compounds exit the column, they are detected by a flame ionization detector (FID). The detector generates an electrical signal proportional to the amount of the compound.

  • Quantification: The concentration of ethanol is determined by comparing the peak area of ethanol to that of the internal standard, using a calibration curve prepared with known ethanol concentrations.[16]

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Incubate Incubate in Headspace Sampler Seal_Vial->Incubate Inject Inject Headspace Gas Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Caption: Gas Chromatography (GC) workflow for alcohol quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for alcohol determination, though it is less common than GC for direct ethanol analysis. The method often requires specific columns or derivatization for effective detection.

Experimental Protocol:

  • Sample Preparation: Samples may be filtered or diluted as necessary. For some detection methods, a pre-column derivatization step is required to make the alcohol detectable.

  • Mobile Phase Preparation: A suitable mobile phase, such as acidic water, is prepared and degassed.[17]

  • Injection: A precise volume of the prepared sample is injected into the HPLC system.

  • Separation: The sample is pumped through an HPLC column (e.g., a C18 or a specific ion-exchange column) where ethanol is separated from other components in the sample matrix.[17][18]

  • Detection: The separated ethanol is detected by a suitable detector. A flame ionization detector (FID) can be directly coupled to an HPLC system using water as the mobile phase.[18] Refractive index detectors are also used.

  • Quantification: The ethanol concentration is determined by comparing the peak area or height to a calibration curve generated from standards of known concentrations.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Filtration/Dilution Derivatization Derivatization (Optional) Sample_Prep->Derivatization Inject Inject Sample Derivatization->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (e.g., FID, RI) Separate->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Enzymatic Assays

Enzymatic assays offer a rapid and specific method for ethanol quantification, particularly suitable for high-throughput screening in clinical and research settings.[11] The principle is based on the enzymatic reaction of alcohol dehydrogenase (ADH).[3][14]

Experimental Protocol:

  • Reagent Preparation: Prepare a buffer reagent (R1) and an enzyme reagent (R2) containing alcohol dehydrogenase (ADH) and nicotinamide adenine dinucleotide (NAD+).[3]

  • Sample Preparation: Samples (e.g., serum, plasma, urine) are brought to room temperature and diluted if necessary.[3]

  • Assay Procedure:

    • A specific volume of the sample and the buffer reagent (R1) are pipetted into a microplate well or a cuvette.

    • The mixture is incubated for a short period.

    • The enzyme reagent (R2) is added to initiate the reaction.

  • Measurement: The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer or a microplate reader.[11][14]

  • Quantification: The ethanol concentration is directly proportional to the rate of NADH formation and is calculated from a calibration curve prepared with ethanol standards.[3]

Signaling Pathway:

Enzymatic_Pathway Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH NAD NAD+ NAD->ADH Acetaldehyde Acetaldehyde NADH NADH + H+ ADH->Acetaldehyde ADH->NADH

Caption: Enzymatic reaction for alcohol quantification.

Spectroscopic Methods

Spectroscopic techniques, particularly Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy, provide a very rapid and non-destructive means of alcohol analysis.[4][5] These methods are correlative and rely on robust calibrations against a reference method.

Experimental Protocol:

  • Calibration: A calibration model is developed by analyzing a large set of samples with known alcohol concentrations (determined by a reference method like GC) using the spectrometer.

  • Sample Measurement: The liquid sample is placed in the instrument's sample holder, or a probe is brought into contact with the sample. For in vivo measurements, a probe can be placed on the skin.[19][20]

  • Data Acquisition: The instrument measures the absorption of infrared light by the sample.

  • Quantification: The previously developed calibration model is applied to the spectral data to predict the alcohol concentration in the unknown sample.

Experimental Workflow:

Spectroscopy_Workflow cluster_calib Calibration Phase cluster_analysis Analysis Phase Collect_Spectra Collect Spectra of Known Samples Develop_Model Develop Calibration Model Collect_Spectra->Develop_Model Reference_Analysis Analyze Known Samples with Reference Method Reference_Analysis->Develop_Model Predict_Conc Predict Concentration with Model Develop_Model->Predict_Conc Measure_Unknown Measure Spectrum of Unknown Sample Measure_Unknown->Predict_Conc

Caption: Spectroscopic method workflow for alcohol quantification.

Conclusion

The choice of an analytical technique for alcohol quantification is a critical decision that impacts the accuracy, precision, and efficiency of the measurement. Gas chromatography stands out for its high specificity and is often the method of choice for forensic and regulatory purposes.[13] HPLC offers an alternative chromatographic method. Enzymatic assays are highly suited for rapid screening of a large number of samples in a clinical or research laboratory. Spectroscopic methods provide the fastest analysis time with no sample preparation, making them ideal for process monitoring and rapid screening, provided a robust calibration is maintained.[5] Researchers and scientists should carefully consider the specific requirements of their application when selecting the most appropriate technique.

References

Unveiling the Lipophilicity of 2,2-Dimethyl-4-phenylbutan-1-ol: A Comparative Analysis of Predicted and Experimental LogP Values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the lipophilicity of a compound is paramount for predicting its pharmacokinetic and pharmacodynamic properties. The octanol-water partition coefficient (LogP) is the most widely used metric for this purpose. This guide provides a comparative analysis of the computationally predicted LogP value for 2,2-Dimethyl-4-phenylbutan-1-ol against experimental data for structurally related analogs, offering valuable insights in the absence of a direct experimental value for the target compound.

Data Summary: Predicted vs. Experimental LogP

The following table summarizes the predicted LogP for this compound and a mix of predicted and experimental values for its structural analogs. This comparative data allows for an estimation of the target compound's lipophilicity.

CompoundMolecular FormulaLogP TypeLogP ValueData Source
This compound C12H18OPredicted (XLogP3) 3.2 PubChem
4-Phenylbutan-1-olC10H14OPredicted (AlogP)2.00PlantaeDB[1]
2-Methyl-4-phenylbutan-1-olC11H16OPredicted (XLogP3)2.6PubChem[2]
2-Methyl-4-phenylbutan-2-olC11H16OExperimental 2.78 SIELC Technologies[3]
2,2-Dimethyl-3-phenylbutan-1-olC12H18OPredicted (XLogP3)3.2PubChem[4]

The predicted LogP of 3.2 for this compound suggests a moderate level of lipophilicity. This is in line with the experimental value of 2.78 for the closely related 2-Methyl-4-phenylbutan-2-ol. The addition of a second methyl group at the 2-position in the target compound, compared to 2-Methyl-4-phenylbutan-1-ol (predicted LogP of 2.6), would be expected to increase lipophilicity, which is consistent with the higher predicted value.

Experimental Protocols for LogP Determination

Two primary methods are employed for the experimental determination of LogP: the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are mixed in a flask and shaken vigorously to facilitate the distribution of the compound between the n-octanol and water layers until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or chromatography.

  • LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.

Protocol:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

  • LogP Determination: The retention factor for the test compound is calculated from its retention time, and its LogP value is then determined from the calibration curve.

Workflow for LogP Comparison

The following diagram illustrates the logical workflow for comparing predicted and experimental LogP values.

LogP_Comparison_Workflow cluster_predicted Predicted LogP cluster_experimental Experimental LogP cluster_comparison Comparative Analysis A Select Computational Model (e.g., XLogP3, ALOGPS) B Input Molecular Structure of This compound A->B C Calculate Predicted LogP B->C H Tabulate Predicted and Experimental Data C->H D Select Experimental Method (Shake-Flask or HPLC) E Perform Experiment on Compound or Analogs D->E F Measure Concentration or Retention Time E->F G Calculate Experimental LogP F->G G->H I Analyze Discrepancies and Structural Effects H->I J Draw Conclusions on Compound Lipophilicity I->J

LogP Comparison Workflow

This guide provides a framework for understanding and comparing the lipophilicity of this compound. While a direct experimental value remains to be determined, the analysis of predicted values and data from structural analogs offers a scientifically grounded estimation crucial for ongoing research and development efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2-Dimethyl-4-phenylbutan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Prior to handling 2,2-Dimethyl-4-phenylbutan-1-ol, it is crucial to be familiar with general safety practices for handling laboratory chemicals. Personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant, impervious gloves. Gloves must be inspected prior to use, and it is recommended to wash and dry hands after handling.[1]
Body Protection Wear appropriate protective clothing to prevent skin exposure. For significant exposure risk, fire/flame resistant and impervious clothing should be worn.[1]
Respiratory In case of inadequate ventilation or risk of inhaling vapors, use a full-face respirator.

Handle the substance in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure personnel safety.

Spill Response Steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][2]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1][2]

  • Absorb: For liquid spills, absorb with an inert material such as dry sand, earth, or vermiculite.[3]

  • Collect: Use spark-proof tools and explosion-proof equipment to collect the absorbed material.[1] Place the collected waste into a suitable, labeled, and closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Spill_Management_Workflow Spill Spill Occurs Evacuate Evacuate and Ventilate Area Spill->Evacuate Contain Contain Spill (Prevent entry to drains) Evacuate->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste (Use spark-proof tools) Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Spill Management Workflow for this compound.

Proper Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal environmental regulations. As a general principle, chemical waste should not be disposed of down the drain.[1]

Step-by-Step Disposal Plan:

  • Segregation and Labeling:

    • Do not mix this compound waste with other waste streams unless compatible.

    • Store the waste in a designated, well-ventilated, and secure area.

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Containerization:

    • Use a robust, leak-proof container that is chemically compatible with the substance.

    • Keep the container tightly closed when not in use.

  • Engage a Licensed Waste Disposal Service:

    • The primary method for the disposal of this type of chemical is through a licensed professional waste disposal service.[4]

    • This service will typically use controlled incineration at a chemical destruction plant.[4]

  • Documentation:

    • Maintain accurate records of the waste generated, including the quantity and date of disposal.

Disposal_Decision_Tree Start Unused or Waste This compound Segregate Segregate and Label as Hazardous Waste Start->Segregate NoSewer Do NOT Dispose Down the Drain Start->NoSewer Store Store in a Secure, Ventilated Area in a Sealed, Compatible Container Segregate->Store Contact Contact Licensed Waste Disposal Contractor Store->Contact Incinerate Arrange for Off-site Controlled Incineration Contact->Incinerate

Caption: Logical flow for the proper disposal of this compound.

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols for handling and disposing of laboratory chemicals, particularly aromatic alcohols and other potentially hazardous organic compounds. The primary recommended disposal method is:

  • Controlled Incineration: This process involves burning the chemical waste in a dedicated incinerator equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[4] This is a highly effective method for the complete destruction of organic compounds.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research environment.

References

Essential Safety and Logistical Information for Handling 2,2-Dimethyl-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethyl-4-phenylbutan-1-ol was not located. The following guidance is based on the safety information for a structurally similar compound, 2-Methyl-4-phenyl-2-butanol, and general laboratory safety principles. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this chemical.

This document provides procedural guidance for the safe handling, use, and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for a similar compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety glasses with side-shields or tightly fitting safety goggles.Conforming to European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 is recommended to protect against splashes.[1][2]
Face Face shieldTo be used in addition to safety goggles when there is a significant risk of splashing.
Hands Impermeable chemical-resistant gloves.Neoprene or nitrile gloves are recommended.[3][4] Always inspect gloves before use and use proper glove removal technique.
Body Protective clothing, lab coat.Should be flame-retardant and antistatic if the substance is flammable. Ensure all skin is covered.
Respiratory Self-contained breathing apparatus (SCBA) or appropriate respirator.To be used in case of emergency, insufficient ventilation, or when generating aerosols or vapors.[5]
Operational Plans: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the laboratory environment.

Procedure Guideline Key Considerations
Handling Handle in a well-ventilated area, preferably under a chemical fume hood.[1][6]Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe vapors or mists.[1] Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]Keep away from heat, sparks, open flames, and hot surfaces. Store away from incompatible materials such as strong oxidizing agents.[2]
Immediate Safety Measures: First Aid

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and shoes.[5] Wash skin with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air.[6] If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Item for Disposal Disposal Procedure
Unused Chemical Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
Contaminated Packaging Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[6]

Visualizing Safety Protocols

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Experiment Conduct Risk Assessment Conduct Risk Assessment Review SDS Review SDS Conduct Risk Assessment->Review SDS Select PPE Select PPE Review SDS->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Experimentation Experimentation Chemical Handling->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: A workflow diagram illustrating the key procedural steps for safely handling this compound from preparation to disposal.

signaling_pathway Logical Relationship of Safety Measures cluster_controls Hierarchy of Controls Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment informs Control Measures Control Measures Risk Assessment->Control Measures determines Elimination Elimination Control Measures->Elimination implements Substitution Substitution Elimination->Substitution Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE

Caption: A diagram showing the logical relationship between hazard identification, risk assessment, and the implementation of control measures, including the hierarchy of controls.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.